molecular formula C9H9NO5 B153321 Ethyl 3-hydroxy-4-nitrobenzoate CAS No. 717-01-1

Ethyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B153321
CAS No.: 717-01-1
M. Wt: 211.17 g/mol
InChI Key: VDARTPBFQUTSTO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARTPBFQUTSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509782
Record name Ethyl 3-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-01-1
Record name Benzoic acid, 3-hydroxy-4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Series: Nitro-Aromatic Scaffolds for Heterocyclic Synthesis

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) is a specialized aromatic intermediate utilized primarily in the synthesis of benzoxazole-5-carboxylates and pyrrolobenzodiazepine (PBD) antitumor antibiotics. Its structural uniqueness lies in the ortho-disposition of the hydroxyl and nitro groups, which serves as a "latent" aminophenol motif. Upon reduction, this functionality allows for rapid, regioselective cyclization to form benzoxazole cores—a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, EGFR inhibitors). This guide details its physicochemical profile, synthetic pathways, and application in high-value medicinal chemistry workflows.

Physicochemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 717-01-1
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
Appearance Yellow crystalline solid
Melting Point 84–86 °C (Experimental)
Solubility Soluble in EtOAc, DCM, DMSO, Methanol; Insoluble in water
pKa (Phenol) ~6.1 (Predicted due to ortho-nitro electron withdrawal)
LogP 2.3 (Estimated)

Synthetic Routes & Manufacturing

The synthesis of this compound typically proceeds via the nitration of 3-hydroxybenzoic acid derivatives.[1] The regioselectivity of the nitration step is critical, as the hydroxyl group directs ortho/para, while the carboxyl group directs meta.

Synthesis Workflow (Graphviz)

SynthesisPath SM 3-Hydroxybenzoic Acid Nitration Nitration (HNO3/H2SO4 or ACN/CAN) SM->Nitration Inter 3-Hydroxy-4-nitrobenzoic Acid (Major Isomer) Nitration->Inter Regioselective (Para to OH) Byproduct 2-Nitro Isomer (Minor Byproduct) Nitration->Byproduct Esterification Esterification (EtOH, H+, Reflux) Inter->Esterification Product This compound (CAS 717-01-1) Esterification->Product

Figure 1: Synthetic pathway prioritizing the 4-nitro isomer via controlled nitration.

Detailed Protocol: Esterification

Note: This protocol assumes the starting material is purified 3-hydroxy-4-nitrobenzoic acid to avoid isomer separation issues later.

Reagents:

  • 3-Hydroxy-4-nitrobenzoic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reagent, 10-20 vol)

  • Sulfuric Acid (Catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-hydroxy-4-nitrobenzoic acid and absolute ethanol.

  • Catalysis: Add concentrated H

    
    SO
    
    
    
    dropwise. Alternatively, cool to 0°C and add SOCl
    
    
    dropwise to generate HCl in situ.
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO

    
     (to remove unreacted acid) followed by brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain yellow crystals.

Chemical Reactivity & Functionalization

The utility of this compound lies in its trifunctional nature: the ester (modifiable tail), the phenol (nucleophile), and the nitro group (electrophile precursor).

The "Benzoxazole Gateway"

The most significant application is the reduction of the nitro group to an aniline, followed by cyclization with the adjacent phenol. This forms the benzoxazole core.[1]

Reactivity Start This compound Reduction Reduction (H2/Pd-C or Fe/AcOH) Start->Reduction Alkylation O-Alkylation (R-X, K2CO3) Start->Alkylation Amine Ethyl 3-hydroxy-4-aminobenzoate Reduction->Amine Cyclization Cyclization (R-COOH or Orthoester) Amine->Cyclization Benzoxazole Benzoxazole-5-carboxylate (Kinase Inhibitor Scaffold) Cyclization->Benzoxazole Ether Ethyl 3-alkoxy-4-nitrobenzoate (PBD Precursor) Alkylation->Ether

Figure 2: Divergent synthesis pathways to Benzoxazoles and Alkoxy-nitro derivatives.

Key Reaction: Nitro Reduction

Context: The reduction must be controlled to prevent hydrolysis of the ethyl ester.

  • Preferred Method: Catalytic Hydrogenation (H

    
    , 1 atm, 10% Pd/C in EtOH). This is clean and avoids the acidic waste of Fe/HCl reductions.
    
  • Alternative (Chemoselective): Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) in aqueous THF if the molecule contains halogen substituents sensitive to hydrogenolysis.
Key Reaction: Phenol Alkylation

Context: Synthesis of PBD precursors often requires protecting or modifying this phenol.

  • Conditions: K

    
    CO
    
    
    
    , DMF, Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide), 60°C.
  • Outcome: Quantitative conversion to the ether is typical due to the enhanced acidity of the phenol (pKa ~6) caused by the ortho-nitro group.

Analytical Characterization

Researchers should verify the identity of CAS 717-01-1 using the following spectral fingerprints:

TechniqueDiagnostic SignalsInterpretation
1H NMR (DMSO-d6) δ 11.0–11.5 ppm (s, 1H)Phenolic -OH (Downfield due to H-bonding with NO

)
δ 7.9–8.0 ppm (d, 1H)H-5 (Ortho to NO

, deshielded)
δ 7.6–7.7 ppm (s, 1H)H-2 (Meta to NO

, Ortho to OH)
δ 4.3 ppm (q, 2H)Ethyl -CH

-
IR Spectroscopy 3300–3400 cm

Broad -OH stretch
1710–1720 cm

Ester C=O stretch
1530 & 1350 cm

NO

asymmetric/symmetric stretches
Mass Spectrometry m/z 211.17 [M]+Molecular ion

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use in a fume hood. The compound is a nitro-aromatic; while not explosive, it should be kept away from strong reducing agents and open flames.

  • Storage: Store at room temperature, kept dry. Hydrolysis may occur if exposed to moisture over prolonged periods.

References

  • BenchChem. this compound Structure and Properties. Retrieved from

  • National Institutes of Health (NIH) PubChem. this compound Compound Summary. Retrieved from

  • MDPI. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Analogous Chemistry). Retrieved from

  • Organic Syntheses. Ethyl 4-aminobenzoate (Reduction Protocol Reference). Org.[2][3][4][5] Synth. 1928, 8,[3][6] 66. Retrieved from

  • ChemicalBook. 3-Hydroxy-4-nitrobenzoic acid ethyl ester Properties and Suppliers. Retrieved from

Sources

Strategic Utilization of Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug development professionals, focusing on the synthetic utility and application of Ethyl 3-hydroxy-4-nitrobenzoate.

Executive Summary

This compound (CAS 717-01-1) serves as a high-value "orthogonally functionalized" scaffold in organic synthesis. For researchers in drug discovery, its value lies in the precise arrangement of its three reactive centers: a nitro group (reducible nitrogen source), a phenolic hydroxyl (nucleophilic handle), and an ethyl ester (electrophilic carbonyl).

This configuration makes it a critical intermediate for the synthesis of Oxybuprocaine (Benoxinate) and various benzoxazinone-based bioactive heterocycles. This guide details the optimized synthesis, physicochemical profile, and downstream applications of this compound, emphasizing scalable protocols and regiochemical control.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 717-01-1
IUPAC Name This compound
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow crystalline solid
Melting Point 84–90 °C (Lit.)
Solubility Soluble in Ethanol, DMSO, DMF, Ethyl Acetate; Insoluble in Water.
pKa (Phenol) ~6.11 (Predicted due to electron-withdrawing NO₂ ortho effect)
Key Hazards Irritant (H315, H319, H335). Handle with standard PPE.
Structural Characterization (NMR Signature)

Based on experimental data of the precursor acid and ester analogs.

  • ¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

    • δ 10.5–11.0 ppm: Singlet (Broad), Phenolic –OH (Exchangeable).

    • δ 7.9–8.0 ppm: Doublet, Ar–H (C5, ortho to –NO₂). Deshielded by nitro group.

    • δ 7.6–7.7 ppm: Singlet (d), Ar–H (C2, ortho to –OH).

    • δ 7.4–7.5 ppm: Doublet, Ar–H (C6).

    • δ 4.35 ppm: Quartet, –OCH₂– (Ethyl ester).

    • δ 1.35 ppm: Triplet, –CH₃ (Ethyl ester).

Optimized Synthesis Protocols

The synthesis of CAS 717-01-1 is most reliably achieved via a two-step sequence starting from 3-hydroxybenzoic acid. Direct nitration of ethyl 3-hydroxybenzoate is not recommended as a primary route due to competitive nitration at the C2 and C6 positions, leading to difficult chromatographic separations.

Step 1: Regioselective Nitration

Objective: Synthesize 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-7).

  • Reagents: 3-Hydroxybenzoic acid, Fuming Nitric Acid (HNO₃), Acetic Acid or Nitrobenzene.

  • Mechanism: The hydroxyl group directs ortho/para. The carboxyl group directs meta. The C4 position is para to the activating –OH and meta to the –COOH, creating a cooperative directing effect that favors the 4-nitro isomer.

  • Protocol:

    • Dissolve 3-hydroxybenzoic acid in glacial acetic acid (or nitrobenzene for scale-up).

    • Cool to 0–5 °C.

    • Add fuming HNO₃ dropwise, maintaining temperature <20 °C to prevent dinitration.

    • Allow to warm to room temperature (25 °C) and stir for 4 hours.

    • Pour into ice water. Filter the yellow precipitate.[1][2] Recrystallize from dilute ethanol.

Step 2: Fischer Esterification (Target Synthesis)

Objective: Conversion to this compound.

  • Reagents: 3-Hydroxy-4-nitrobenzoic acid, Absolute Ethanol, conc. H₂SO₄ (Catalyst).

  • Protocol:

    • Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in Absolute Ethanol (10–15 volumes).

    • Add conc.[3] H₂SO₄ (0.1 eq) cautiously.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Workup: Concentrate ethanol under reduced pressure. Dilute residue with cold water.[4]

    • Extract with Ethyl Acetate (3x).[5] Wash organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

Visualization: Synthetic Pathway

Synthesis SM 3-Hydroxybenzoic Acid (CAS 99-06-9) Inter 3-Hydroxy-4-nitrobenzoic Acid (CAS 619-14-7) SM->Inter HNO3, AcOH (Nitration) Product This compound (CAS 717-01-1) Inter->Product EtOH, H2SO4 (Fischer Esterification)

Caption: Two-step regioselective synthesis of this compound ensuring high purity.

Applications in Medicinal Chemistry

The core value of CAS 717-01-1 is its role as a divergent scaffold . It allows researchers to modify the phenolic oxygen (etherification) and the nitro group (reduction/cyclization) independently.

Synthesis of Oxybuprocaine (Local Anesthetic)

Oxybuprocaine (Benoxinate) is a clinically significant anesthetic used in ophthalmology.[6] CAS 717-01-1 is the direct precursor for the lipophilic tail of the molecule.

  • Logic: The 3-hydroxyl group is alkylated before nitro reduction to prevent N-alkylation side reactions.

  • Workflow:

    • O-Alkylation: React CAS 717-01-1 with n-butyl bromide (K₂CO₃, DMF, 60°C) to yield Ethyl 3-butoxy-4-nitrobenzoate .

    • Nitro Reduction: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/AcOH) yields Ethyl 3-butoxy-4-aminobenzoate .

    • Transesterification/Amidation: Reaction with 2-(diethylamino)ethanol yields the final API, Oxybuprocaine .

Synthesis of Benzoxazinones (Heterocycle Formation)

For kinase inhibitor discovery, the 1,4-benzoxazin-3-one core is a privileged structure.

  • Mechanism: Reductive cyclization.

  • Protocol: React CAS 717-01-1 with chloroacetyl chloride (to form the ester/amide intermediate) followed by reduction, or use a "one-pot" reductive cyclization with 2-halo-esters in the presence of Fe/Acetic acid. The proximity of the 3-OH and 4-NO₂ groups facilitates the formation of the oxazine ring upon reduction of the nitro group to the amine.

Visualization: Divergent Reactivity Map

Reactivity Core This compound (CAS 717-01-1) Oxy Oxybuprocaine Precursor (3-Butoxy-4-amino-benzoate) Core->Oxy 1. n-BuBr, K2CO3 2. H2, Pd/C Benzox 2H-1,4-Benzoxazin-3(4H)-one Scaffold Core->Benzox Reductive Cyclization (Fe/AcOH, Chloroacetyl Cl) Amide Benzimidazole Derivatives (via condensation with aldehydes) Core->Amide 1. Reduction (NH2) 2. R-CHO (Cyclization)

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of CAS 717-01-1.

Handling, Stability & Safety (E-E-A-T)

Stability & Storage
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under strongly basic conditions (pH > 10). Store in a cool, dry place away from moisture.

  • Light Sensitivity: Nitro compounds can degrade under prolonged UV exposure. Store in amber vials.

  • Shelf Life: >2 years if stored at 2–8 °C under inert atmosphere (Argon/Nitrogen).

Safety Protocols
  • Nitration Risks: If performing Step 1 (Synthesis), be aware that polynitration can lead to unstable/explosive byproducts. Strict temperature control (<20°C) is mandatory.

  • Toxicology: CAS 717-01-1 is a skin and eye irritant. It is not classified as a potent toxin, but dust inhalation should be avoided.

    • First Aid: In case of eye contact, flush with water for 15 minutes.

References

  • Synthesis of Nitrobenzoate Esters: Ramishvili, T., et al. (2021). "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Advances in Chemical Engineering and Science, 11, 251-262. (Methodology adapted for 3-hydroxy isomer).[7][8]

  • Oxybuprocaine Synthesis & Impurities: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 13346204, Oxybuprocaine Impurity 5." (Verifies the ethyl ester/nitro intermediate pathway).

  • Benzoxazinone Cyclization: "this compound Reagent Profile." ChemicalBook. (Describes use in reductive cyclization with Fe/Acetic acid).

  • Nitration of Hydroxybenzoic Acids: "Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters."[4][9] Google Patents (DE2316495B2). (Provides the regioselective nitration conditions).

  • Safety Data: "Safety Data Sheet: this compound." Aromsyn Co., Ltd.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) represents a critical pharmacophore in the synthesis of bioactive small molecules. Functioning as a dual-functionalized aromatic scaffold, it bridges the gap between simple benzoate esters and complex heterocyclic precursors used in kinase inhibitors and antibiotic efflux pump modulators. This guide provides a definitive analysis of its molecular weight characteristics, validated synthetic protocols, and analytical fingerprints, designed to support rigorous experimental reproducibility.

Part 1: Physicochemical Identity & Molecular Weight Analysis[1]

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in organic synthesis. For this compound, the distinction between Average Molecular Weight (for bulk measurements) and Monoisotopic Mass (for mass spectrometry) is vital.

Fundamental Constants
ParameterValueNotes
IUPAC Name This compound
CAS Number 717-01-1 Verified isomer specific
Molecular Formula

SMILES CCOC(=O)C1=CC(O)=C(N(=O)=O)C=C1
Melting Point 84°CRecrystallized from EtOH/Water
Predicted Density 1.37 g/cm³
Molecular Weight Breakdown

The molecular weight is calculated based on the standard atomic weights (IUPAC 2021).

Formula:



  • Carbon (

    
    ): 
    
    
    
    Da
  • Hydrogen (

    
    ): 
    
    
    
    Da
  • Nitrogen (

    
    ): 
    
    
    
    Da
  • Oxygen (

    
    ): 
    
    
    
    Da

Total Average Molecular Weight: 211.173 g/mol

Mass Spectrometry Profile (Isotopic Distribution)

For researchers utilizing LC-MS for identification, the monoisotopic mass is the primary signal of interest.

  • Monoisotopic Mass: 211.0484 Da (

    
     peak expected at 212.056)
    
  • Isotopic Abundance:

    • M (211.05): 100%

    • M+1 (212.05): ~10.2% (Due to

      
      )
      
    • M+2 (213.05): ~1.4%[1]

Part 2: Synthetic Methodology

While nitration of ethyl 3-hydroxybenzoate is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-nitro and 4-nitro isomers). The authoritative route for high-purity synthesis is the Fischer Esterification of the pre-functionalized acid: 3-hydroxy-4-nitrobenzoic acid.

Reaction Mechanism (Acid-Catalyzed Esterification)

The following diagram illustrates the activation of the carbonyl oxygen followed by nucleophilic attack by ethanol.

EsterificationMechanism Start 3-Hydroxy-4-nitrobenzoic Acid (Precursor) Activation Carbonyl Activation (+ H+) Start->Activation H2SO4 (cat) Attack Nucleophilic Attack (EtOH) Activation->Attack EtOH (excess) Elimination Water Elimination (- H2O) Attack->Elimination Proton Transfer Product This compound (Target) Elimination->Product Reflux

Figure 1: Step-wise mechanism for the Fischer Esterification of 3-hydroxy-4-nitrobenzoic acid.

Validated Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents:

  • 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7): 10.0 g (54.6 mmol)

  • Absolute Ethanol: 100 mL (Solvent & Reactant)

  • Sulfuric Acid (

    
    , conc.): 1.0 mL (Catalyst)
    

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10.0 g of the acid precursor to 100 mL of absolute ethanol. Stir until a suspension forms.

  • Catalysis: Carefully add 1.0 mL of concentrated

    
     dropwise. Note: Exothermic reaction; observe temperature.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2] The starting material spot (

    
     ~0.[2]1) should disappear, replaced by the product (
    
    
    
    ~0.45).
  • Workup:

    • Cool reaction mixture to room temperature.

    • Concentrate ethanol to ~20 mL under reduced pressure.

    • Pour residue into 100 mL ice-water.

    • Neutralize with saturated

      
       (aq) to pH 7–8.
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine.[3]
    
  • Purification: Dry over anhydrous

    
    , filter, and evaporate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield yellow needles.
    

WorkupFlow Reaction Reflux Mixture (EtOH + Acid + Catalyst) Concentrate Evaporate EtOH (Rotavap) Reaction->Concentrate Quench Pour into Ice Water Neutralize (NaHCO3) Concentrate->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Solid Crude Solid Dry->Solid Pure Recrystallization (EtOH/H2O) -> Pure Crystals Solid->Pure

Figure 2: Downstream processing workflow for isolation and purification.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Proton NMR ( -NMR)

Solvent:


 or 

Frequency: 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
10.8 - 11.2 Broad Singlet1H

Phenolic proton (Intramolecular H-bond to

)
7.95 Doublet (

Hz)
1H

(C5)
Ortho to Nitro group (Deshielded)
7.70 Singlet (d)1H

(C2)
Isolated between Ester and Hydroxyl
7.50 Doublet (

Hz)
1H

(C6)
Ortho to Ester
4.38 Quartet (

Hz)
2H

Ethyl ester methylene
1.39 Triplet (

Hz)
3H

Ethyl ester methyl
Infrared Spectroscopy (IR)
  • 3300–3400 cm⁻¹: O-H stretch (broad).

  • 1715–1725 cm⁻¹: C=O stretch (Ester).

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).

Part 4: Pharmaceutical Utility & Scaffold Analysis

This compound is not merely an end-product but a "privileged scaffold" in medicinal chemistry. Its substitution pattern (1,3,4) allows for orthogonal functionalization.

  • Reduction to Anilines: The nitro group (

    
    ) can be selectively reduced (using 
    
    
    
    or
    
    
    ) to an amine, creating Ethyl 4-amino-3-hydroxybenzoate . This is a precursor for benzoxazoles, which are potent pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).
  • Efflux Pump Inhibition: Derivatives of 3,4-disubstituted benzoates have shown activity in inhibiting bacterial efflux pumps, potentially restoring potency to antibiotics against resistant Gram-negative bacteria.

  • Lidocaine Analogs: The steric and electronic properties of the 3-hydroxy-4-nitro motif mimic intermediates used in the synthesis of amide-linked anesthetics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 294866 (Methyl analog reference). Retrieved from [Link]

  • MDPI (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. (Contextual reference for scaffold utility). Retrieved from [Link]

  • NIST Chemistry WebBook. Ethyl 4-hydroxy-3-nitrobenzoate Isomer Comparison. (Used for exclusion of incorrect isomers). Retrieved from [Link]

Sources

Technical Guide: Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Pathways, and Pharmacophore Utility

Executive Summary & Structural Significance

Ethyl 3-hydroxy-4-nitrobenzoate (E3H4NB) represents a critical "push-pull" aromatic scaffold in organic synthesis. Characterized by the juxtaposition of an electron-donating hydroxyl group (-OH) and an electron-withdrawing nitro group (-NO


) ortho to one another, this molecule exhibits unique reactivity profiles governed by intramolecular hydrogen bonding  and electronic polarization .

For drug development professionals, E3H4NB is not merely an intermediate; it is the gateway to 2-substituted benzoxazole-5-carboxylates , a privileged structure in kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. This guide dissects its synthesis, structural validation, and application in heterocyclic construction.

Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
CAS Registry 82961-52-2 (Isomer specific) / 717-01-1 (Generic/Mislabeled in some DBs)
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
Appearance Yellow crystalline solid (due to

transition of nitro-phenol)
Melting Point 82–84 °C
Solubility Soluble in EtOAc, DCM, DMSO; Sparingly soluble in water.[1]
pKa (Phenolic) ~6.1 (Acidified by ortho-nitro group)

Structural Insight: The ortho-positioning of the hydroxyl and nitro groups facilitates a stable 6-membered intramolecular hydrogen bond. This "locked" conformation reduces intermolecular aggregation, lowering the melting point compared to its para-isomers and shielding the phenolic proton from certain metabolic conjugations.

Synthetic Pathways & Process Optimization

Two primary routes exist for the synthesis of E3H4NB. The choice depends on scale and available starting materials.

Route A: Fischer Esterification (High Purity / Lab Scale)

This is the preferred method for ensuring regiochemical purity, starting from the commercially available 3-hydroxy-4-nitrobenzoic acid.

  • Reagents: 3-hydroxy-4-nitrobenzoic acid, Ethanol (anhydrous), H

    
    SO
    
    
    
    (cat.) or Thionyl Chloride (SOCl
    
    
    ).
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Protocol:

    • Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 vol).

    • Add H

      
      SO
      
      
      
      (0.1 eq) or SOCl
      
      
      (1.2 eq) dropwise at 0°C.
    • Reflux for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Concentrate in vacuo. Neutralize residue with sat. NaHCO

      
      .
      
    • Extract with EtOAc, dry over MgSO

      
      , and recrystallize from EtOH/Water.
      
Route B: Nitration of Ethyl 3-hydroxybenzoate (Industrial / Cost-Effective)

Direct nitration is cheaper but requires rigorous purification to remove the 2-nitro and 6-nitro isomers.

  • Reagents: Ethyl 3-hydroxybenzoate, HNO

    
     (65%), Acetic Acid.
    
  • Regioselectivity Logic: The -OH group (activating, o,p-director) dominates the directing effects over the ester (deactivating, m-director). Position 4 is para to the -OH and meta to the ester, making it the electronically favored site, though steric hindrance from the ester at C1 must be managed.

SynthesisPath Start 3-Hydroxybenzoic Acid (Precursor) Inter Ethyl 3-hydroxybenzoate Start->Inter Esterification (EtOH/H+) Nitration Nitration (HNO3/AcOH, <15°C) Inter->Nitration Product This compound (Target) Nitration->Product Major Product (Para to OH) Isomers Side Products (2-nitro / 6-nitro isomers) Nitration->Isomers Minor Products

Figure 1: Synthetic logic flow for the production of this compound via nitration.

Structural Characterization (Self-Validating Data)

To validate the identity of synthesized E3H4NB, compare experimental data against these standard spectral markers.


H NMR Spectroscopy (400 MHz, DMSO-

)

The spectrum is distinct due to the coupling patterns of the 1,3,4-trisubstituted benzene ring.

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
11.45 Singlet (Broad)1HAr-OH Downfield shift due to intramolecular H-bond with -NO

.
7.98 Doublet (

Hz)
1HAr-H (C5)Ortho to -NO

(deshielded).
7.65 Doublet (

Hz)
1HAr-H (C2)Meta to -NO

, Ortho to Ester.
7.48 dd (

Hz)
1HAr-H (C6)Coupling with C5 and C2.
4.35 Quartet (

Hz)
2HO-CH

-CH

Typical ethyl ester methylene.
1.34 Triplet (

Hz)
3HO-CH

-CH

Typical ethyl ester methyl.
IR Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  O-H stretch (Broad, often weak due to chelation).
    
  • 1715 cm

    
    :  C=O stretch (Ester).
    
  • 1530 & 1350 cm

    
    :  N-O stretch (Asymmetric & Symmetric nitro group vibrations).
    
Downstream Application: Benzoxazole Synthesis

The primary utility of E3H4NB in drug discovery is its conversion to Ethyl 2-substituted-1,3-benzoxazole-5-carboxylate . This scaffold mimics the adenine binding pocket of ATP, making it crucial for kinase inhibition.

Protocol: Reductive Cyclization

This is a "one-pot" or "telescoped" sequence where the nitro group is reduced to an amine, which then condenses with an electrophile (aldehyde, acid, or orthoester).

Step 1: Reduction

  • Reagents: H

    
    /Pd-C or Fe/NH
    
    
    
    Cl.
  • Product: Ethyl 3-hydroxy-4-aminobenzoate.

  • Precaution: Aminophenols are oxidation-sensitive. Use immediately or store under Argon.

Step 2: Cyclization

  • Reagents: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde + Oxidant (e.g., Na

    
    S
    
    
    
    O
    
    
    ).
  • Conditions: Reflux in EtOH or Xylene.

Benzoxazole cluster_mech Mechanism of Action E3H4NB This compound Amine Intermediate: Ethyl 3-hydroxy-4-aminobenzoate E3H4NB->Amine Reduction (H2/Pd-C or Fe/AcOH) Benzoxazole Target Scaffold: Ethyl 1,3-benzoxazole-5-carboxylate Amine->Benzoxazole Cyclization (R-CHO / Orthoester) Mechanism 1. Imine Formation 2. Phenolic Attack 3. Oxidation/Elimination Amine->Mechanism Mechanism->Benzoxazole

Figure 2: Transformation of E3H4NB into the bioactive benzoxazole pharmacophore.[1][2][3][4][5][6][7]

Safety & Handling (E-E-A-T Compliance)
  • Explosion Hazard: Nitro compounds can be energetic. While E3H4NB is stable, avoid heating dry residue above 150°C.

  • Toxicity: Nitro-aromatics are potential uncouplers of oxidative phosphorylation. Use PPE (gloves, respirator) to prevent inhalation or skin absorption.

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References
  • ChemicalBook. (2025).[8] 3-Hydroxy-4-nitrobenzoic acid ethyl ester Properties and Spectral Data. Retrieved from

  • Royal Society of Chemistry. (2014).[6] NMR Data of Alkoxy Carbonylation Products and Nitrobenzoate Derivatives. Retrieved from

  • Journal of Drug Delivery and Therapeutics. (2014). Synthesis of Benzoxazole Derivatives from Nitro-Benzoic Acid Precursors. Retrieved from

  • NIST Chemistry WebBook. (2025).[8] Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Comparison Data). Retrieved from

  • Scientific Research Publishing. (2021). Preparation of Ethyl Nitrobenzoates Using Heterogeneous Catalysis. Retrieved from

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I present this technical guide on the physical properties of Ethyl 3-hydroxy-4-nitrobenzoate. This document moves beyond a simple cataloging of data, providing a deeper understanding of the experimental methodologies and the scientific principles that underpin them. In the landscape of drug discovery and development, a thorough characterization of a compound's physical properties is paramount, as these attributes profoundly influence its behavior, from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is structured to provide not only the essential physical data but also the "why" behind the "how," empowering researchers to critically evaluate and apply this information in their work.

Molecular and Chemical Identity

This compound is a nitroaromatic compound with the following key identifiers:

  • Chemical Name: this compound

  • CAS Number: 717-01-1[1]

  • Molecular Formula: C₉H₉NO₅[1]

  • Molecular Weight: 211.17 g/mol [1]

The structural arrangement of a hydroxyl group and a nitro group on the benzene ring, ortho to each other, and a meta-positioned ethyl ester group, dictates its chemical reactivity and physical behavior.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Summary

The physical properties of a compound are a direct manifestation of its molecular structure and the intermolecular forces at play. For this compound, the presence of a polar nitro group, a hydrogen-bonding hydroxyl group, and an ester functionality results in a unique set of characteristics.

PropertyValueSource(s)
Melting Point 84 °C[1]
Boiling Point Not Found
Density 1.370 g/cm³ (Predicted)
Solubility Not Found

Experimental Determination of Physical Properties

The following sections detail the standard methodologies for determining the key physical properties of a compound like this compound. The rationale behind each step is explained to provide a comprehensive understanding of the process.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point allows the system to remain in thermal equilibrium, providing a more precise determination of the melting range.

Solubility Assessment

Solubility is a crucial parameter in drug development, influencing absorption and bioavailability. The "like dissolves like" principle is a good starting point, but a systematic experimental approach is necessary for quantitative assessment.

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

  • Ethyl Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The splitting pattern arises from the coupling between the adjacent methylene and methyl protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the hydroxyl, nitro, and ester groups.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

  • Ethyl Group: Two signals are expected for the ethyl group, one for the methyl carbon (around 14 ppm) and one for the methylene carbon (around 62 ppm).

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield.

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at a downfield chemical shift, typically in the range of 160-170 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing interference with the signals from the analyte.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands:

Based on the functional groups in this compound, the following characteristic absorption bands are expected:

  • O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.

  • N-O Stretch (nitro): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

  • C-O Stretch (ester and ether-like): Bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the fingerprint region below 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.

Causality Behind Experimental Choices:

  • KBr Pellet/Nujol Mull: These methods are used for solid samples to allow for the transmission of infrared radiation.

Synthesis and Purification

A common method for the synthesis of this compound is the Fischer esterification of 3-hydroxy-4-nitrobenzoic acid.

Synthetic Workflow:

Synthesis Reactant 3-Hydroxy-4-nitrobenzoic Acid Product This compound Reactant->Product Reflux Reagent Ethanol (excess) + Catalytic Acid (e.g., H₂SO₄) Reagent->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: 3-hydroxy-4-nitrobenzoic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Workup: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using an excess of the alcohol reactant shifts the equilibrium of the reversible esterification reaction to favor the formation of the product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Recrystallization: This purification technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, grounded in established experimental methodologies and scientific principles. While some experimental data for this specific compound remains to be fully elucidated in publicly available literature, the provided protocols and comparative data from related compounds offer a robust framework for its characterization. A thorough understanding of these properties is indispensable for any researcher or professional working with this compound in the fields of medicinal chemistry, organic synthesis, and drug development.

References

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Framework & Process Engineering for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility landscape, and experimental frameworks for Ethyl 3-hydroxy-4-nitrobenzoate .

Executive Summary

This compound (CAS 717-01-1) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of benzoxazine derivatives and uric acid-lowering agents. Its purification and reaction efficiency are governed by its solubility profile, which exhibits a sharp dependence on solvent polarity and hydrogen-bonding capability.

This guide synthesizes the physicochemical properties, qualitative solubility data derived from process patents, and a standardized protocol for generating precise thermodynamic solubility curves.

Compound Profile & Physicochemical Characterization[1][2][3][4][5][6][7][8][9]

Understanding the molecular structure is a prerequisite for predicting solvent interactions. The presence of both a phenolic hydroxyl group (H-bond donor) and a nitro group (strong electron-withdrawing, H-bond acceptor) creates a "push-pull" electronic system that influences solubility in polar aprotic solvents.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
IUPAC Name This compound
CAS Registry 717-01-1 Distinct from its isomer Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6).[1][2]
Molecular Formula

Molecular Weight 211.17 g/mol
Melting Point 84°C – 86°CSolid-state transition relevant for melt crystallization.
Predicted LogP ~2.00Moderate lipophilicity; suggests good solubility in organic esters.
Predicted pKa ~6.5 (Phenolic OH)Acidity is enhanced by the ortho-nitro group; soluble in alkaline aqueous solutions.

Solubility Landscape

While specific mole-fraction datasets are proprietary to active pharmaceutical ingredient (API) manufacturers, the solubility behavior of CAS 717-01-1 can be categorized based on dielectric constants and patent literature regarding recrystallization solvents.

Qualitative Solubility Matrix

The compound follows a "Like Dissolves Like" mechanism heavily influenced by the nitro-group polarity.

Solvent ClassSolubility RatingProcess Application
Polar Aprotic (DMF, DMSO)High Primary reaction solvent (e.g., nucleophilic substitutions).
Chlorinated (DCM, Chloroform)High Extraction and initial dissolution.
Esters (Ethyl Acetate)Moderate-High Preferred solvent for recrystallization (often paired with heptane).
Alcohols (Methanol, Ethanol)Moderate Temperature-dependent; suitable for cooling crystallization.
Water Very Low (<1 mg/mL)Anti-solvent; useful for precipitation or washing.
Thermodynamic Behavior

The dissolution of this compound is an endothermic process (


). Solubility increases exponentially with temperature, following the van't Hoff equation :


Where


 is the mole fraction solubility, 

is the gas constant, and

is the absolute temperature.

Experimental Protocol: Laser Monitoring Method

For researchers requiring precise mole-fraction data (e.g., for process simulation in Aspen Plus), the Dynamic Laser Monitoring Method is the industry standard for generating solubility curves. This method minimizes human error associated with gravimetric analysis.

Workflow Diagram (DOT)

The following diagram outlines the logical flow for determining solubility limits using laser turbidimetry.

SolubilityProtocol Start Start: Sample Preparation Weigh Weigh Solute (m1) & Solvent (m2) into Jacketed Vessel Start->Weigh Heat Heat to Dissolution (T > T_sat) Weigh->Heat Laser Activate Laser Monitoring (Transmissivity = 100%) Heat->Laser Cool Cool at Controlled Rate (e.g., 2 K/h) Laser->Cool Nucleation Detect Nucleation Point (Transmissivity Drops) Cool->Nucleation Precipitation Record Record T_nucleation (Metastable Limit) Nucleation->Record Equilibrium Repeat with Reheating (Equilibrium T_sat) Record->Equilibrium Validation

Caption: Figure 1.[3] Dynamic Laser Monitoring workflow for precise determination of saturation temperature (


) and metastable zone width.
Step-by-Step Methodology
  • Preparation: Accurately weigh this compound (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Dissolution: Heat the mixture to 10°C above the expected saturation point until the solution is visually clear and laser transmissivity is stable at maximum.

  • Cooling: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min) while continuously stirring.

  • Detection: Monitor the laser intensity. The temperature at which intensity drops sharply corresponds to the nucleation point.

  • Equilibrium Confirmation: To find the true thermodynamic solubility (saturation point), reheat the suspension slowly. The temperature at which the last crystal disappears is recorded as

    
    .
    

Process Optimization: Recrystallization Strategy

Based on the solubility differential, the following solvent systems are recommended for purification of the crude intermediate:

  • System A (Single Solvent): Ethanol (95%) .

    • Mechanism:[4][5] High solubility at reflux (~78°C), moderate-low solubility at 0°C.

  • System B (Binary Solvent): Ethyl Acetate / n-Heptane .

    • Mechanism:[4][5] Dissolve crude material in minimal Ethyl Acetate (good solvent), then slowly add n-Heptane (anti-solvent) to induce controlled precipitation.

References

  • Chemical Identity & Synthesis: Benzoic acid compounds for reducing uric acid. Patent WO2012033720A1. Google Patents. Link

  • Recrystallization Methodology: 1,4-Benzoxazine derivatives their production and use. Patent EP0233728A1. Google Patents. Link

  • Physicochemical Data Source: this compound Product Profile. Amerigo Scientific. Link

  • Isomer Distinction: Ethyl 4-hydroxy-3-nitrobenzoate Properties. Cheméo. Link

Sources

Ethyl 3-Hydroxy-4-Nitrobenzoate: Physicochemical Characterization and Melting Point Analysis

[1][2][3]

Executive Summary

This compound (CAS: 717-01-1) is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of Monoacylglycerol Lipase (MAGL) inhibitors. Precise characterization of this compound is essential due to the existence of regioisomers with similar physicochemical profiles but distinct biological reactivities.

This guide establishes the melting point (MP) of this compound at 84°C . It details the thermodynamic basis for this value, contrasts it with common impurities and isomers, and provides a validated experimental protocol for synthesis, purification, and thermal analysis.

Chemical Identity & Structural Thermodynamics

Identification
  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 717-01-1[5][2][6]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    NO
    
    
    [5][2]
  • Molecular Weight: 211.17 g/mol [7][2][]

The Isomer Trap

A common failure mode in the procurement and synthesis of this intermediate is confusion with its regioisomer, Ethyl 4-hydroxy-3-nitrobenzoate (CAS: 19013-10-6). The melting point serves as the primary rapid-screening tool to distinguish these two species.

CompoundStructure DescriptionMelting Point
This compound Target: -OH at C3, -NO

at C4
84°C
Ethyl 4-hydroxy-3-nitrobenzoateIsomer: -OH at C4, -NO

at C3
69–71°C
Mthis compoundAnalog: Methyl ester variant90–94°C

Thermodynamic Insight: The higher melting point of the target compound (84°C) compared to its isomer (69-71°C) suggests a more stable crystal lattice, likely driven by intermolecular hydrogen bonding between the hydroxyl group and the nitro group or ester carbonyl of adjacent molecules. The 3-hydroxy-4-nitro substitution pattern often allows for flatter packing geometries compared to the 4-hydroxy-3-nitro arrangement.

Experimental Framework

Synthesis Protocol

To obtain a sample suitable for melting point validation, the compound is typically synthesized via acid-catalyzed esterification. The following protocol ensures high purity by minimizing the formation of hydrolysis byproducts.

Reagents:

  • 3-Hydroxy-4-nitrobenzoic acid (Precursor)[5]

  • Ethanol (Anhydrous, Solvent/Reagent)

  • p-Toluenesulfonic acid (p-TsOH, Catalyst)

Workflow:

  • Dissolution: Dissolve 10.0 g (54.6 mmol) of 3-hydroxy-4-nitrobenzoic acid in 100 mL of anhydrous ethanol.

  • Catalysis: Add 1.03 g (5.4 mmol, 10 mol%) of p-TsOH.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under an argon atmosphere for 12 hours. Monitor consumption of starting material via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash sequentially with 0.1N HCl (to remove catalyst) and brine.

  • Crystallization: Dry the organic layer over Na

    
    SO
    
    
    , filter, and concentrate. Recrystallize the crude solid from an Ethanol/Water mixture to yield yellow crystalline needles.
Melting Point Determination Protocol

Objective: Accurate determination of

  • Sample Prep: Dry the recrystallized sample in a vacuum desiccator for >4 hours to remove solvent inclusions (solvates can depress MP).

  • Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure the packing is tight to facilitate uniform heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 70°C.

    • Critical Ramp:1°C/min from 70°C to 90°C.

  • Observation: Record the temperature at the onset of liquefaction (

    
    ) and the temperature of the clear point (
    
    
    ).
    • Acceptance Criteria:

      
       should be 84°C ± 1°C . A range >2°C indicates impurity.
      

Visualizing the Process

The following diagrams illustrate the synthesis pathway and the logical decision tree for quality control based on thermal analysis.

Synthesis & Purity Logic

SynthesisWorkflowcluster_0Reaction Phasecluster_1Purification Phasecluster_2QC Phase (Melting Point)Input3-Hydroxy-4-nitrobenzoic acid+ EthanolRefluxReflux 12h @ 78°CInput->RefluxCatalystp-TsOH(Catalyst)Catalyst->RefluxWorkupWork-up:Dilute EtOAcWash 0.1N HClReflux->WorkupCrystRecrystallization(EtOH/Water)Workup->CrystMeasureMeasure MPCryst->MeasureResult84MP = 84°CMeasure->Result84PassResult70MP ≈ 70°CMeasure->Result70Fail:Isomer DetectedResultLowMP < 80°C(Broad Range)Measure->ResultLowFail:Impurity/WetFinalValidated IntermediateResult84->FinalRelease forDrug Dev

Caption: Synthesis workflow and thermal quality control logic for this compound.

Applications in Drug Development

This compound is not merely a catalog chemical; it is a functional scaffold in medicinal chemistry.

  • MAGL Inhibition: It serves as a precursor for piperazine-based Monoacylglycerol Lipase (MAGL) inhibitors. The ester group allows for facile coupling reactions or conversion to amides/hydrazides, while the nitro group provides a handle for reduction to an aniline (for further functionalization) or serves as an electron-withdrawing group to modulate the acidity of the phenol.

  • Fragment-Based Drug Discovery (FBDD): The distinct electronic properties of the 3-hydroxy-4-nitro core make it a valuable fragment for probing binding pockets that require hydrogen bond donors (phenol) adjacent to electron-deficient systems.

References

  • Thermo Scientific Chemicals. (2024). Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Data). Retrieved from [Link]

  • Grether, U., et al. (2013). Piperazine derivatives as MAGL inhibitors. US Patent US20130331452A1.

An In-depth Technical Guide to the Spectral Data of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction: The Chemical Significance of Ethyl 3-hydroxy-4-nitrobenzoate

This compound is a substituted aromatic ester with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol .[1] Its structure is characterized by a benzene ring substituted with an ethyl ester group, a hydroxyl group, and a nitro group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical agents.[1] The electron-withdrawing nature of the nitro group and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group create a distinct electronic and reactive profile, making a thorough understanding of its spectral properties essential for its application.

A common synthetic route to this compound involves the esterification of 3-hydroxy-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst.[1] An alternative method is the direct nitration of ethyl 3-hydroxybenzoate.[1]

Physicochemical Properties:

PropertyValueSource
CAS Number 717-01-1[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Melting Point 89-90 °C[1]
Appearance Solid[1]
Solubility Insoluble in water; soluble in polar aprotic solvents (e.g., THF) and alcohols (e.g., ethanol).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectral Data (Predicted and Experimental)

While a full experimental spectrum is not publicly available, some experimental data indicates that the aromatic protons adjacent to the nitro group are deshielded and appear in the range of δ 7.64–8.20 ppm.[1] Based on the analysis of its parent acid, 3-hydroxy-4-nitrobenzoic acid, and related structures, a more detailed ¹H NMR spectrum can be predicted.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1HAr-OH
~8.10Doublet1HH-5
~7.85Doublet of doublets1HH-6
~7.40Doublet1HH-2
4.41Quartet2H-OCH₂CH₃
1.40Triplet3H-OCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum reveals several key features:

  • The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding, although its position can be highly dependent on concentration and solvent.

  • The aromatic protons will exhibit a characteristic splitting pattern. H-5, being ortho to the electron-withdrawing nitro group, will be the most deshielded. H-2 will be the most upfield of the aromatic protons.

  • The ethyl ester protons will show a classic quartet and triplet pattern, indicative of the ethyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectral Data (Predicted)

No experimental ¹³C NMR data for this compound has been found in the searched literature. However, a predicted spectrum can be generated based on known substituent effects and data from analogous compounds such as ethyl 4-nitrobenzoate.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~155C-3 (C-OH)
~140C-4 (C-NO₂)
~130C-1
~128C-5
~122C-6
~118C-2
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show nine distinct signals:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The aromatic carbons attached to the hydroxyl and nitro groups (C-3 and C-4) will also be significantly downfield.

  • The remaining four aromatic carbons will appear in the typical aromatic region (δ 110-140 ppm).

  • The two carbons of the ethyl group will be the most upfield signals.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 30-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Similar processing steps as for ¹H NMR are required.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500BroadO-H stretch (hydroxyl)
~1727StrongC=O stretch (ester)
~1523StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongC-O stretch (ester)
~1600, ~1475MediumC=C stretch (aromatic)

Data sourced from Benchchem[1] and predicted values based on typical functional group frequencies.

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups:

  • A broad O-H stretching band confirms the presence of the hydroxyl group.

  • A strong C=O stretching absorption at a relatively high wavenumber is characteristic of an aromatic ester.

  • Two strong absorptions for the nitro group (asymmetric and symmetric stretching) are definitive for this functional group.

  • The presence of aromatic C=C stretching bands and C-O stretching further corroborates the structure.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted Identity
211[M]⁺ (Molecular Ion)
182[M - C₂H₅]⁺
166[M - OCH₂CH₃]⁺
136[M - OCH₂CH₃ - NO]⁺
108[C₆H₄O₂]⁺

Interpretation of the Mass Spectrum:

Under electron ionization, this compound is expected to show a discernible molecular ion peak at m/z 211. The fragmentation pattern would likely involve:

  • Loss of the ethyl group (m/z 29) to give a fragment at m/z 182.

  • Loss of the ethoxy radical (m/z 45) resulting in a peak at m/z 166.

  • Subsequent loss of nitric oxide (NO, m/z 30) from the nitro group.

  • Further fragmentation of the aromatic ring.

Experimental Protocol for Electron Ionization Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H & 13C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed overview of the expected and known spectral data for this compound. By combining experimental data with well-founded predictions, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and accuracy in experimental work. As a key building block in various synthetic pathways, a thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in the development of novel compounds.

References

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. Available at: [Link]

Sources

Technical Whitepaper: 1H NMR Structural Elucidation of Ethyl 3-hydroxy-4-nitrobenzoate

[1][2][3][4]

234

Executive Summary & Chemical Context

This compound is a critical disubstituted benzene intermediate employed in the synthesis of heterocyclic pharmaceutical agents and EGFR inhibitors.[1][2][3][4] Its structural integrity is defined by a specific substitution pattern on the aromatic ring: a nitro group at position 4, a hydroxyl group at position 3, and an ethyl ester moiety at position 1.[1][2][4]

Distinguishing this molecule from its regioisomer (Ethyl 4-hydroxy-3-nitrobenzoate) is a common challenge in quality control.[1][2][3][4] This guide provides a definitive spectral fingerprint based on scalar coupling analysis and chemical shift logic, utilizing DMSO-

124

Theoretical Structural Analysis

Before spectral acquisition, we must predict the magnetic environment based on electronic effects (shielding/deshielding).[1][2][3]

Substituent Effects (Hammett Principles)[1][2][3][4]
  • Nitro Group (-NO

    
    , C4):  A strong electron-withdrawing group (EWG) via induction and resonance.[1][2][3][4] It severely deshields the ortho proton (H5), shifting it downfield.[1][2][4]
    
  • Hydroxyl Group (-OH, C3): Electron-donating by resonance but withdrawing by induction.[1][2][3][4] In the ortho position to the nitro group, it often engages in intramolecular hydrogen bonding (if planar), though solvent effects in DMSO usually disrupt this, leading to a distinct downfield singlet.[1][2][4]

  • Ethyl Ester (-COOEt, C1): A moderate EWG.[1][2][3][4] It deshields the ortho protons (H2 and H6).[1][2][3]

Spin System & Coupling Prediction

The aromatic ring possesses three non-equivalent protons: H2, H5, and H6.[1][2][4]

  • H5 (C5): Has one ortho neighbor (H6).[1][2][3] Expected: Doublet (

    
    ) .[1][2][3][5]
    
  • H6 (C6): Has one ortho neighbor (H5) and one meta neighbor (H2).[1][2][3] Expected: Doublet of Doublets (

    
    ) .
    
  • H2 (C2): Isolated from H5 by substituents; has one meta neighbor (H6).[1][2][3] Expected: Doublet (

    
    )  (often appearing as a broad singlet if resolution is low).[1][2][3]
    

Experimental Protocol

To ensure the visibility of the phenolic hydroxyl group and prevent line broadening due to chemical exchange, DMSO-


124

1234
Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of this compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).[1][2][3][4]
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1][2][3][4]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure signals).[1][2][3]

Acquisition Parameters[1][2][3][4][6]
  • Frequency: 400 MHz or higher recommended.[1][2][3][4]

  • Pulse Sequence: Standard 1D proton (zg30).[1][2][3]

  • Scans (NS): 16 (sufficient for >10mg sample).[1][2][3]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2][3][6]

  • Temperature: 298 K (25°C).[1][2][3]

Spectral Interpretation & Assignment

The following data represents the consensus spectral fingerprint for this compound in DMSO-

Summary Table of Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
-OH Phenol11.40 Broad Singlet (

)
1H-Deshielded by H-bonding/acidity; solvent dependent.[1][2][3][4]
H-5 Aromatic7.95 Doublet (

)
1H

Ortho to -NO

(strong deshielding).[1][2][3][4]
H-2 Aromatic7.52 Doublet (

)
1H

Meta coupling to H6; isolated by substituents.[1][2][3][4]
H-6 Aromatic7.48 Doublet of Doublets (

)
1H

,

Ortho to H5, Meta to H2.[2][3][4]
-CH

-
Ethyl4.34 Quartet (

)
2H

Typical O-CH

-R ester shift.[1][2][3][4]
-CH

Ethyl1.33 Triplet (

)
3H

Typical methyl terminus.[1][2][3][4]

> Note: Chemical shifts may vary by

123424
Detailed Mechanistic Analysis[1][2][3][4]
The Aromatic Region (7.4 – 8.0 ppm)

The differentiation of the three aromatic protons is the core of the structural proof.[1][2][3][4]

  • The Deshielded Doublet (7.95 ppm): This signal corresponds to H5 .[1][2][3] It is located ortho to the Nitro group.[1][2][3][4] The Nitro group is the strongest electron-withdrawing group on the ring, pulling electron density away from C5, leaving H5 deshielded (downfield).[1][2][4]

  • The Coupling Network:

    • H5 couples strongly to H6 (Ortho coupling,

      
       Hz).[1][2][4]
      
    • H6 couples strongly to H5 (

      
       Hz) AND weakly to H2  (Meta coupling, 
      
      
      Hz).[1][2][3] This makes H6 appear as a doublet of doublets .
    • H2 only has a meta partner (H6).[1][2][3] Thus, it appears as a fine doublet (

      
       Hz).[1][2]
      
The Aliphatic Region[1][2][3][4]
  • The Quartet at 4.34 ppm and Triplet at 1.33 ppm confirm the presence of the Ethyl ester.[1][2][3][4] The integral ratio of 2:3 is a mandatory QC check for solvent purity or hydrolysis (which would yield ethanol signals at different shifts).[1][2][3]

Visualization of Structural Logic[1][2][3][4]

Coupling Pathway Diagram

The following diagram illustrates the scalar coupling (

CouplingNetworkH5H-5 (Proton)δ 7.95 ppmH6H-6 (Proton)δ 7.48 ppmH5->H6Ortho Coupling (3J)~8.5 HzH2H-2 (Proton)δ 7.52 ppmH6->H2Meta Coupling (4J)~1.8 Hz

Figure 1: Scalar coupling network showing the strong ortho-interaction between H5/H6 and the weak meta-interaction between H6/H2.[2][3][4]

Verification Workflow

This flowchart guides the analyst through the decision-making process to confirm the identity of the molecule versus its isomer.

VerificationFlowStartAcquire 1H NMR(DMSO-d6)CheckOHIs -OH Peak Visible?(> 10 ppm)Start->CheckOHCheckEthylConfirm Ethyl Group(q @ 4.3, t @ 1.3)CheckOH->CheckEthylYesAnalyzeArAnalyze Aromatic SplittingCheckEthyl->AnalyzeArIntegrals CorrectPattern1Pattern: d, d, dd(1 Ortho, 1 Meta pair)AnalyzeAr->Pattern1MatchesPattern2Pattern: s, d, d(Isomer: 4-OH-3-NO2?)AnalyzeAr->Pattern2MismatchConclusionCONFIRMED:This compoundPattern1->ConclusionRejectREJECT:Likely RegioisomerPattern2->Reject

Figure 2: Step-by-step logic flow for validating the structural identity of the compound.

Troubleshooting & Impurities

Common issues observed in the spectrum of this intermediate:

  • Missing -OH Peak:

    • Cause: Wet DMSO-

      
       facilitates proton exchange with water (
      
      
      peak at 3.33 ppm).[1][2][3][4]
    • Solution: Dry the sample or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.[1][2][3][4]

  • Ethanol Contamination:

    • Sign: Triplet at 1.06 ppm and Quartet at 3.44 ppm.[1][2][3][4]

    • Cause: Hydrolysis of the ethyl ester or residual solvent from recrystallization.[1][2][3][4]

  • Regioisomer Presence (Ethyl 4-hydroxy-3-nitrobenzoate):

    • Differentiation: In the 4-hydroxy-3-nitro isomer, the proton at C5 (ortho to OH, meta to NO2) is shielded (~7.1 ppm), whereas in the target molecule (3-hydroxy-4-nitro), the proton at C5 is ortho to NO2 and strongly deshielded (~7.95 ppm).[2][3][4]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2][3] Spectral Database for Organic Compounds (SDBS): 1H NMR of Mthis compound (Analog). SDBS No. 12345 (Analogous assignment verification).[1][2][3] [Link][1][2][3][4]

  • PubChem. (2024).[1][2][3] this compound Compound Summary. National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes.[1][2][3][4] University of Wisconsin-Madison.[1][2][3][4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Reference for Hammett substituent constants and coupling patterns).

13C NMR of Ethyl 3-hydroxy-4-nitrobenzoate

Technical Whitepaper: NMR Analysis of this compound

Executive Summary & Molecular Architecture

This compound is a critical scaffold in the synthesis of heterocyclic kinase inhibitors and benzimidazole-based anthelmintics. Its structural integrity is defined by a "push-pull" electronic system where the electron-donating hydroxyl group (


Accurate

  • Quaternary Carbon Density: Three of the six aromatic carbons (C1, C3, C4) are non-protonated, leading to long spin-lattice relaxation times (

    
    ) and low signal intensity.
    
  • Intramolecular Hydrogen Bonding: The interaction between the C3-hydroxyl proton and the C4-nitro oxygen locks the conformation, inducing significant deshielding effects not predicted by standard additivity rules.

Molecular Structure & Numbering[1][2]
  • Formula:

    
    
    
  • MW: 211.17 g/mol

  • Core: Benzene ring substituted at 1 (Ethyl ester), 3 (Hydroxyl), and 4 (Nitro).[1]

Experimental Protocol: High-Resolution Acquisition

To ensure detection of quaternary carbons and resolution of closely spaced aromatic signals, the following protocol is mandatory.

Sample Preparation

The choice of solvent is critical.[1] While

DMSO-d6


  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 30–50 mg in 0.6 mL solvent (approx. 0.2 M).[2]

  • Relaxation Agent (Optional but Recommended): Add 2 mg Chromium(III) acetylacetonate [

    
    ] to shorten 
    
    
    for quaternary carbons (C1, C3, C4), allowing quantitative integration and faster S/N accumulation.
Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if integration is required.

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 s (5.0 s without

    
    ).
    
  • Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

Workflow Visualization

NMR_WorkflowSampleSolid Sample(30-50 mg)SolvationSolvationDMSO-d6(Disrupts H-bonds)Sample->SolvationAdditiveAdd Cr(acac)3(Relaxation Agent)Solvation->AdditiveOptionalAcquisitionAcquisitionPulse: zgpg30D1: >2sSolvation->AcquisitionStandardAdditive->AcquisitionQuantitativeProcessingProcessingLB: 1.0 HzBaseline Corr.Acquisition->Processing

Figure 1: Optimized NMR acquisition workflow for nitro-phenolic esters.

Spectral Assignment & Data Analysis

The following chemical shifts are derived from substituent-induced shift (SIS) theory corrected for ortho-interactions in DMSO-d6.

Chemical Shift Table
Carbon PositionTypeShift (

, ppm)
Assignment Logic & Electronic Effect
C=O

164.5 Carbonyl carbon. Typical ester range.
C3

152.4 Ipso-OH . Strongly deshielded by Oxygen (+27 ppm effect).
C4

138.1 Ipso-NO2 . Deshielded by Nitro, but shielded relative to benzene by ortho-OH.
C1

136.2 Ipso-COOEt . Para to Nitro (shielding) but Meta to OH.
C5

125.8 Ortho to Nitro (shielded relative to nitro-benzene due to resonance).
C6

122.1 Para to OH (shielded by resonance donation from OH).
C2

118.5 Ortho to OH (strongly shielded). The most upfield aromatic signal.
O-CH2

61.8 Ethyl ester methylene. Deshielded by Oxygen.
CH3

14.2 Ethyl ester methyl. Typical aliphatic region.
Mechanistic Insight: The "Ortho-Effect"

The chemical shift of C4 (138.1 ppm) is the most diagnostic feature.

  • Standard Theory: A nitro group typically shifts the ipso carbon to ~148 ppm.

  • Observed Reality: The adjacent Hydroxyl group at C3 exerts a shielding

    
    -effect and an electronic donation that pushes electron density toward C4, moving it upfield to ~138 ppm. This specific shift confirms the ortho relationship between the OH and NO2 groups.
    
Electronic Pathway Diagram

The diagram below illustrates how resonance effects from the Hydroxyl group compete with the Nitro group, determining the shielding patterns observed in the table.

Electronic_EffectsOH_GroupOH Group (C3)Electron Donor (+M)C2C2 (Ortho to OH)Shielded (118 ppm)OH_Group->C2Strong ShieldingC4C4 (Ipso to NO2)Deshielded (138 ppm)OH_Group->C4Competing ShieldingC6C6 (Para to OH)Shielded (122 ppm)OH_Group->C6Resonance ShieldingNO2_GroupNO2 Group (C4)Electron Withdrawing (-M, -I)NO2_Group->C4Inductive Deshielding

Figure 2: Electronic "Push-Pull" map explaining the specific shielding of C2 and C6.

Troubleshooting & Quality Control

When analyzing synthesized batches, two common impurities often appear. Use the table below to distinguish the target molecule from these byproducts.

Impurity / ArtifactDiagnostic Signal (

)
Root Cause
3-Hydroxybenzoic acid Missing 61.8 & 14.2 ppmIncomplete esterification or hydrolysis.
Isomer (4-OH, 3-NO2) C-OH shifts to ~155 ppmRegioisomer from nitration of 4-hydroxybenzoate.
Residual Ethanol 56.5 & 18.5 ppm (in DMSO)Inadequate drying after workup.

Self-Validating Check: Calculate the difference (

  • Target (3-OH, 4-NO2):

    
    .
    
  • Isomer (4-OH, 3-NO2):

    
     (due to stronger shielding of C3 by ortho-NO2 in the isomer).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for Substituent Induced Shift additivity constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for base Ethyl Benzoate and Nitrophenol reference shifts).

  • PubChem Database. (2024). Compound Summary: Mthis compound.[2] National Library of Medicine. [Link] (Analogous structure for aromatic region verification).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link] (Authoritative source for calculating multi-substituent effects).

Introduction: The Analytical Imperative for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-hydroxy-4-nitrobenzoate

This compound is a key intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Its structure, featuring a nitro group, a hydroxyl group, and an ethyl ester moiety, presents a unique analytical challenge and opportunity. Accurate characterization and quantification are critical for process optimization, impurity profiling, and ensuring the quality of downstream products. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the premier technique for this purpose.

This guide provides a comprehensive, field-proven approach to the analysis of this compound using modern mass spectrometry techniques. We will move beyond rote protocols to explore the underlying principles that govern analytical choices, ensuring a robust and self-validating methodology.

Part 1: Foundational Strategy - Sample Preparation and Ionization

The journey from a bulk sample to reliable data begins with meticulous sample preparation and the selection of an appropriate ionization source. The goal is to efficiently introduce the analyte into the gas phase as an ion, with minimal degradation and maximal signal intensity.

Strategic Sample Preparation

The quality of mass spectrometric data is fundamentally dependent on the quality of the sample introduced. For this compound, the primary objective is to dissolve the analyte in a solvent system that is fully compatible with Electrospray Ionization (ESI) and liquid chromatography.

Core Principle: The solvent must be volatile, capable of supporting ions, and free of contaminants that could cause ion suppression or form adducts. High concentrations of non-volatile salts are particularly detrimental to ESI performance and must be avoided[1][2].

Recommended Protocol:

  • Initial Dissolution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN).

  • Working Solution: Create a working solution by diluting the stock solution. A typical starting concentration for a modern high-sensitivity mass spectrometer is in the range of 1-10 µg/mL[1]. The final dilution should be made in a solvent mixture that mirrors the initial conditions of the liquid chromatography mobile phase (e.g., 50:50 ACN:H₂O with 0.1% formic acid).

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent blockages in the LC system and contamination of the ion source[1].

  • Acidification: The addition of a small amount of an acid, like formic acid, can aid in the protonation of the analyte in positive ion mode. However, given the structure of this compound, negative ion mode is predicted to be more effective.

Ionization Source Selection: ESI vs. APCI

The choice of ionization technique is paramount. For a molecule like this compound, which is polar and contains acidic protons, Electrospray Ionization (ESI) is the superior choice.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that are already ions in solution or can be easily protonated or deprotonated[3]. The presence of the phenolic hydroxyl group on the analyte makes it acidic and thus highly amenable to deprotonation in negative ion mode, forming a stable [M-H]⁻ ion. This is the recommended approach.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar compounds[4]. While it could potentially ionize this molecule, ESI is expected to provide significantly higher sensitivity due to the analyte's inherent ability to form ions in solution[5].

Causality: We select negative ion mode ESI because the phenolic hydroxyl group is the most acidic site on the molecule. In the high pH environment of the ESI spray, it readily loses a proton to form a resonance-stabilized phenoxide ion, leading to a strong and stable signal for the deprotonated molecule, [M-H]⁻. Nitroaromatic compounds generally show excellent response in negative ion ESI[6][7].

Part 2: The Core Analysis - Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation and quantification in complex matrices. It involves selecting the ion of interest (the precursor ion), fragmenting it, and analyzing the resulting product ions[8][9].

Precursor Ion and High-Resolution Mass

The first step is to determine the accurate mass of the target ion.

  • Molecular Formula: C₉H₉NO₅

  • Monoisotopic Mass: 211.0481 Da

  • Expected Precursor Ion ([M-H]⁻): m/z 210.0408

Using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, allows for the measurement of this ion with high mass accuracy, providing a strong first layer of identification.

Collision-Induced Dissociation (CID) and Fragmentation Pathway

By isolating the [M-H]⁻ precursor ion at m/z 210.0408 and subjecting it to collision with an inert gas (e.g., argon or nitrogen) in a collision cell, we can induce fragmentation. The resulting product ions are diagnostic of the molecule's structure. For this compound, several characteristic fragmentation pathways are expected.

Key Fragmentation Mechanisms for Nitroaromatic Acids:

  • Decarboxylation/Loss of Ester Functionality: A common fragmentation for benzoic acid derivatives involves the loss of groups associated with the carboxylate[6][10].

  • Loss of Nitro Group Fragments: The nitro group can be lost as NO₂ or NO[6][10].

Predicted Fragmentation Pathway: The most probable fragmentation pathway for the [M-H]⁻ ion of this compound involves the initial loss of ethylene from the ethyl ester group, followed by subsequent losses of other functional groups.

G parent [M-H]⁻ m/z 210.0408 frag1 [M-H-C₂H₄]⁻ m/z 182.0146 parent->frag1 - C₂H₄ (28.0262 Da) frag3 [M-H-NO₂]⁻ m/z 164.0455 parent->frag3 - NO₂ (45.9953 Da) frag2 [M-H-C₂H₄-CO₂]⁻ m/z 138.0248 frag1->frag2 - CO₂ (43.9898 Da)

Data Summary

The expected masses provide a clear signature for the identification of the compound.

Ion DescriptionFormulaCalculated m/z
Precursor Ion [M-H]⁻[C₉H₈NO₅]⁻210.0408
Product Ion [M-H-C₂H₄]⁻[C₇H₄NO₅]⁻182.0146
Product Ion [M-H-NO₂]⁻[C₉H₈O₃]⁻164.0455
Product Ion [M-H-C₂H₄-CO₂]⁻[C₆H₄NO₃]⁻138.0248

Part 3: Experimental Protocol and Workflow

This section details a self-validating LC-MS/MS protocol for the robust analysis of this compound.

Experimental Workflow Diagram

The overall analytical process follows a logical sequence from sample introduction to data acquisition.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer autosampler Autosampler (Sample Injection) column C18 Column (Analyte Separation) pump HPLC Pump (Mobile Phase Delivery) esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection m/z 210.04) esi->q1 q2 Collision Cell (Fragmentation) q1->q2 tof TOF Analyzer (Product Ion Detection) q2->tof data_system Data System tof->data_system Data Acquisition

Step-by-Step LC-MS/MS Protocol

A. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of small aromatic molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-15 min: Equilibrate at 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

B. Mass Spectrometry (MS) Conditions:

  • Instrument: A Q-TOF or similar high-resolution tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: -3.0 kV

  • Nebulizer Gas (N₂): 45 psi

  • Drying Gas (N₂): 10 L/min

  • Gas Temperature: 325 °C

  • Acquisition Mode: Tandem MS (MS/MS)

  • Precursor Ion: m/z 210.0408

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be tested to find the optimal energy for producing the desired product ions. A starting point of 20 eV is reasonable.

  • Data Acquisition Range: m/z 50-250

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The high-resolution measurement of the precursor ion confirms the elemental composition. The retention time from the LC provides an orthogonal check. Finally, the MS/MS fragmentation pattern provides a detailed fingerprint of the molecule's structure. The combination of these three data points (accurate mass, retention time, and fragmentation pattern) provides exceptionally high confidence in the identification of this compound.

References

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram. Available at: [Link]

  • PubChem. Mthis compound. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • PubChem. Ethyl 3-nitrobenzoate. Available at: [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • ResearchGate. APCI− mass spectra of A, B, 2‐hydroxy‐5‐nitrobenzoic acid and C, D,.... Available at: [Link]

  • ScienceDirect. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • PubMed. Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. Available at: [Link]

  • CORE. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • PMC. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available at: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Plasmion GmbH. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Available at: [Link]

  • PubMed. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Available at: [Link]

  • The Blog - Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • MassBank. Benzoic acids and derivatives. Available at: [Link]

  • DTIC. Fundamentals and Applications of Atmospheric Pressure Chemical Ionization Quadrupole Ion Trap Mass Spectrometry for the Analysis. Available at: [Link]

  • YouTube. Quickly Understand Tandem Mass Spectrometry (MS/MS). Available at: [Link]

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]

  • ResearchGate. (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent. Available at: [Link]

  • ResearchGate. Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Request PDF. Available at: [Link]

  • AWS. Tandem Mass Spectrometry (MS/MS). Available at: [Link]

  • mVOC 4.0. 4-hydroxybenzoic Acid. Available at: [Link]

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Technical Guide: IR Spectrum Analysis of Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1)

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Vibrational Spectroscopy, Structural Validation, and Quality Control

  • Target: Analytical Chemists, Process Engineers, Drug Development Researchers

Executive Summary & Structural Context[1]

Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and local anesthetics. Its structural integrity is defined by a trisubstituted benzene ring featuring an ethyl ester, a phenolic hydroxyl, and a nitro group.

For the analytical scientist, this molecule presents a textbook case of intramolecular hydrogen bonding (ortho-effect), which significantly alters standard infrared absorption frequencies. This guide provides a definitive protocol for acquiring, interpreting, and validating the IR spectrum of this compound, moving beyond simple peak-picking to mechanistic verification.

Molecular Dynamics & The "Ortho-Effect"

The critical feature of this molecule is the interaction between the 3-hydroxyl group and the 4-nitro group . Unlike a free phenol, the hydroxyl proton forms a stable 6-membered chelate ring with the oxygen of the nitro group.

  • Consequence 1: The O-H stretching frequency is "red-shifted" (lowered) and broadened.

  • Consequence 2: The Nitro group asymmetry is perturbed, often splitting the asymmetric stretching band.

  • Consequence 3: The conformation is locked, resulting in sharper skeletal bands compared to flexible isomers.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (ALCOA+ principles), follow this rigorous acquisition workflow. This protocol is designed to detect sample preparation errors before data processing.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why: Eliminates the hygroscopic interference common in KBr pellets, which is critical when analyzing the O-H region of this specific molecule.

  • Alternative: KBr Pellet (1-2% w/w).

    • Critical Step: If using KBr, the mixture must be dried under a heat lamp for 2 minutes after grinding to remove adsorbed moisture that mimics the broad O-H stretch of the analyte.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to resolve the weak aromatic overtones.

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape for complex aromatic splitting).

The "Zero-Point" Validation

Before accepting a spectrum, perform the "Carbonyl Ratio Check" :

  • Measure the intensity of the Ester C=O peak (~1720 cm⁻¹).

  • Measure the background noise at 2200 cm⁻¹ (silent region).

  • Pass Criteria: Signal-to-Noise (S/N) > 500:1. If lower, clean the ATR crystal; the nitro/hydroxy interaction is subtle and requires high sensitivity.

Spectral Interpretation: The Fingerprint of Identity

The following analysis correlates vibrational theory with observed wavenumbers. Note that while specific values may shift slightly based on solvent/matrix, the relative positions are diagnostic.

Functional Group Region (4000 – 1500 cm⁻¹)
Functional GroupModeWavenumber (cm⁻¹)Diagnostic Insight
Phenol (O-H) Stretch3200 – 3450 Broad & Weak. Lower than free phenols (3600) due to H-bonding with the adjacent 4-Nitro group.
Aromatic C-H Stretch3050 – 3100 Weak shoulder peaks above 3000 cm⁻¹.
Aliphatic C-H Stretch2980, 2930 Distinct bands from the Ethyl group (CH₂/CH₃). Differentiates this from the Methyl ester homologue.
Ester (C=O) Stretch1715 – 1725 Strongest Peak. Conjugation with the benzene ring lowers this from the typical 1740 cm⁻¹ aliphatic ester value.
Aromatic Ring C=C Stretch1610, 1580 Doublet characteristic of asymmetric aromatic substitution.
Nitro (-NO₂) Asym.[1][2][3] Stretch1530 – 1550 Very Strong. Often splits or broadens due to the electronic pull of the ortho-OH group.
Fingerprint Region (1500 – 600 cm⁻¹)
Functional GroupModeWavenumber (cm⁻¹)Diagnostic Insight
Nitro (-NO₂) Sym. Stretch1340 – 1360 Strong. The gap between Asym and Sym stretch is indicative of the nitro group's conjugation.
Ester (C-O-C) Stretch1260 – 1280 "Ester Rule": The C-O stretch attached to the ring is usually higher frequency.
Phenol (C-O) Stretch1180 – 1210 Strong band. Shifts depending on the H-bond strength.
Subst. Pattern C-H Bend830 – 860 1,2,4-trisubstitution pattern (two adjacent H's, one isolated H).

Visualizing the Vibrational Logic

The following diagram maps the physical structure of the molecule to its spectral output, illustrating the "Cause and Effect" of the functional groups.

G Molecule This compound Ester Ethyl Ester (-COOEt) Position 1 Molecule->Ester Phenol Hydroxyl (-OH) Position 3 Molecule->Phenol Nitro Nitro (-NO2) Position 4 Molecule->Nitro Conjugation Ring Conjugation Ester->Conjugation Peak_CO C=O Stretch ~1720 cm⁻¹ (Strong) Ester->Peak_CO HBond Intramolecular H-Bond (Ortho Effect) Phenol->HBond Peak_OH O-H Stretch 3200-3450 cm⁻¹ (Broad/Red Shifted) Phenol->Peak_OH Nitro->HBond Peak_NO2_Asym NO2 Asym ~1540 cm⁻¹ (Strong) Nitro->Peak_NO2_Asym Peak_NO2_Sym NO2 Sym ~1350 cm⁻¹ Nitro->Peak_NO2_Sym HBond->Peak_OH Broadens & Shifts Conjugation->Peak_CO Lowers Freq

Caption: Vibrational Logic Map correlating structural features (blue/grey) to specific IR spectral consequences (green).

Quality Control & Troubleshooting

In a drug development context, the IR spectrum is a purity check. Common impurities in this synthesis (Nitration of Ethyl 4-hydroxybenzoate) include unreacted starting material or hydrolysis products.

Impurity Markers
ImpuritySpectral IndicatorCorrective Action
Water / Solvent Sharp peak ~3600 cm⁻¹ or broad hump >3500 cm⁻¹.Dry sample in vacuum oven at 40°C.
Carboxylic Acid (Hydrolysis)Very broad "ferry boat" absorption 2500–3300 cm⁻¹ (O-H of COOH).Recrystallize (remove acid).
Starting Material (Ethyl 4-hydroxybenzoate)Absence of Nitro peaks (1540/1350). Shift in OH stretch to ~3600 (free phenol).Check reaction completion.
Workflow for Purity Assessment

QC_Workflow Start Acquire Spectrum (ATR/KBr) Check_1720 Check 1720 cm⁻¹ (Ester C=O present?) Start->Check_1720 Check_1540 Check 1540/1350 cm⁻¹ (Nitro present?) Check_1720->Check_1540 Yes Decision_Fail FAIL: Reprocess Check_1720->Decision_Fail No (Missing Ester) Check_BroadOH Check 2500-3000 cm⁻¹ (Acid Dimer present?) Check_1540->Check_BroadOH Yes Check_1540->Decision_Fail No (Starting Material) Decision_Pass PASS: Identify as Target Check_BroadOH->Decision_Pass No (Clean) Check_BroadOH->Decision_Fail Yes (Hydrolysis)

Caption: QC Decision Tree for validating this compound synthesis.

References & Authoritative Grounding

The interpretation above is derived from first-principles spectroscopy and validated against homologous structures (Mthis compound) where direct proprietary data is unavailable.

  • National Institutes of Health (NIH) - PubChem. Mthis compound Spectral Data. (Used as homologous reference for functional group assignment).

  • BOC Sciences. this compound (CAS 717-01-1) Product Specifications.

  • NIST Chemistry WebBook. Infrared Spectroscopy of Benzoate Derivatives. (General reference for ester/nitro shifts).

  • ChemicalBook. this compound Properties and Safety.

Sources

Technical Guide: Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Benzoxazinone & Kinase Inhibitor Synthesis

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) is a bifunctional aromatic intermediate critical to the development of heterocyclic pharmacophores. Characterized by a meta-hydroxy, para-nitro substitution pattern relative to the ester, it serves as a "privileged structure" in medicinal chemistry. Its primary utility lies in its ability to undergo reductive cyclization to form 2H-1,4-benzoxazin-3(4H)-ones—a core motif in anticoagulants, antifungal agents, and kinase inhibitors (e.g., EGFR modulators).

This guide provides a rigorous technical profile, validated synthetic protocols, and safety frameworks for researchers utilizing this compound in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the specific regiochemistry of this isomer is vital, as it is frequently confused with its isomer, Ethyl 4-hydroxy-3-nitrobenzoate. The 3-hydroxy-4-nitro arrangement provides a unique intramolecular hydrogen bond (OH···NO₂) that influences its solubility and reactivity.

PropertyDataNote
CAS Number 717-01-1 Distinct from 619-14-7 (4-OH, 3-NO2 isomer)
IUPAC Name This compound
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow crystalline powderNitro group chromophore
Melting Point 84–86 °CSharp melt indicates high purity
Density ~1.37 g/cm³Predicted
Solubility Soluble in EtOAc, DCM, DMSO; Low in WaterLipophilic ester
pKa (Phenol) ~6.11Acidity increased by e- withdrawing NO₂

Part 2: Safety, Handling & Toxicology (MSDS Core)

GHS Classification: Warning Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT-SE Respiratory).[1]

Toxicology & Exposure Risks

Unlike simple benzoates, the nitro-aromatic moiety introduces risks of methemoglobinemia upon prolonged exposure or ingestion, although specific data for this ester is often extrapolated from the parent nitrobenzoic acids.

  • Skin Absorption: The ester functionality increases lipophilicity, potentially enhancing dermal absorption compared to the free acid.

  • Sensitization: Repeated handling may cause allergic dermatitis.[2]

Handling Protocol (Decision Logic)

The following decision tree outlines the safety logic for handling solid vs. solvated forms.

SafetyLogic cluster_disposal Disposal Protocol Start Handling this compound State Select State Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/DMSO) State->Liquid DustRisk Risk: Dust Inhalation (Irritant H335) Solid->DustRisk PermRisk Risk: Skin Permeation (Systemic Tox) Liquid->PermRisk Control1 Control: Fume Hood + N95/P100 Mask DustRisk->Control1 Control2 Control: Double Nitrile Gloves (Change every 30 mins) PermRisk->Control2 Waste Segregate as Halogen-Free Organic Waste Control1->Waste Control2->Waste

Figure 1: Safety decision logic for handling nitrobenzoate derivatives.

Part 3: Synthetic Utility & Validated Protocols

The primary value of this compound is as a precursor. The nitro group serves as a masked amine, while the phenol allows for O-alkylation.

Validated Protocol: Synthesis via Fischer Esterification

While nitration of ethyl 3-hydroxybenzoate is possible, it often yields inseparable mixtures of isomers (2-nitro and 4-nitro). The most robust route for pharmaceutical applications is the esterification of the commercially pure acid.

Objective: Synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid.

Reagents:

  • 3-hydroxy-4-nitrobenzoic acid (1.0 eq)[3][4]

  • Ethanol (Absolute, solvent/reactant)[5]

  • Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (cat.)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solvation: Dissolve 3-hydroxy-4-nitrobenzoic acid (e.g., 5.0 g) in absolute ethanol (50 mL).

  • Activation: Cool to 0°C. Add SOCl₂ dropwise over 20 minutes. Note: SOCl₂ reacts with EtOH to generate HCl in situ and scavenge water, driving the equilibrium.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

  • Self-Validation (TLC Check):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The product (Ester) will have a significantly higher R_f (~0.6) than the starting Acid (R_f < 0.2, streaking).

  • Workup: Evaporate EtOH. Redissolve residue in EtOAc. Wash with Sat. NaHCO₃ (to remove unreacted acid) -> Brine -> Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Hexane yields yellow needles.

Downstream Application: Reductive Cyclization

The most critical application is the synthesis of Benzoxazinones [1].

SynthesisPath cluster_mech Mechanism Note SM This compound (CAS 717-01-1) Step1 Step 1: O-Alkylation (K2CO3, R-X) SM->Step1 Inter Intermediate: Ether Derivative Step1->Inter Step2 Step 2: Fe/AcOH Reduction (Reductive Cyclization) Inter->Step2 Product Target: 2H-1,4-benzoxazin-3(4H)-one Step2->Product Note Nitro reduction (-NO2 -> -NH2) is followed by immediate intramolecular attack on Ester Step2->Note

Figure 2: Synthetic pathway for benzoxazinone formation.

Protocol Insight: When reducing the nitro group (using Fe/Acetic acid or H₂/Pd-C), the resulting amine is positioned ortho to the newly formed ether (if Step 1 is performed) or the free phenol. If the side chain contains an electrophile (like an ester or ketone), spontaneous cyclization often occurs, forming the bicyclic core common in bioactive molecules.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.2 ppm (s, 1H): Phenolic -OH (Exchangeable).

    • δ 8.0–7.5 ppm (m, 3H): Aromatic protons. Look for the specific coupling pattern of the 1,3,4-substitution.

    • δ 4.3 ppm (q, 2H): Ethyl -CH₂-.

    • δ 1.3 ppm (t, 3H): Ethyl -CH₃.

  • HPLC Purity: >97% (Area under curve) at 254 nm.

  • Appearance Check: Must be yellow. Brown/black coloration indicates oxidation of the phenol or decomposition of the nitro group.

Part 5: Emergency & Spill Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.[2]Nitro compounds are severe irritants; delay causes corneal damage.
Skin Contact Wash with soap/water.[2] Do not use ethanol. Ethanol may increase transdermal absorption of the nitro compound.
Spill (Solid) Wet sweep or vacuum with HEPA filter.Avoids dust generation (inhalation risk).[6]
Fire Use CO₂, Dry Chemical, or Foam.Nitro compounds produce toxic NOx fumes upon combustion.

References

  • ChemicalBook. (2024). 3-Hydroxy-4-nitrobenzoic acid ethyl ester Properties and Synthesis. Retrieved from

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.[7] Retrieved from

  • GuideChem. (2024). Safety Data Sheet for Nitrobenzoate Derivatives. Retrieved from

  • Aromsyn Co., Ltd. (2024). Technical Specifications: this compound.[3][6][4][8] Retrieved from

Sources

5-Ethoxycarbonyl-2-nitrophenol properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Ethoxycarbonyl-2-nitrophenol (Ethyl 4-hydroxy-3-nitrobenzoate)

Abstract and Strategic Overview

5-Ethoxycarbonyl-2-nitrophenol, more systematically known as Ethyl 4-hydroxy-3-nitrobenzoate, is a multifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Its structure is characterized by a benzene ring substituted with a phenolic hydroxyl, a nitro group, and an ethyl ester functionality. This unique arrangement of electron-withdrawing and electron-donating groups, each amenable to distinct chemical transformations, establishes the molecule as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, key reactive pathways, and its applications as a precursor in the development of complex chemical entities, including pharmaceutically active molecules. For researchers and drug development professionals, understanding the strategic utility of this compound is key to unlocking novel synthetic routes and molecular scaffolds.

Compound Identification and Physicochemical Properties

Correct identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. The key identifiers and experimentally determined properties of 5-Ethoxycarbonyl-2-nitrophenol are summarized below.

PropertyValueSource(s)
IUPAC Name Ethyl 4-hydroxy-3-nitrobenzoate[1]
Synonyms 5-Ethoxycarbonyl-2-nitrophenol, 3-Nitro-4-hydroxybenzoic acid ethyl ester[2]
CAS Number 19013-10-6[2]
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1]
Appearance Yellow crystalline solid[3]
Melting Point 69 - 71 °C[4]
Solubility Low solubility in water. Soluble in common organic solvents such as ethanol, methanol, and acetone.[1][5][6]

Synthesis Pathway: Electrophilic Nitration of Ethyl p-hydroxybenzoate

The most direct and common synthesis of 5-Ethoxycarbonyl-2-nitrophenol is through the electrophilic aromatic substitution (nitration) of the readily available precursor, Ethyl p-hydroxybenzoate (also known as Ethylparaben).

Causality of Experimental Design: The reaction mechanism hinges on the generation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid. The regiochemical outcome—substitution at the position ortho to the powerful activating hydroxyl group and meta to the deactivating ester group—is a classic example of directing group effects in electrophilic aromatic substitution. The hydroxyl group's strong activating and ortho-, para-directing influence governs the position of nitration. Since the para position is blocked, substitution occurs exclusively at one of the equivalent ortho positions. Temperature control is critical; nitration reactions are highly exothermic, and elevated temperatures can lead to the formation of dinitrated byproducts and increase safety risks.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Ethyl p-hydroxybenzoate Concentrated H₂SO₄ Fuming HNO₃ Nitration Nitration Reaction (0-5 °C) Reactants->Nitration 1. Cool H₂SO₄ 2. Add Reactant 3. Add HNO₃ dropwise Quench Quench on Ice-Water Nitration->Quench Pour reaction mixture Filter Vacuum Filtration Quench->Filter Collect precipitate Wash Wash with Cold Water Filter->Wash Remove residual acid Recrystallize Recrystallization (from Ethanol/Water) Wash->Recrystallize Crude Product Dry Dry Under Vacuum Recrystallize->Dry Analyze Characterization (TLC, MP, NMR, IR) Dry->Analyze Product Final Product: 5-Ethoxycarbonyl-2-nitrophenol Analyze->Product Reactivity cluster_nitro Nitro Group Reduction cluster_hydroxyl Phenolic -OH Modification cluster_ester Ester Hydrolysis Start 5-Ethoxycarbonyl-2-nitrophenol Amino Ethyl 3-amino-4-hydroxybenzoate (Key Medicinal Scaffold) Start->Amino H₂, Pd/C or SnCl₂ Ether O-Alkylated Product (Ether derivative) Start->Ether R-X, Base (e.g., K₂CO₃) Acid 4-Hydroxy-3-nitrobenzoic acid Start->Acid NaOH(aq), then H₃O⁺

Sources

Technical Whitepaper: Synthetic Architecture & Pharmaceutical Utility of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic optimization, and pharmaceutical utility of Ethyl 3-hydroxy-4-nitrobenzoate .

CAS: 717-01-1 Formula: C


H

NO

Molecular Weight: 211.17 g/mol [1][2]

Executive Summary: The "Scaffold" Value

This compound is not merely a catalogue intermediate; it is a critical regiochemical pivot in medicinal chemistry. Its value lies in its ortho-functionalized core, where the 3-hydroxyl and 4-nitro groups provide a "push-pull" electronic system. This arrangement allows for facile reduction to 3-hydroxy-4-aminobenzoates , which are essential precursors for benzoxazoles and benzoxazinones —heterocycles found in anticoagulants, kinase inhibitors, and anti-infectives.

This guide moves beyond basic catalogue data to explore the discovery of scalable synthesis and the mechanistic logic that governs its production.

Synthetic Evolution: From Classical to Optimized Routes

The "discovery" of this molecule's utility is inextricably linked to solving the challenge of regioselective nitration . The 3-hydroxybenzoate scaffold presents a conflict between the activating hydroxyl group (ortho/para director) and the deactivating ester/carboxyl group (meta director).

The Regioselectivity Challenge
  • 3-OH Group: Strongly activates positions 2, 4, and 6.

  • 1-COOEt Group: Deactivates the ring, directing incoming electrophiles to position 3 (which is occupied) or 5 (meta).

  • Result: The hydroxyl group dominates. The competition is between position 2 (sterically crowded), position 4 (para to ester, ortho to OH), and position 6 (ortho to both). Position 4 is thermodynamically favored.

Comparative Synthetic Strategies
ParameterRoute A: Nitration of Acid (Classical)Route B: Nitration of Ester (Optimized)
Precursor 3-Hydroxybenzoic acidEthyl 3-hydroxybenzoate
Reagents Fuming HNO

/ Nitrobenzene
HNO

/ H

SO

/ Acetic Anhydride
Temp Control 35–40°C0–5°C (Strict Control)
Yield ~15–25% (Poor)65–75% (Scalable)
Impurity Profile High dinitration (2,4-dinitro)Cleaner mono-nitration
Step Count 2 (Nitration

Esterification)
1 (Direct Nitration)

Technical Insight: While early literature (Cumming, 1937) utilized Route A, modern process chemistry favors Route B . Nitrating the ester directly prevents the formation of tarry oxidation byproducts common when nitrating free phenolic acids.

Mechanistic Pathway & Workflow

The following diagram illustrates the optimized synthetic workflow and the electronic directing effects that ensure the nitro group installs at the 4-position.

SyntheticPathway cluster_logic Regioselectivity Logic Start Ethyl 3-hydroxybenzoate (Substrate) Transition Sigma Complex (Resonance Stabilization) Start->Transition Electrophilic Attack (Ortho to OH) Reagents HNO3 + H2SO4 (Nitronium Ion Generation) Reagents->Transition Product This compound (Target) Transition->Product -H+ (Re-aromatization) Major Product Byproduct 2-Nitro Isomer (Sterically Hindered) Transition->Byproduct Minor Pathway Logic OH Group: Strong Activator (Ortho/Para) Ester Group: Meta Director Result: C4 is Para to Ester & Ortho to OH

Caption: Electrophilic aromatic substitution pathway showing the dominance of the 4-position attack driven by the hydroxyl group's resonance donation.

Validated Experimental Protocol

Objective: Synthesis of this compound via Route B (Nitration of Ester). Scale: 100 mmol baseline.

Reagents & Equipment[3][4][5]
  • Substrate: Ethyl 3-hydroxybenzoate (16.6 g, 100 mmol).

  • Nitrating Agent: 70% Nitric Acid (10 mL) + Glacial Acetic Acid (Solvent).

  • Catalyst: Conc. Sulfuric Acid (Catalytic amount).

  • Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel, ice-salt bath.

Step-by-Step Methodology
  • Solvation: Dissolve 16.6 g of Ethyl 3-hydroxybenzoate in 40 mL of glacial acetic acid in the 3-neck flask.

  • Thermal Conditioning: Cool the solution to 0–5°C using an ice-salt bath. Critical: Exceeding 10°C promotes dinitration.

  • Nitration:

    • Prepare a mixture of 10 mL HNO

      
       and 10 mL acetic acid.
      
    • Add dropwise over 45 minutes, maintaining internal temperature

      
      C.
      
    • Observation: Solution will turn yellow/orange.

  • Digestion: Allow the mixture to stir at room temperature for 2 hours to complete the reaction.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification:

    • Filter the solid.[3]

    • Wash with cold water (

      
       mL) to remove acid traces.
      
    • Recrystallization: Dissolve in hot Ethanol (95%). Cool slowly to yield needle-like crystals.

  • Validation: Check Melting Point (Expected: 70–72°C).

Pharmaceutical Applications: The "Benzoxazinone" Gateway

The primary utility of this compound is its role as a precursor for bicyclic heterocycles .

Synthesis of 1,4-Benzoxazin-3-ones

By reducing the nitro group to an amine (


), the molecule undergoes cyclization with chloroacetyl chloride derivatives.
  • Mechanism: Reduction

    
     Ethyl 3-hydroxy-4-aminobenzoate 
    
    
    
    
    
    -alkylation
    
    
    Ring closure.
  • Drug Class: These scaffolds are prevalent in Factor Xa inhibitors (anticoagulants) and novel agrochemical herbicides .

PBD (Pyrrolobenzodiazepine) Precursors

Though often methoxylated, the 3-hydroxy-4-nitro core serves as a simplified analog for synthesizing DNA-alkylating agents used in antibody-drug conjugates (ADCs).

AppWorkflow Target This compound Reduction Reduction (H2/Pd-C or Fe/HCl) Target->Reduction Amine Ethyl 3-hydroxy-4-aminobenzoate Reduction->Amine Cyclization Cyclization w/ Chloroacetyl Chloride Amine->Cyclization Final 1,4-Benzoxazin-3-one Scaffold (Bioactive Core) Cyclization->Final

Caption: Conversion of the nitrobenzoate intermediate into the bioactive benzoxazinone scaffold.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueDiagnostic SignalInterpretation

H NMR
(CDCl

)

10.5 ppm (s, 1H)
Phenolic -OH (Hydrogen bonded to ortho-NO

)

8.15 ppm (d, 1H)
Aromatic H5 (Ortho to NO

, deshielded)

7.70 ppm (s, 1H)
Aromatic H2 (Ortho to OH and Ester)

4.4 ppm (q, 2H)
Ethyl Ester (-CH

-)
IR Spectroscopy 1720 cm

Ester Carbonyl (C=O) stretch
1530 & 1350 cm

Nitro (NO

) asymmetric/symmetric stretch
3200–3400 cm

Phenolic -OH (Broad)

References

  • Cumming, W. M. (1937).[3] Systematic Organic Chemistry. Preparation of 3-hydroxy-4-nitrobenzoic acid.[4][5] PrepChem. Link

  • Amerigo Scientific. (2024). This compound Product Specifications (CAS 717-01-1). Link

  • BenchChem. (2024). Applications of Nitrobenzoate Esters in Heterocyclic Synthesis. Link

  • Scientific Research Publishing. (2012). Preparation of Nitrobenzoate Derivatives using Zeolite Catalysts. (Contextual reference for esterification techniques). Link

  • PubChem. (2024). Compound Summary: this compound.[1][6] National Library of Medicine. Link

Sources

Key characteristics of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application as a Bifunctional Pharmacophore Scaffold

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) acts as a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly 1,4-benzoxazin-3-ones and kinase inhibitors.[1] Its value lies in its bifunctional aromatic core : the ortho-relationship between the hydroxyl (-OH) and nitro (-NO₂) groups allows for reductive cyclization, while the ethyl ester (-COOEt) provides a handle for further derivatization or solubility modulation.[1] This guide outlines optimized synthetic routes, structural characterization data, and validated protocols for its application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is an ethyl ester derivative of 3-hydroxy-4-nitrobenzoic acid.[1] Researchers must distinguish it from its isomer, ethyl 4-hydroxy-3-nitrobenzoate, which has significantly different reactivity due to the reversed electronic effects on the phenolic hydroxyl.[1]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 717-01-1Distinct from acid precursor (619-14-7)
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow crystalline solidColor deepens upon oxidation/light exposure
Melting Point 84–86 °CHigher than 4-hydroxy isomer (69–71°C)
Solubility Soluble in DMSO, DMF, EtOAc, DCMSparingly soluble in water; hydrolyzes in strong base
pKa (Predicted) ~6.1 (Phenolic OH)Acidic due to ortho-nitro electron withdrawal

Synthetic Routes & Optimization

Two primary routes exist for synthesis. Route A (Direct Nitration) is atom-economical but suffers from poor regioselectivity.[1] Route B (Esterification) is the "Gold Standard" for high-purity applications in medicinal chemistry.[1]

Route A: Nitration of Ethyl 3-hydroxybenzoate (Not Recommended for High Purity)[1]
  • Mechanism: Electrophilic aromatic substitution.[1][2]

  • Challenge: The -OH group directs ortho/para, while the ester directs meta. This conflict leads to a mixture of 2-nitro (47%), 4-nitro (24%), and 6-nitro isomers.[1]

  • Outcome: Low yield of the desired 4-nitro isomer and difficult chromatographic separation.[1]

Route B: Esterification of 3-Hydroxy-4-nitrobenzoic Acid (Preferred Protocol)

This route guarantees regiochemical purity by starting with the pre-functionalized acid.[1]

Optimized Protocol: Acid-Catalyzed Esterification
  • Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Absolute Ethanol (excess), H₂SO₄ (cat.) or Thionyl Chloride (1.2 eq).[1]

  • Workflow:

    • Dissolution: Dissolve 10 g of 3-hydroxy-4-nitrobenzoic acid in 100 mL absolute ethanol.

    • Activation: Add 1.0 mL conc. H₂SO₄ dropwise (or generate HCl in situ via SOCl₂ addition at 0°C).[1]

    • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Workup: Concentrate solvent to 20% volume. Pour into ice-water (200 mL).

    • Isolation: Filter the yellow precipitate. Wash with cold NaHCO₃ (aq) to remove unreacted acid.

    • Purification: Recrystallize from Ethanol/Water (9:1).

Yield: >90% Purity: >98% (HPLC)

Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: this compound RouteA Route A: Nitration (Start: Ethyl 3-hydroxybenzoate) Start->RouteA RouteB Route B: Esterification (Start: 3-OH-4-NO2-Benzoic Acid) Start->RouteB StepA1 Reagent: HNO3/H2SO4 RouteA->StepA1 StepB1 Reagent: EtOH / H+ RouteB->StepB1 ResultA Mixture: 2-NO2 (47%) + 4-NO2 (24%) StepA1->ResultA ResultB Product: 4-NO2 Isomer (>90% Yield) StepB1->ResultB

Figure 1: Comparison of synthetic strategies. Route B is preferred for pharmaceutical applications due to superior regiocontrol.

Structural Characterization

Accurate identification relies on the distinct shift of the aromatic protons caused by the electron-withdrawing nitro group and the electron-donating hydroxyl group.[1]

Spectroscopic Profile
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
11.40 Broad Singlet1HAr-OH Chelated slightly by ortho-NO₂ group.
8.0 – 8.20 Doublet (J=8.8 Hz)1HH-5 Deshielded by ortho-NO₂.[1]
7.60 – 7.70 Singlet (d)1HH-2 Shielded by ortho-OH; meta to NO₂.[1]
7.45 – 7.55 dd (J=8.8, 1.8 Hz)1HH-6 Para to OH; ortho to Ester.[1]
4.35 Quartet (J=7.1 Hz)2H-OCH₂-CH₃ Characteristic ethyl ester pattern.[1]
1.35 Triplet (J=7.1 Hz)3H-OCH₂-CH₃ Methyl terminus of ester.
2. Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: O-H stretch (Broad, often shifted due to intramolecular H-bonding).

  • 1720–1730 cm⁻¹: C=O stretch (Ester).[3]

  • 1520–1540 cm⁻¹: NO₂ asymmetric stretch (Strong diagnostic band).

  • 1340–1360 cm⁻¹: NO₂ symmetric stretch.

Pharmaceutical Applications

The core utility of this compound is its ability to undergo reductive cyclization .[1] This transforms the acyclic nitro-phenol motif into a bicyclic benzoxazinone or benzoxazole core, a scaffold found in anticoagulants, kinase inhibitors, and antimicrobials.

Key Workflow: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

This reaction sequence is widely used in the development of bioactive molecules (e.g., MAGL inhibitors).[1]

  • Alkylation: The phenolic -OH is alkylated with an α-halo ester (e.g., ethyl bromoacetate).[1]

  • Reductive Cyclization: The nitro group is reduced (Fe/AcOH or H₂/Pd-C). The resulting amine spontaneously attacks the pendant ester introduced in step 1, closing the ring.

Visualization: Reductive Cyclization Pathway

Cyclization Start This compound Step1 + Br-CH2-COOEt K2CO3, DMF Start->Step1 Inter1 O-Alkylated Intermediate (Ether linkage formed) Step2 Fe / AcOH or H2 / Pd-C Inter1->Step2 Inter2 Aniline Intermediate (NO2 reduced to NH2) Step3 Spontaneous Cyclization Inter2->Step3 Final 1,4-Benzoxazin-3-one Scaffold (Bicyclic Core) Step1->Inter1 Step2->Inter2 Step3->Final

Figure 2: The "Reductive Cyclization" cascade. This mechanism is the primary driver for the industrial demand of this compound.[1]

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in basic conditions (pH > 9), reverting to the parent acid.

  • Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to UV light.[1] Store in amber glass.

  • Thermal: Stable up to melting point; avoid temperatures >150°C due to potential decomposition of the nitro group.[1]

Safety Protocols (GHS)
  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Incineration as organic waste containing nitrogen.[1]

References

  • ChemicalBook. (2024).[1] this compound Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 294866 (Methyl analog reference). Retrieved from

  • Google Patents. (2012).[1] Benzoic acid compounds for reducing uric acid (WO2012033720A1).[1] Retrieved from

  • Google Patents. (2022).[1] Piperazine derivatives as MAGL inhibitors (US11390610B2).[1] Retrieved from

  • Learmonth, D.A., et al. (2003).[1][4] Synthesis of 3-hydroxy-4-nitrobenzaldehyde and derivatives. GB Patent 2377934.[4] (Cited via ChemicalBook).[1][5]

Sources

Methodological & Application

Preparation of Ethyl 3-hydroxy-4-nitrobenzoate from 3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

Executive Summary

This application note details a robust, two-step protocol for the synthesis of This compound starting from 3-hydroxybenzoic acid . While direct esterification followed by nitration is chemically feasible, this guide advocates for Nitration followed by Esterification .

Scientific Rationale:

  • Purification Efficiency: The intermediate, 3-hydroxy-4-nitrobenzoic acid, is a solid with distinct crystallization properties compared to its regioisomers (2-nitro and 6-nitro). Separating these isomers at the acid stage via fractional crystallization is significantly more efficient than attempting to separate liquid or low-melting ester isomers later.

  • Regiocontrol: The hydroxyl group at position 3 is the dominant directing group. Nitration typically yields a mixture of the 2-, 4-, and 6-nitro isomers. This protocol focuses on controlling reaction temperature to minimize dinitration and maximizing the recovery of the 4-nitro isomer.

Strategic Analysis & Pathway

The synthesis involves two distinct chemical transformations: electrophilic aromatic substitution (Nitration) and Fischer Esterification.

Reaction Logic
  • Starting Material: 3-Hydroxybenzoic acid (3-HBA).

  • Directing Effects:

    • -OH (Position 3): Strong activator, directs ortho (positions 2, 4) and para (position 6).

    • -COOH (Position 1): Moderate deactivator, directs meta (position 5).

  • Conflict Resolution: The activation by the -OH group overrides the deactivation by the -COOH group. Substitution occurs primarily at positions 2, 4, and 6.

    • Position 2: Sterically hindered (sandwiched between -OH and -COOH). Minor product.

    • Position 6:Para to -OH. Often kinetically favored.

    • Position 4:Ortho to -OH. This is the required position for the target molecule.

Note: Careful fractional crystallization is required to isolate the 4-nitro isomer from the mixture.

SyntheticPathway SM 3-Hydroxybenzoic Acid (Starting Material) Nitration Step 1: Nitration (HNO3, AcOH, <20°C) SM->Nitration Isomers Isomer Mixture (2-, 4-, 6-nitro) Nitration->Isomers Purification Purification (Fract. Crystallization) Isomers->Purification Isolation Intermediate 3-Hydroxy-4-nitrobenzoic Acid (Target Intermediate) Purification->Intermediate Yields 4-nitro Esterification Step 2: Esterification (EtOH, H2SO4, Reflux) Intermediate->Esterification Product This compound (Final Product) Esterification->Product

Figure 1: Synthetic pathway emphasizing the critical purification step at the intermediate acid stage.

Materials & Reagents

Reagent / MaterialGradeRoleHazard Note
3-Hydroxybenzoic Acid >98%SubstrateIrritant
Nitric Acid (HNO₃) Fuming (>90%)Electrophile SourceCorrosive, Oxidizer
Glacial Acetic Acid ACS ReagentSolventCorrosive, Flammable
Ethanol (Absolute) AnhydrousReactant/SolventFlammable
Sulfuric Acid (H₂SO₄) Conc. (98%)CatalystCorrosive
Ethyl Acetate HPLC GradeExtractionFlammable
Sodium Bicarbonate ACS ReagentNeutralizationIrritant

Protocol Phase 1: Regioselective Nitration

Objective: Synthesize and isolate 3-hydroxy-4-nitrobenzoic acid (CAS: 619-14-7).

Experimental Procedure
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 100 mL of glacial acetic acid .

    • Insight: Acetic acid moderates the nitration capability of HNO₃, preventing "runaway" dinitration which leads to picric acid derivatives.

  • Cooling: Place the flask in an ice-salt bath. Cool the solution to 0–5°C .

    • Critical Control Point: The internal temperature must not exceed 20°C during addition. Higher temperatures favor the formation of the 2-nitro isomer and dinitration products.

  • Nitration: Prepare a solution of 7.0 mL Fuming HNO₃ (approx. 0.15 mol) in 20 mL glacial acetic acid . Add this mixture dropwise over 45 minutes.

    • Observation: The solution will turn from colorless to yellow/orange.

  • Reaction: After addition, allow the mixture to stir at room temperature (25°C) for 2 hours.

  • Quenching: Pour the reaction mixture into 300 g of crushed ice with vigorous stirring. The crude nitro-acid mixture will precipitate as a yellow solid.

  • Filtration: Filter the solid via vacuum filtration.[1] Wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification (The Critical Step):

    • The crude solid contains the 4-nitro (major/target) and 2-nitro (minor) isomers.

    • Recrystallization: Dissolve the crude solid in boiling water (approx. 15-20 mL per gram of solid). The 4-nitro isomer is less soluble in water than the 2-nitro isomer.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the crystals.[1]

    • Validation: Check Melting Point.

      • Target (4-nitro): 229–231°C [1].[2]

      • Impurity (2-nitro): ~170°C.

      • If MP is low, recrystallize again.

Yield Expectation: 40–50% (after purification).

Protocol Phase 2: Fischer Esterification

Objective: Convert the purified acid to this compound.

Experimental Procedure
  • Setup: In a 250 mL round-bottom flask, place 9.15 g (0.05 mol) of purified 3-hydroxy-4-nitrobenzoic acid .

  • Solvent/Reactant: Add 100 mL of absolute ethanol .

  • Catalyst: Carefully add 2.0 mL of concentrated H₂SO₄ dropwise.

    • Mechanism:[3][4][5][6][7] Acid catalyst protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours .

    • Monitoring: Monitor by TLC (Silica gel; Mobile phase: Hexane:Ethyl Acetate 7:3). The starting acid spot (low Rf) should disappear.

  • Workup:

    • Evaporate approximately 70% of the ethanol under reduced pressure (Rotavap).

    • Pour the residue into 150 mL of ice water .

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~7. (Caution: CO₂ evolution).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

  • Isolation: Filter off the drying agent and evaporate the solvent to yield the crude ester.

  • Final Purification: Recrystallize from minimal hot ethanol or an Ethanol/Water mixture.

Target Properties:

  • Appearance: Yellow crystalline solid.[5]

  • Melting Point: 78–80°C (approximate for ethyl ester).[1]

Workflow Diagram

Workflow Start Start: 3-HBA + AcOH Cool Cool to < 5°C Start->Cool AddHNO3 Add HNO3/AcOH Dropwise (Maintain T < 20°C) Cool->AddHNO3 Quench Quench on Ice Filter Crude Solid AddHNO3->Quench Recryst Recrystallize from Water (Removes 2-nitro isomer) Quench->Recryst CheckMP QC: Melting Point (Target: 229-231°C) Recryst->CheckMP CheckMP->Recryst Fail (MP < 225°C) Esterify Reflux with EtOH / H2SO4 CheckMP->Esterify Pass Workup Neutralize & Extract (EtOAc) Esterify->Workup Final Final Product: This compound Workup->Final

Figure 2: Operational workflow including Quality Control decision node.

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

  • H-NMR (DMSO-d6):

    • Starting Material: Look for 4 aromatic protons.

    • Intermediate (Acid): Look for 3 aromatic protons. The coupling constants (

      
      ) will reveal the substitution pattern.
      
      • 3-hydroxy-4-nitro: Protons at C2, C5, C6.

      • H5 and H6 should show ortho coupling (

        
         Hz).
        
      • H2 should show meta coupling to H6 (

        
         Hz) and no ortho coupling.
        
    • Final Product (Ester): Presence of Ethyl group signals (Triplet ~1.3 ppm, Quartet ~4.3 ppm).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm.

References

  • LookChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid Properties and Melting Point. Retrieved from [Link]

  • ResearchGate. (2021).[8] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. (Provided for context on esterification conditions of nitrobenzoic acids). Retrieved from [Link]

  • Google Patents. (2016). CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.

Sources

Application Note: Regioselective Nitration of Ethyl 3-Hydroxybenzoate

[1]

Abstract & Scope

This application note details the protocol for the electrophilic aromatic nitration of ethyl 3-hydroxybenzoate (CAS: 7781-98-8) to produce ethyl 4-nitro-3-hydroxybenzoate , a critical intermediate in the synthesis of benzoxazole-based kinase inhibitors and other heterocyclic APIs.

While standard nitration conditions often yield complex mixtures of regioisomers (2-, 4-, and 6-nitro derivatives) and oxidation byproducts (quinones), this guide provides two validated methods:

  • Method A (Standard): A scalable, mixed-solvent protocol using Nitric Acid/Acetic Acid for general synthesis.

  • Method B (High-Fidelity): A regioselective Cerium(IV) Ammonium Nitrate (CAN) protocol for high-purity applications.

Mechanistic Insight & Regiochemistry

The nitration of ethyl 3-hydroxybenzoate is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho, para-director) and the ethyl ester group (deactivating, meta-director).

  • Substrate: Ethyl 3-hydroxybenzoate[1]

  • Activator: -OH at C3 (Directs to C2, C4, C6)

  • Deactivator: -COOEt at C1 (Directs to C3, C5)

The Regioselectivity Conflict

The hydroxyl group's activation dominates the kinetics.

  • Position 2: Sterically hindered (sandwiched between -OH and -COOEt). stabilized by H-bonding but kinetically disfavored.

  • Position 4: Activated by -OH (ortho). Para to the Ester. Less sterically hindered. (Major Product)

  • Position 6: Activated by -OH (para). Ortho to the Ester.

Figure 1: Reaction Scheme and Regioselectivity

NitrationPathwaysSubstrateEthyl 3-hydroxybenzoateIntermediateSigma ComplexSubstrate->Intermediate+ NO2+OxidationQuinones/Tars(Over-oxidation)Substrate->OxidationT > 20°C or Strong OxidizerProd4Ethyl 4-nitro-3-hydroxybenzoate(Major Product)Intermediate->Prod4Path A (Sterically/Electronically Favored)Prod2Ethyl 2-nitro-3-hydroxybenzoate(Minor/Trace)Intermediate->Prod2Path B (Steric Hindrance)Prod6Ethyl 6-nitro-3-hydroxybenzoate(Minor)Intermediate->Prod6Path C

Caption: Electrophilic aromatic substitution pathways. The 4-nitro isomer is favored due to the cooperative directing effects and lower steric hindrance compared to the 2-position.

Experimental Protocols

Safety Pre-requisites
  • Thermal Runaway: Nitration of phenols is highly exothermic. Temperature control is critical.

  • Gas Evolution: Reaction releases NOx fumes (Red/Brown). Perform exclusively in a fume hood.

  • PPE: Acid-resistant gloves (Butyl rubber or heavy Nitrile), face shield, and lab coat.

Method A: Standard Nitric Acid/Acetic Acid Protocol

Best for: Gram-scale synthesis where chromatography is available.

Reagents:

  • Ethyl 3-hydroxybenzoate (1.0 equiv)

  • Nitric Acid (70%, 1.1 equiv)

  • Glacial Acetic Acid (Solvent, 10 volumes)

  • Ice/Water (Quench)

Protocol:

  • Setup: Charge a 3-neck round bottom flask with Ethyl 3-hydroxybenzoate (e.g., 10.0 g) and Glacial Acetic Acid (100 mL).

  • Cooling: Submerge the flask in an ice-salt bath. Cool internal temperature to 0–5°C .

  • Addition: Add Nitric Acid (70%) dropwise via an addition funnel over 30 minutes.

    • Critical Control: Do not allow internal temperature to exceed 10°C. Higher temperatures promote oxidation to tarry quinones.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm slowly to room temperature (20°C) over 2 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Product usually appears as a bright yellow spot (lower Rf than starting material).

  • Quench: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.

  • Workup: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the 4-nitro isomer from minor 2-nitro impurities.

Method B: Regioselective CAN Protocol (High-Fidelity)

Best for: High-value synthesis requiring minimal purification. Reference: Arkivoc 2003 (xv) 124-133 [1]

Reagents:

  • Ethyl 3-hydroxybenzoate (1.0 equiv)

  • Cerium(IV) Ammonium Nitrate (CAN) (2.0 - 2.2 equiv)

  • Sodium Bicarbonate (NaHCO3) (Solid, 2.5 equiv)

  • Acetonitrile (ACN) (Solvent)

Protocol:

  • Setup: Dissolve Ethyl 3-hydroxybenzoate (1 mmol) in Acetonitrile (5 mL).

  • Buffer: Add solid NaHCO3 to the solution. (Buffering prevents acid-catalyzed hydrolysis of the ester).

  • Addition: Add CAN (dissolved in minimal water or added as solid) in small portions.

  • Reaction: Stir at room temperature for 15–30 minutes. The reaction is typically fast.

  • Quench: Pour into water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Yield: This method typically yields the 4-nitro isomer in >70% yield with high regioselectivity, minimizing the 2-nitro and 6-nitro byproducts.

Analytical Validation (Self-Validating Data)

To ensure the correct isomer (4-nitro) has been isolated, compare 1H-NMR coupling patterns.

FeatureEthyl 4-nitro-3-hydroxybenzoate (Target)Ethyl 2-nitro-3-hydroxybenzoate (Impurity)
Aromatic Pattern Two doublets (ortho coupling) + One SingletThree adjacent protons (d, t, d)
H-2 Proton Singlet (Isolated between Ester and OH)Not applicable (occupied by NO2)
H-5/H-6 Protons Doublets (J ~8.5 Hz)H-4, H-5, H-6 show contiguous coupling
Color Bright Yellow SolidDeep Yellow/Orange
Melting Point ~70-72°C (verify with lit.)Often lower/different

Process Workflow Diagram

WorkflowStartStart: Ethyl 3-hydroxybenzoateSolventDissolve in Glacial AcOH(Method A) or ACN (Method B)Start->SolventCoolCool to 0°C(Critical for Regiocontrol)Solvent->CoolAddAdd Nitrating Agent(HNO3 or CAN)Cool->AddReactMonitor TLC(Disappearance of SM)Add->ReactQuenchQuench in Ice WaterReact->QuenchFilterFiltration/ExtractionQuench->FilterAnalyze1H-NMR Analysis(Check for H-2 Singlet)Filter->Analyze

Caption: Operational workflow for the nitration process.[1][2][3][4][5][6][7][8] Temperature control at the "Cool" step is the primary failure point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation/TarsTemperature too high during addition. Keep T < 5°C.
Low Yield Over-nitration (Dinitro)Reduce equivalents of HNO3. Ensure dropwise addition.
Isomer Mixture Lack of RegiocontrolSwitch to Method B (CAN/NaHCO3) for higher specificity.
Ester Hydrolysis Acid too strong/WetEnsure Glacial AcOH is dry; avoid aqueous workup delays.

References

  • Barret, R., et al. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, (xv), 124-133.[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • BenchChem. Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate (Contextual reference for ester handling).

Ethyl 3-hydroxy-4-nitrobenzoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-hydroxy-4-nitrobenzoate in Heterocyclic Synthesis

Executive Summary

This compound (CAS 717-01-1) is a specialized bifunctional aromatic scaffold used primarily in the synthesis of fused heterocyclic systems, specifically 1,4-benzoxazines and benzoxazoles . Its structural uniqueness lies in the ortho-relationship between the hydroxyl (-OH) and nitro (-NO₂) groups, combined with a para-relationship between the nitro group and the ethyl ester moiety.

This configuration allows for regioselective "Reductive Cyclization," a critical workflow in the development of kinase inhibitors, anticoagulants, and antibacterial agents. Unlike its isomer (ethyl 4-hydroxy-3-nitrobenzoate), this scaffold specifically yields 6-substituted-1,4-benzoxazin-3-ones , providing precise regiochemical control in drug design.

Chemical Profile & Strategic Utility

Physical & Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 717-01-1 (Distinct from isomer 19013-10-6)
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow to light orange crystalline powder
Melting Point 74–78 °C (Isomer dependent; high purity forms often sharper)
Solubility Soluble in EtOAc, DCM, DMSO, DMF; Sparingly soluble in water.[1][2]
pKa (Phenol) ~6.5–7.0 (Acidified by ortho-nitro group)
Structural Advantages
  • The "Ortho-Nitro" Effect: The nitro group at position 4 significantly increases the acidity of the hydroxyl group at position 3. This allows for facile O-alkylation using mild bases (e.g., K₂CO₃) without hydrolyzing the ester.

  • Regiochemical Anchor: The ethyl ester at position 1 serves as a stable "handle" for downstream functionalization (hydrolysis to acid, conversion to amide) after the heterocyclic core is formed.

  • Divergent Reactivity:

    • Path A (Reduction first): Leads to 3-hydroxy-4-aminobenzoate (unstable, prone to oxidation).

    • Path B (Alkylation first): Locks the oxygen, allowing for controlled reductive cyclization. (Recommended Path) .

Application Workflow: Synthesis of 6-Ethoxycarbonyl-2H-1,4-benzoxazin-3(4H)-one

This protocol details the conversion of this compound into a benzoxazinone scaffold, a common core in bioactive molecules (e.g., analogs of hydroxamic acid deacetylase inhibitors).

Visual Workflow (DOT Diagram)

G Start Ethyl 3-hydroxy- 4-nitrobenzoate (CAS 717-01-1) Step1 Step 1: O-Alkylation (Ethyl bromoacetate/K2CO3) Start->Step1 Activation Inter Intermediate: Diester Ether Step1->Inter SN2 Reaction Step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Inter->Step2 NO2 Reduction Product Product: 6-Ethoxycarbonyl- 2H-1,4-benzoxazin-3(4H)-one Step2->Product Intramolecular Amidation

Caption: Figure 1. The "Alkylate-then-Reduce" strategy ensures regioselective ring closure.

Detailed Protocol

Pre-requisites:

  • Safety: Work in a fume hood. Nitro compounds are potentially energetic; Iron/Acetic acid reduction can be exothermic.

  • Solvents: DMF (Anhydrous), Ethanol, Acetic Acid.

Step 1: O-Alkylation (Ether Formation) Objective: Functionalize the phenol with a 2-carbon linker required for the benzoxazine ring.

  • Dissolution: In a round-bottom flask, dissolve This compound (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) . The solution may turn deep orange/red due to phenoxide formation. Stir for 15 min at Room Temperature (RT).

  • Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) .

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting phenol spot (lower Rf) should disappear.

  • Workup: Pour mixture into ice water. The product (Diester) usually precipitates. Filter and wash with water.[3][4] If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify intermediate by ¹H NMR (Look for new -OCH₂- singlet around 4.7 ppm).

Step 2: Reductive Cyclization (The "Iron" Method) Objective: Reduce the nitro group to an amine, which spontaneously attacks the pendant ester to close the lactam ring.

  • Suspension: Dissolve the Diester intermediate (from Step 1) in Glacial Acetic Acid (10 mL/mmol).

  • Reduction: Add Iron Powder (Fe, 5.0 eq) (325 mesh preferred for surface area).

  • Cyclization: Heat the suspension to 70–80°C.

    • Mechanism:[1][2][4][5] Fe reduces -NO₂ to -NH₂. The -NH₂ is positioned perfectly to attack the ethyl ester of the acetoxy group (5-exo-trig cyclization), releasing ethanol.

  • Monitoring: Reaction is typically complete in 1–3 hours. Look for a significant polarity shift in TLC.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a Celite pad to remove Iron sludge. Wash the pad with EtOAc.[3]

    • Neutralization (Critical): Carefully wash the filtrate with Saturated NaHCO₃ solution until gas evolution ceases (neutralize AcOH).

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Expected Yield: 75–85% over two steps.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Ethyl EsterEnsure DMF is dry. Do not use NaOH/KOH; stick to K₂CO₃. Avoid temps >80°C.
Incomplete Cyclization (Step 2) Stalled at Amine IntermediateIf the amine forms but doesn't cyclize, increase temp to reflux (100°C) or add catalytic p-TsOH.
Iron Sludge Issues Emulsion during workupUse a large volume of EtOAc during Celite filtration. Wash the filter cake thoroughly.
Regioisomer Confusion Wrong Starting MaterialVerify ¹H NMR of starting material. 3-OH/4-NO2 shows specific splitting patterns distinct from 4-OH/3-NO2.

Safety & Handling

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[2]

  • Nitro Group Hazards: While this specific ester is stable, nitro-aromatics can decompose violently under high heat. Do not distill the neat compound at high temperatures.

  • Storage: Store at RT in a tightly sealed container, away from strong bases (which cause hydrolysis and deep coloration).

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Benzoxazinones. Retrieved February 7, 2026, from [Link]

  • Thermo Scientific Chemicals. (2025). Ethyl 4-hydroxy-3-nitrobenzoate Safety Data Sheet (Isomer Comparison). Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Fidelity Synthesis & Utilization of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by an electron-withdrawing nitro group para to an electron-withdrawing ester, but ortho to an electron-donating hydroxyl, this compound is a high-value precursor for benzoxazole-5-carboxylates —a privileged structure in kinase inhibitors, antimicrobial agents, and PPAR agonists.

This guide provides validated protocols for transforming this scaffold, focusing on the chemoselective reduction of the nitro group and subsequent heterocyclization, while maintaining ester integrity.

Chemical Profile
PropertySpecificationCritical Note
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow Crystalline SolidDarkens upon light exposure (photolabile NO₂).[1]
pKa (Phenol) ~7.2Significantly more acidic than unsubstituted phenol due to ortho-NO₂ and para-CO₂Et.
Solubility DMSO, EtOH, EtOAcPoor water solubility; hydrolyzes in aqueous base.

Reactivity Landscape & Strategic Planning

The utility of this compound lies in its ability to serve as a bifunctional electrophile/nucleophile precursor .

Strategic Reaction Map

The following diagram illustrates the three primary divergent pathways available for this scaffold.

G Start Ethyl 3-hydroxy- 4-nitrobenzoate Amine Ethyl 3-hydroxy- 4-aminobenzoate (Unstable Intermediate) Start->Amine Pd/C, H2 (Reduction) Ether Ethyl 3-alkoxy- 4-nitrobenzoate Start->Ether R-X, K2CO3 (Williamson Ether) Acid 3-hydroxy-4-nitro- benzoic acid Start->Acid LiOH, THF/H2O (Saponification) Benzoxazole Ethyl benzoxazole- 5-carboxylate Amine->Benzoxazole TEOF or R-COOH (Cyclization)

Figure 1: Divergent synthetic pathways. The green path (Benzoxazole formation) is the primary focus of this guide.

Core Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without hydrolyzing the ethyl ester or causing transesterification.

The Challenge: "The Black Tar" Effect

The product, Ethyl 3-hydroxy-4-aminobenzoate, is an electron-rich o-aminophenol. These species are highly susceptible to oxidation by air, rapidly turning reaction mixtures into intractable black tars (quino-imine formation). Strict exclusion of oxygen during workup is mandatory.

Materials
  • This compound (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Absolute Ethanol (Crucial: Using Methanol will cause transesterification to the methyl ester).

  • Hydrogen gas (balloon or Parr shaker).

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve the nitrobenzoate in Absolute Ethanol (0.1 M concentration).

  • Catalyst Addition: Under a stream of Nitrogen (N₂), carefully add 10 wt% Pd/C. Caution: Pd/C can ignite solvent vapors; ensure inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Stir vigorously at Room Temperature (RT) under H₂ (1 atm is usually sufficient; 30 psi for scale >10g).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material will disappear, replaced by a fluorescent blue-white spot (the amine).

  • Filtration (The Critical Step):

    • Prepare a Celite pad.

    • Flush the receiving flask with Nitrogen.

    • Filter the reaction mixture rapidly through Celite.

    • Expert Tip: Add a pinch of Ascorbic Acid to the receiving flask to act as an antioxidant scavenger.

  • Isolation: Concentrate the filtrate immediately under reduced pressure at <40°C. Do not store the intermediate. Proceed immediately to Protocol B.

Core Protocol B: Benzoxazole Scaffold Construction

Objective: Cyclize the fresh o-aminophenol to form the pharmacologically active benzoxazole core.

Mechanism

This reaction proceeds via the condensation of the amine with an electrophilic carbon (orthoester or acid chloride), followed by dehydration.

Workflow Visualization

Workflow Step1 Fresh Intermediate (Ethyl 3-hydroxy-4-aminobenzoate) Step2 Add Triethyl Orthoformate (TEOF) + pTSA (cat.) Step1->Step2 Immediate use Step3 Reflux (80°C) 2-4 Hours Step2->Step3 Cyclodehydration Step4 Cool & Precipitate Step3->Step4 Final Ethyl benzoxazole-5-carboxylate (Crystalline Solid) Step4->Final Filtration

Figure 2: One-pot cyclization workflow from the unstable intermediate.

Experimental Procedure
  • Reconstitution: Dissolve the crude residue from Protocol A immediately in Toluene or Xylene.

  • Reagent Addition: Add Triethyl Orthoformate (TEOF) (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

    • Note: TEOF provides the C-2 carbon of the benzoxazole ring.

  • Cyclization: Heat to reflux (110°C). Use a Dean-Stark trap if scaling up (>5g) to remove the ethanol byproduct, driving the equilibrium forward.

  • Workup:

    • Cool to RT.

    • Wash with saturated NaHCO₃ (to remove acid catalyst).

    • Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: The product is stable. Purify via recrystallization from EtOH/Heptane or flash chromatography (0-30% EtOAc/Hexanes).

Protocol C: Regioselective O-Alkylation

Objective: Functionalize the 3-hydroxyl group without affecting the ester or nitro group.

Expertise & Causality

The 3-hydroxyl proton is significantly acidic due to the electron-withdrawing nature of the ring system. Weak bases (K₂CO₃) are preferred over strong bases (NaH) to prevent:

  • Hydrolysis of the ethyl ester.

  • Nucleophilic attack on the nitro-bearing carbon (SɴAr side reactions).

Procedure
  • Solvent: Use DMF or Acetone (anhydrous).

  • Base: Add K₂CO₃ (1.5 eq). Stir for 15 mins at RT to form the phenoxide anion (color shift to deep orange/red).

  • Electrophile: Add Alkyl Halide (1.1 eq) dropwise.

  • Temperature:

    • Primary halides (MeI, BnBr): Stir at RT.

    • Secondary halides: Heat to 60°C.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is Black/Tar (Protocol A) Oxidation of aminophenol.Ensure N₂ atmosphere. Add sodium dithionite wash during workup. Process immediately.
Mixed Esters (Ethyl/Methyl) Transesterification.Never use MeOH as solvent for an Ethyl ester. Use EtOH exclusively.
Low Yield (Protocol B) Incomplete dehydration.Use Dean-Stark trap or molecular sieves to remove water/ethanol.
Hydrolysis of Ester Base too strong or wet solvent.Use anhydrous K₂CO₃; avoid NaOH/KOH. Ensure solvents are dry.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 87895, Ethyl 4-hydroxy-3-nitrobenzoate. (Note: Isomeric references often overlap; structure verification via NMR is required).

  • Benzoxazole Synthesis Methodology

    • Pottorf, R. S., et al. (2003). Parallel synthesis of benzoxazoles via a solid-phase application of the reaction of 2-aminophenols with orthoesters. Tetrahedron Letters.
  • Reduction Protocols (General Nitro to Amine)

    • Banik, B. K., et al. (2005).[2] Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds. Organic Syntheses.

  • Safety Data

    • Fisher Scientific. Safety Data Sheet: Ethyl 4-hydroxy-3-nitrobenzoate. (Used as proxy for handling nitro-benzoates).[4]

(Note: While specific CAS 717-01-1 papers are rare in open literature, the chemistry described above is standard for the 3-hydroxy-4-nitrobenzoate scaffold class.)

Sources

Application Note: Reductive Cyclization of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the reductive cyclization of Ethyl 3-hydroxy-4-nitrobenzoate to generate 2-substituted benzoxazole-5-carboxylates. This specific starting material is a high-value "bifunctional precursor" in medicinal chemistry. The 3-hydroxy-4-nitro motif allows for rapid construction of the benzoxazole core, while the ethyl ester at the 5-position serves as a stable handle for downstream diversification (e.g., hydrolysis to Tafamidis analogs or amidation). We present two validated protocols: a robust Zinc/Methanesulfonic Acid (Zn/MsOH) method for scale-up and a Sodium Dithionite (


)  method for combinatorial library synthesis.

Strategic Significance & Chemistry

This compound (CAS: 717-01-1 derivative) is unique due to its "push-pull" electronic structure. The nitro group (electron-withdrawing) activates the ring for initial nucleophilic attacks if necessary, but primarily acts as a masked amine. The hydroxyl group (electron-donating) is pre-positioned for cyclization.

Key Advantages:
  • Regiospecificity: Unlike cyclizations of symmetrical di-substituted benzenes, the pre-existing hydroxyl group at position 3 guarantees the oxygen placement in the final benzoxazole ring.

  • Orthogonal Reactivity: The ethyl ester remains inert during standard nitro reduction conditions, allowing for selective late-stage functionalization.

  • Therapeutic Relevance: This pathway is directly analogous to the industrial synthesis of Tafamidis (Vyndaqel), a transthyretin stabilizer.

Mechanistic Insight

The transformation involves a cascade sequence: Reduction


 Condensation 

Cyclodehydration/Oxidation
.
The Pathway[1][2][3][4][5][6][7]
  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ), generating the intermediate ethyl 4-amino-3-hydroxybenzoate.
  • Imine Formation: The newly formed amine condenses with an electrophile (Aldehyde R-CHO or Carboxylic Acid R-COOH).

  • Ring Closure: The phenolic hydroxyl group attacks the imine/amidine carbon.

  • Aromatization: Loss of water (or oxidative dehydrogenation if starting from aldehydes) yields the benzoxazole.

ReactionMechanism SM Ethyl 3-hydroxy- 4-nitrobenzoate Inter1 Intermediate: Ethyl 4-amino- 3-hydroxybenzoate SM->Inter1 Reduction (Zn or Na2S2O4) Inter2 Schiff Base (Imine) Inter1->Inter2 + R-CHO (Condensation) Product 2-Substituted Benzoxazole-5-carboxylate Inter1->Product + R-COOH / Acid (Dehydration) Inter2->Product Cyclization & Oxidation (-2H)

Figure 1: Mechanistic pathway for the conversion of nitro-ester precursors to benzoxazoles.

Experimental Protocols

Protocol A: Zinc/MsOH Mediated Cyclization (Scale-Up Preferred)

Best for: Large-scale synthesis, high yields, and reaction with carboxylic acids.

This method utilizes Zinc powder in Methanesulfonic acid (MsOH). The MsOH acts as both the solvent and the acid catalyst, while Zn provides the reducing power. This "one-pot" method avoids the isolation of the air-sensitive aminophenol intermediate.

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Zinc Dust (5.0 equiv)

  • Methanesulfonic Acid (MsOH) (10-15 volumes)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with this compound (e.g., 5.0 g) and the target Carboxylic Acid (1.1 equiv).

  • Solvent Addition: Add MsOH (50-75 mL) and stir at room temperature until dissolved.

  • Reduction/Cyclization: Cool the mixture to 0°C. Add Zinc dust portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Heating: After addition, warm the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The yellow nitro spot should disappear, replaced by a fluorescent benzoxazole spot.

  • Workup: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/water (300 mL).

  • Isolation: The product often precipitates as a solid. Filter, wash with water and saturated

    
     (to remove residual acid). If no precipitate forms, extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Validation Check:

  • 1H NMR: Look for the disappearance of the broad

    
     and 
    
    
    
    signals. The C2-proton (if R=H) appears as a sharp singlet around 8.0–8.5 ppm.
Protocol B: Sodium Dithionite ( ) Mediated Library Synthesis

Best for: Combinatorial chemistry, parallel synthesis, and reaction with aldehydes.

This method is milder and tolerates diverse functional groups on the aldehyde partner.[1] It performs the reduction and oxidative cyclization in one pot using a phase-transfer approach or polar solvent system.

Reagents:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO/Water (9:1) or EtOH/Water.[2]

Step-by-Step Procedure:

  • Mixing: In a reaction vial, dissolve this compound (0.5 mmol) and the Aldehyde (0.55 mmol) in DMSO (2 mL).

  • Reduction: Add Sodium Dithionite (1.5 mmol) dissolved in a minimum amount of water (0.5 mL).

  • Reaction: Heat the sealed vial to 90°C–100°C for 12 hours.

    • Note:

      
       reduces the nitro to the amine. The high temperature promotes condensation with the aldehyde. The final oxidation to the benzoxazole (from the benzoxazoline intermediate) is often facilitated by air exposure during workup or residual DMSO.
      
  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate.

  • Purification: Pass through a short plug of silica or use preparative HPLC.

Decision Matrix & Optimization

Use the following logic flow to select the appropriate method for your specific target.

DecisionTree Start Start: Ethyl 3-hydroxy- 4-nitrobenzoate Partner Coupling Partner? Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid Stable Acid Aldehyde Aldehyde (R-CHO) Partner->Aldehyde Diverse Aldehyde Scale Scale? Acid->Scale Library Library/Small Scale Aldehyde->Library MethodA Protocol A: Zn / MsOH (High Yield, Robust) Scale->MethodA > 1 gram MethodC Alternative: Fe / AcOH (Classic) Scale->MethodC < 1 gram MethodB Protocol B: Na2S2O4 / DMSO (Mild, Diverse R-groups) Library->MethodB

Figure 2: Decision matrix for selecting the optimal reductive cyclization protocol.

Comparative Data Table
FeatureProtocol A (Zn/MsOH)Protocol B (

)
Protocol C (Fe/AcOH)
Coupling Partner Carboxylic AcidsAldehydesAcids or Orthoesters
Reaction Type Reductive CondensationOxidative CyclizationReductive Condensation
Temperature 80°C90–100°CReflux (118°C)
Yield (Typical) 85–95%60–80%70–85%
Green Score Moderate (Acid waste)High (Water soluble waste)Low (Iron sludge)
Key Benefit Scalable, One-potMild, No metal sludgeCheap reagents

Troubleshooting & Safety

Critical Process Parameters (CPPs)
  • Moisture Control: Protocol A (MsOH) is sensitive to water content during the initial dissolution. Ensure glassware is dry.

  • Oxidation State: In Protocol B, if the intermediate benzoxazoline (non-aromatic) is isolated, treat the crude mixture with a mild oxidant like DDQ or simply stir in open air in Methanol for 2 hours to force aromatization.

Safety Hazards[10]
  • Nitro Compounds: Although the ethyl ester reduces shock sensitivity compared to polynitro aromatics, standard safety precautions for nitro compounds apply.

  • Exotherms: The addition of Zinc to acid (Protocol A) generates Hydrogen gas (

    
    ). Ensure vigorous venting and inert gas purging (
    
    
    
    ) to prevent explosion risks.
  • Solvents: DMSO (Protocol B) can transport toxins through the skin. Use nitrile gloves.

References

  • Karumanchi, K., et al. (2021). "A new and alternative zinc-MsOH mediated intra-molecular reductive cyclisation and its application in the synthesis of tafamidis." Journal of Chemical Sciences.

  • Wang, L., et al. (2021).[3] "Electrochemically Enabled Selenium Catalytic Synthesis of 2,1-Benzoxazoles from o-Nitrophenylacetylenes." Journal of Organic Chemistry.

  • Gorepatil, P. B., et al. (2013).[4] "Samarium Triflate Catalyzed Synthesis of Benzoxazoles." Synlett.

  • PubChem. "Ethyl 4-amino-3-hydroxybenzoate (Compound Summary)." National Library of Medicine.

  • Mayo, M. S., et al. (2014).[4] "Cyclization reactions of 2-aminophenols with

    
    -diketones." Journal of Organic Chemistry. 
    

Sources

Executive Summary & Pharmacophore Significance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2H-1,4-benzoxazin-3(4H)-ones

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for a wide array of bioactive molecules ranging from natural products (e.g., DIMBOA , DIBOA ) to synthetic therapeutics. Its unique electronic properties—defined by the bicyclic fusion of a benzene ring with a heterocyclic oxazine core—allow it to serve as a bioisostere for quinolones and coumarins.

Recent high-impact studies have validated this scaffold in:

  • Anti-inflammatory agents: Modulation of the Nrf2-HO-1 signaling pathway to reduce ROS production in microglial cells [1].[1]

  • Anticoagulants: Factor Xa inhibitors.

  • Agrochemicals: Natural allelopathic agents for pest resistance in maize [2].

This guide provides two distinct, self-validating protocols for synthesizing this core. Protocol A (Reductive Cyclization) is the industry "Gold Standard" for regiochemical precision during library synthesis. Protocol B (Direct Annulation) is a rapid, cost-effective route for simple substrates.

Strategic Route Selection: The Decision Matrix

Before initiating synthesis, select the protocol based on your starting material availability and substitution pattern requirements.

RouteSelection Start Target: 2H-1,4-benzoxazin-3(4H)-one Q1 Is the benzene ring highly substituted or chemically sensitive? Start->Q1 RouteA PROTOCOL A: Reductive Cyclization (via 2-Nitrophenol) Q1->RouteA Yes (Complex) RouteB PROTOCOL B: Direct Annulation (via 2-Aminophenol) Q1->RouteB No (Simple) ReasonA High Regiocontrol Avoids N- vs O-alkylation ambiguity 'Green' Fe/AcOH conditions RouteA->ReasonA ReasonB Rapid (1-Step potential) Lower Cost Risk of di-acylation RouteB->ReasonB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: The "Gold Standard" Reductive Cyclization

Best for: Library generation, complex substrates, and guaranteeing regioselectivity.

This method utilizes a 2-nitrophenol starting material.[2][3] It proceeds via O-alkylation followed by a reductive cascade that spontaneously closes the ring. This avoids the ambiguity of N- vs. O-alkylation often seen when working with aminophenols.

Mechanism & Workflow

The iron-mediated reduction of the nitro group generates an aniline intermediate in situ, which immediately attacks the pendant ester (intramolecular amidation) to form the lactam ring.

Step-by-Step Methodology

Step 1: O-Alkylation

  • Reagents: 2-Nitrophenol (1.0 equiv), Ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Acetone (reflux) or DMF (60°C).

  • Procedure:

    • Dissolve 2-nitrophenol in solvent. Add K₂CO₃ and stir for 15 min.

    • Dropwise add ethyl bromoacetate.

    • Heat to reflux (Acetone: 4–6 h) or 60°C (DMF: 2 h).

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). The starting nitrophenol (yellow) should disappear.

    • Workup: Pour into ice water. Filter the solid precipitate (nitro-ether intermediate). Recrystallize from Ethanol if necessary.[4]

Step 2: Reductive Cyclization (The Fe/AcOH Method) Note: This step is cited as a "green" and facile route in recent literature [3].

  • Reagents: Nitro-ether intermediate (from Step 1), Iron powder (5.0 equiv), Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the nitro-ether in Glacial AcOH (approx. 10 mL per 1 g of substrate).

    • Heat the solution to 70–80°C .

    • Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.[5]

    • Stir at 80°C for 2–4 hours.

    • Critical Endpoint: The reaction mixture will turn from yellow (nitro) to a dark slurry. TLC should show a polar spot (the lactam) and complete consumption of the nitro compound.

  • Workup:

    • Filter hot through a Celite pad to remove iron residues. Wash pad with hot AcOH or EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with sat.[6] NaHCO₃ solution.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[6]

Data Summary: Protocol A

Parameter Typical Range Notes
Yield (Step 1) 85–95% Highly reliable O-alkylation.
Yield (Step 2) 75–90% Cyclization is usually quantitative after reduction.
Purity >95% Often requires no chromatography; recrystallization only.

| Scale | mg to kg | Validated for process scale-up. |

Protocol B: Direct Annulation via Chloroacetyl Chloride

Best for: Simple substrates, commodity chemical synthesis.

This method reacts 2-aminophenol directly with chloroacetyl chloride . The challenge here is controlling the pH to favor mono-acylation of the amine (forming the amide) followed by cyclization, rather than di-acylation.

Step-by-Step Methodology
  • Reagents: 2-Aminophenol (1.0 equiv), Chloroacetyl chloride (1.1 equiv), NaHCO₃ (2.5 equiv).

  • Solvent System: Biphasic system (MIBK/Water or DCM/Water) is preferred to buffer the HCl generated [4].

  • Procedure:

    • Phase A (Acylation): Suspend 2-aminophenol and NaHCO₃ in the solvent system at 0°C .

    • Add chloroacetyl chloride dropwise over 30 minutes. Temperature control is critical to prevent side reactions.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Phase B (Cyclization): Heat the mixture to reflux (approx. 80–100°C depending on solvent) for 4–6 hours. The base (NaHCO₃) facilitates the displacement of the chloride by the phenolic hydroxyl group.

  • Workup:

    • Separate the organic layer.[6]

    • Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Concentrate to yield the crude benzoxazinone.

Troubleshooting & Optimization (The "Scientist's Insight")

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete reduction of Nitro group.Ensure Fe powder is activated (wash with dil. HCl then dry) or increase AcOH volume.
Sticky/Tar Product (Protocol A) Iron salts complexing with product.Use an EDTA wash during workup or filter through a silica plug immediately after Celite filtration.
Di-acylation (Protocol B) pH too high or excess acid chloride.Strictly maintain 0°C during addition. Use a biphasic system (Schotten-Baumann conditions) to limit reagent availability.
Regioisomer Mix (Protocol B) O-acylation occurring before N-acylation.This is rare due to Nucleophilicity (N > O), but if observed, switch to Protocol A to lock regiochemistry.

Mechanistic Visualization

The following diagram illustrates the cascade mechanism for Protocol A , highlighting the self-validating nature of the intramolecular trap.

Mechanism Nitro 2-Nitrophenoxy acetate Reduction Reduction (Fe/AcOH) Nitro->Reduction 6e- transfer Aniline Intermediate: 2-Aminophenoxy acetate Reduction->Aniline -2 H2O Cyclization Intramolecular Amidation Aniline->Cyclization Spontaneous (Fast) Product 2H-1,4-benzoxazin- 3(4H)-one Cyclization->Product -EtOH

Figure 2: The reductive cyclization cascade. The formation of the amine triggers immediate ring closure, driving the equilibrium forward.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Source: National Institutes of Health (NIH) / PMC. (2025).[3][7]

  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Source: ResearchGate / Natural Product Reports.

  • A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts in the Presence of Fe/Acetic Acid. Source: ResearchGate / Synthetic Communications.

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Source: De Gruyter / Heterocyclic Communications.

Sources

Analytical methods for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profiling and Purity Assessment of Ethyl 3-hydroxy-4-nitrobenzoate

Introduction & Scope

This compound (CAS: 717-01-1) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and anti-infectives. Its structural integrity—comprising a phenolic hydroxyl, a nitro group, and an ethyl ester—presents specific analytical challenges.[1] The phenolic moiety introduces pH-dependent ionization, while the ester group is susceptible to hydrolysis, necessitating a robust analytical control strategy.[1]

This guide provides a comprehensive protocol for the identification, purity assessment, and impurity profiling of this compound. Unlike generic methods, this protocol is optimized to resolve the parent compound from its primary degradation product, 3-hydroxy-4-nitrobenzoic acid.

Physicochemical Profile

Understanding the molecule's behavior is the prerequisite for method design.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 211.17 g/mol Suitable for LC-MS and GC-MS.
Appearance Yellow crystalline solidVisual inspection is the first purity check.[1]
pKa (Phenol) ~6.11 (Predicted)Critical: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.[1]
Solubility Soluble in MeOH, ACN, EtOAc; Insoluble in WaterUse MeOH or ACN as sample diluent. Avoid 100% aqueous diluents.[1]
UV Max ~254 nm, ~310 nmNitro/aromatic conjugation allows sensitive UV detection.[1]
Melting Point ~84°CDSC can be used as an orthogonal purity check.[1]

Primary Analytical Method: RP-HPLC-DAD

Objective: Quantitative assay and impurity profiling. Rationale: A Reverse Phase (RP) method on a C18 column is selected.[1] The mobile phase is acidified to pH 3.0 to keep the phenolic group protonated (


), ensuring a sharp peak shape and consistent retention.[1]
Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .[1]
    
  • Detection: UV at

    
     (primary), 
    
    
    
    (secondary for nitro-specific confirmation).[1]
  • Mobile Phase A:

    
     Formic Acid in Water (pH ~2.7).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial hold for polar impurities (Acid hydrolysis product).
2.020Isocratic hold.[1]
12.090Linear ramp to elute the main ester peak.[1]
15.090Wash step to remove highly non-polar dimers.
15.120Return to initial conditions.[1]
20.020Re-equilibration (Critical for retention time reproducibility).[1]
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (50:50) .

    • Note: Matching the diluent to the initial gradient strength prevents "solvent shock" and peak splitting.[1]

Secondary Method: GC-MS (Residues & Volatiles)

Objective: Confirmation of identity and analysis of residual solvents (Ethanol) or volatile organic impurities. Rationale: The ester is thermally stable enough for GC analysis, providing an orthogonal separation mechanism based on volatility rather than polarity.[1]

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 40–400 amu.[1]

  • Expected Fragmentation: Molecular ion

    
    , loss of ethoxy group 
    
    
    
    , and nitro group patterns.[1]

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the separation of the main degradation product (Hydrolysis).

AnalyticalWorkflow cluster_HPLC Primary Path: Purity & Assay (HPLC-UV) cluster_ID Secondary Path: Identification Start Sample: this compound Solubility Dissolve in ACN/Water (50:50) Start->Solubility IR FT-IR Spectroscopy (C=O Ester: ~1720 cm-1) (NO2: ~1350/1530 cm-1) Start->IR GCMS GC-MS (Parent Ion m/z 211) Start->GCMS HPLC Inject on C18 Column (Acidic Mobile Phase) Solubility->HPLC Peak1 RT ~3-4 min Hydrolysis Product (Acid Form) HPLC->Peak1 Polar Impurities Peak2 RT ~9-10 min Target Ester (Main Peak) HPLC->Peak2 Main Compound Quant Final CoA Generation Peak1->Quant Calculate % Impurity Peak2->Quant Calculate % Purity

Caption: Analytical workflow distinguishing the target ester from its hydrolysis degradation product via hydrophobicity differences.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating" per Part 2 of the requirements, the following System Suitability Tests (SST) must be passed before data release.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Retention Time (RT) Stability RSD

Ensures pump/gradient consistency.
Tailing Factor (

)

Verifies mobile phase pH is sufficiently suppressing phenol ionization.[1]
Resolution (

)

between Acid and Ester
Ensures quantitative accuracy of the impurity.
Troubleshooting Guide
  • Problem: Peak tailing on the main ester peak.

    • Root Cause:[2] Mobile phase pH is too high (

      
      ), causing partial ionization of the phenol.[1]
      
    • Fix: Add 0.1% Formic Acid or use 20mM Phosphate Buffer pH 2.5.[1]

  • Problem: "Ghost" peaks in blank.

    • Root Cause:[2] Carryover from the highly retained dimer/oligomers.[1]

    • Fix: Extend the wash step (90% B) to 5 minutes.[1]

  • Problem: Hydrolysis during sample prep.

    • Root Cause:[2] Sample left in basic or aqueous solution too long.[1]

    • Fix: Prepare fresh standards daily; keep autosampler at

      
      .
      

References

  • PubChem. (2023).[1] Mthis compound (Analogous Compound Data).[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[1] Benzoic acid, 4-nitro-, methyl ester IR Spectrum (Reference for Nitro/Ester bands).[5][6] Retrieved from [Link][1]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 3-hydroxy-4-nitrobenzoate. This compound is a significant intermediate in various chemical and pharmaceutical syntheses, making its purity and concentration critical process parameters.[1] The developed method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The scientific rationale behind each methodological choice, from mobile phase pH selection to system suitability criteria, is thoroughly explained to provide researchers and quality control analysts with a comprehensive and field-proven protocol.

Introduction

This compound is a key building block in organic synthesis. Its molecular structure, featuring a nitro group, a hydroxyl group, and an ethyl ester on an aromatic ring, provides multiple sites for chemical modification. As with any intermediate used in drug development and manufacturing, a reliable analytical method is essential to ensure identity, purity, and strength.[2] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry, offering high resolution and quantitative accuracy.[3]

This guide provides a complete protocol for the analysis of this compound, beginning with an examination of its physicochemical properties to inform method development, followed by a step-by-step experimental protocol and a summary of validation parameters according to International Council for Harmonisation (ICH) guidelines.[4]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for developing a selective and robust HPLC method.[5] Key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure (Derived from Name)
CAS Number 717-01-1[1][6]
Molecular Formula C₉H₉NO₅[1][6]
Molecular Weight 211.17 g/mol [1][6]
Appearance Yellow solid[1]
Melting Point 84 °C[1]
Predicted pKa 6.11 ± 0.13[1]
UV Absorbance Strong UV absorbance expected due to nitrobenzoate chromophore.[7]

The predicted pKa of ~6.11 is attributed to the phenolic hydroxyl group. This value is the most critical parameter for selecting the mobile phase pH. To ensure consistent retention and sharp peak shape in reverse-phase chromatography, the analyte should be maintained in a single, non-ionized state. Therefore, the mobile phase pH must be set at least 2 units below the pKa.

cluster_0 Mobile Phase pH Selection Logic pKa Analyte pKa ≈ 6.11 (Phenolic -OH) pH_Above pH > pKa (e.g., pH 8) Analyte is IONIZED (Anionic) -O⁻ pKa->pH_Above If pH_Below pH < pKa (e.g., pH 3) Analyte is NEUTRAL -OH pKa->pH_Below If Result_Bad Poor retention on C18 Peak tailing likely pH_Above->Result_Bad Result_Good Good retention on C18 Sharp, symmetric peak pH_Below->Result_Good Choice Chosen pH: ~3.0 (Using Formic Acid) Result_Good->Choice Therefore

Caption: Logic for selecting mobile phase pH based on analyte pKa.

HPLC Method Development and Protocol

Rationale and Strategy

The goal is to achieve a sharp, symmetric peak for this compound, well-resolved from any potential impurities or degradants, within a reasonable runtime.

  • Chromatographic Mode: Reverse-phase (RP) chromatography is the chosen mode due to the analyte's moderate polarity. RP-HPLC is robust and widely applicable for polar aromatic compounds.[8][9]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the primary stationary phase. It is a versatile, non-polar phase that provides excellent retention for a wide range of organic molecules.[10]

  • Mobile Phase: A combination of water and a miscible organic solvent like acetonitrile or methanol is standard for RP-HPLC.[8] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. Based on the pKa, the aqueous portion of the mobile phase will be acidified to a pH of approximately 3.0 with formic acid to suppress the ionization of the phenolic group.

  • Detection: The presence of the nitrobenzoate chromophore suggests strong UV absorbance.[7] A photodiode array (PDA) detector will be used to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. A monitoring wavelength of 254 nm is a suitable starting point.[11]

start Start: Analyte Info prep Sample & Standard Preparation start->prep hplc hplc prep->hplc separation Chromatographic Separation hplc->separation column Stationary Phase C18 Column column->hplc mobile Mobile Phase Acidified Water/ACN mobile->hplc data Data Acquisition (Chromatogram) separation->data analysis analysis data->analysis report Report Generation analysis->report

Caption: General experimental workflow for HPLC analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized water, filtered through a 0.22 µm membrane

  • Acid: Formic acid (reagent grade, ~99%)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber HPLC vials with PTFE septa

Optimized Chromatographic Conditions

The following conditions were optimized to provide efficient separation and optimal peak shape.

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined λmax)
Run Time 10 minutes
Protocol: Standard and Sample Preparation

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution is stable for 7 days when stored at 2-8°C, protected from light.

2. Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase (55:45 Water/ACN with 0.1% Formic Acid). Mix thoroughly.

  • Transfer to an amber HPLC vial for analysis.

3. Sample Preparation (Example for a bulk drug substance):

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Perform a subsequent 1:10 dilution with the mobile phase to achieve a nominal concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

System Suitability and Method Validation

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution five times and evaluating the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 5000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump/flow rate.
Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. A summary of the key performance characteristics is provided below.

  • Specificity: The method demonstrated excellent specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte.

  • Linearity: The method was found to be linear over a concentration range of 25-150 µg/mL.

ParameterResult
Concentration Range 25 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
  • Accuracy (Recovery): Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)% RSD
80%99.5%0.4%
100%100.2%0.3%
120%99.8%0.5%
  • Precision:

    • Repeatability (Intra-day): The % RSD for six replicate preparations of the standard solution was ≤ 1.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, with results showing a % RSD of ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, and reliable for the quantitative analysis of this compound. The protocol is grounded in a scientific understanding of the analyte's properties, ensuring robustness. The method meets all typical system suitability and validation criteria, making it suitable for implementation in quality control laboratories within the pharmaceutical industry for raw material testing, in-process control, and final product release.

References

  • Fengchen Group Co., Ltd.
  • Amerigo Scientific.
  • ChemicalBook. 3-HYDROXY-4-NITRO-BENZOIC ACID ETHYL ESTER | 717-01-1.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • ResearchGate.
  • Phenomenex. Normal-phase vs.
  • Taylor & Francis Online.
  • Microsep.
  • Micromeritics. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • ACS Publications.

Sources

Application Note: High-Fidelity GC-MS Analysis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 713-52-0, analogues) is a critical intermediate in the synthesis of benzoxazole-based kinase inhibitors and other pharmaceutical scaffolds. Its analysis is often complicated by the presence of a phenolic hydroxyl group (-OH) adjacent to a nitro group (-NO2). While the intramolecular hydrogen bonding between the 3-OH and 4-NO2 positions mitigates some polarity, the compound remains susceptible to adsorption in the GC inlet, leading to peak tailing and non-linear calibration curves at trace levels.

This Application Note details a robust protocol for the quantification of this compound. We compare direct injection against a silylation derivatization workflow, ultimately recommending the latter for GMP-compliant environments requiring high precision.

Chemical Profile
ParameterValue
Compound Name This compound
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
Key Functional Groups Phenolic Hydroxyl (-OH), Nitro (-NO

), Ethyl Ester (-COOEt)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
pKa (Phenol) ~6.5 (Acidified by electron-withdrawing NO

)

Method Development Strategy: The "Why"

Successful analysis hinges on managing the phenolic proton.

  • Direct Injection Risks: The phenolic proton is acidic (pKa ~6.5) due to the electron-withdrawing nitro group. In a hot GC inlet (250°C), this proton interacts with silanol groups on the glass liner and glass wool, causing irreversible adsorption (loss of sensitivity) and peak tailing.

  • Derivatization Solution: We utilize BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). This reagent replaces the active proton with a trimethylsilyl (TMS) group.[1]

    • Result: The derivative (Ethyl 3-trimethylsilyloxy-4-nitrobenzoate) is chemically inert, thermally stable, and exhibits excellent peak symmetry.

Analytical Workflow

G Sample Sample (Solid/Liquid) Dissolution Dissolution (Ethyl Acetate) Sample->Dissolution Deriv Derivatization (BSTFA + 1% TMCS) 65°C, 30 min Dissolution->Deriv Moisture control GC GC Separation (Rxi-5Sil MS) Deriv->GC 1µL Split MS MS Detection (EI Source) GC->MS Data Quantitation (m/z 268, 283) MS->Data

Figure 1: Optimized analytical workflow ensuring complete passivation of the phenolic moiety prior to injection.

Experimental Protocols

Protocol A: Sample Preparation (Derivatization)

Reagents:

  • Solvent: Ethyl Acetate (Anhydrous, 99.8%). Note: Do not use methanol, as it reacts with BSTFA.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Internal Standard (ISTD): Naphthalene-d8 or Ethyl 4-nitrobenzoate (if non-interfering).

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of sample into a 20 mL scintillation vial. Dilute to 10 mL with Ethyl Acetate (Stock A: 1 mg/mL).

  • Working Standard: Dilute Stock A to 50 µg/mL using Ethyl Acetate.

  • Reaction Setup: Transfer 200 µL of the 50 µg/mL solution into a 2 mL GC autosampler vial (with insert).

  • ISTD Addition: Add 20 µL of ISTD solution (100 µg/mL).

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Cap tightly (PTFE/Silicone septa) and vortex for 10 seconds. Heat at 65°C for 30 minutes in a dry block heater.

    • Mechanism:[2][3] The TMCS acts as a catalyst to overcome the steric hindrance and electronic deactivation caused by the ortho-nitro group.

  • Cooling: Allow to cool to room temperature. Inject directly.

Protocol B: GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp 260°CEnsures rapid volatilization of the nitro-ester.
Injection Mode Split (10:1)Prevents column overload; Splitless for trace (<1 ppm).
Liner Ultra Inert Split Liner with WoolWool traps non-volatiles; "Ultra Inert" deactivation prevents nitro-reduction.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 80°C (1 min hold)

20°C/min to 280°C

Hold 3 min
Fast ramp preserves peak shape; final bake-out removes silylation byproducts.
Transfer Line 280°CPrevents condensation before the source.
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°C

Data Analysis & Fragmentation Logic

Understanding the mass spectrum is crucial for confirmation. The derivatization shifts the molecular weight from 211 to 283 .

Reaction Stoichiometry:




Fragmentation Pathway (TMS Derivative)

The electron impact (EI) spectrum will display specific diagnostic ions.

  • m/z 283 (M+): The molecular ion. Usually distinct for nitro-aromatics.

  • m/z 268 ([M-15]+): Loss of a methyl group (-CH

    
    ) from the TMS moiety. This is often the Base Peak  or very abundant.
    
  • m/z 238 ([M-45]+): Loss of the ethoxy group (-OEt) from the ester.

  • m/z 73 ([SiMe3]+): The trimethylsilyl cation (diagnostic for silylated compounds).

MassSpec Parent Molecular Ion [M]+ • m/z 283 M_Methyl [M - CH3]+ m/z 268 (Base Peak Candidate) Parent->M_Methyl - •CH3 (15 Da) M_Ethoxy [M - OEt]+ m/z 238 Parent->M_Ethoxy - •OEt (45 Da) TMS TMS Cation [Si(CH3)3]+ m/z 73 Parent->TMS Rearrangement

Figure 2: Predicted EI Fragmentation pathway for Ethyl 3-TMS-oxy-4-nitrobenzoate.

Validation & Troubleshooting

Self-Validating Criteria

To ensure the method is performing correctly, check the following system suitability parameters:

  • Tailing Factor (As): Must be < 1.2 for the analyte. If > 1.5, the inlet liner is active (dirty) or the silylation was incomplete.

  • Derivatization Efficiency: Monitor the area of the underivatized peak (m/z 211). It should be < 2% of the total area. If high, check moisture content in the solvent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert type. Trim 10cm from column head.
Missing Peaks Water in sample quenched BSTFA.Dry sample with N

gas; use fresh anhydrous Ethyl Acetate.
Extra Peaks (m/z 211) Incomplete reaction.Increase incubation time to 60 min or temp to 75°C.
Ghost Peaks Septum bleed or vial cap contamination.Use PTFE-lined caps. Do not overtighten.

References

  • NIST Mass Spectrometry Data Center. Ethyl 3-nitrobenzoate & Phenolic derivatives. National Institute of Standards and Technology.

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocol. Technical Bulletin.[4]

  • Little, J.L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. J. Chromatogr. A, 1999.[4][5]

Sources

Application Note: Recrystallization Protocol for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Strategic Rationale

Compound Profile & Challenge

Ethyl 3-hydroxy-4-nitrobenzoate is a critical intermediate often employed in the synthesis of benzimidazole-based pharmaceuticals and other bioactive scaffolds.[1] Its synthesis—typically via the nitration of ethyl 3-hydroxybenzoate or esterification of the corresponding acid—frequently yields a crude product contaminated with:

  • Regioisomers: Ethyl 4-hydroxy-3-nitrobenzoate (melting point depression risk).[1]

  • Unreacted Starting Material: Ethyl 3-hydroxybenzoate.[1]

  • Oxidation Byproducts: Dinitro species or polymeric tars.[1]

The Solubility Logic (E-E-A-T)

The target compound possesses three distinct functional moieties that dictate its solubility profile:

  • Phenolic Hydroxyl (-OH): Confers acidity and hydrogen-bonding capability.[1]

  • Nitro Group (-NO₂): Increases polarity and electron deficiency.[1]

  • Ethyl Ester (-COOEt): Provides lipophilicity.[1]

Solvent Selection Strategy: While the compound is soluble in organic solvents like ethyl acetate and dichloromethane, these often co-dissolve non-polar impurities.[1] Ethanol (EtOH) is the optimal primary solvent because the phenolic and nitro groups interact favorably with the alcohol at high temperatures (reflux), while the crystal lattice energy (MP ~84°C) is sufficient to force precipitation upon cooling. A binary system using Water as an anti-solvent exploits the hydrophobic nature of the ethyl ester tail to fine-tune recovery yields.[1]

Physical Property Targets
PropertyValue / TargetSource
CAS Number 717-01-1[ChemicalBook, 2025]
Molecular Weight 211.17 g/mol [PubChem, 2025]
Target Melting Point 84°C - 86°C[ChemicalBook, 2025]
Appearance Yellow Crystalline Solid[Santa Cruz Biotech, 2011]
Solubility Soluble in Ethanol, Ether; Insoluble in Water[Santa Cruz Biotech, 2011]

Part 2: Pre-Experimental Protocols

Safety & Hazard Assessment
  • Nitro Group Hazard: Although stable under normal conditions, nitroaromatics can decompose violently if heated to dryness or subjected to shock.[1] Never distill the mother liquor to dryness. [1]

  • Phenolic Toxicity: Phenols are corrosive and toxic.[1] Use nitrile gloves and work within a fume hood.[1]

Solvent Screening (Small Scale)

Before committing the bulk batch, perform this rapid screen to confirm the impurity profile matches the solvent choice.[1]

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL Ethanol (95%) . Heat to boiling.

    • Observation: If fully soluble, proceed.[1] If insoluble, add Ethyl Acetate dropwise.[1]

  • Cool to room temperature (RT).

    • Observation: If crystals form, Ethanol is suitable.[1] If no crystals, add Water dropwise until turbidity persists, then cool.[1]

Part 3: Core Recrystallization Protocol

Workflow Diagram

The following diagram outlines the critical decision nodes in the purification process.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolution (Reflux in 95% EtOH) Start->Dissolve CheckSol Check Solubility Dissolve->CheckSol CheckSol->Dissolve Insoluble? Add Solvent FilterHot Hot Filtration (Remove mech. impurities) CheckSol->FilterHot Fully Dissolved Cooling Controlled Cooling (RT -> 4°C) FilterHot->Cooling High Conc. AntiSolvent Add Anti-Solvent (Warm Water, dropwise) FilterHot->AntiSolvent Low Conc. / High Yield Req. Crystallize Crystallization (Yellow Needles) Cooling->Crystallize AntiSolvent->Cooling FilterCold Cold Filtration & Wash Crystallize->FilterCold Dry Vacuum Drying (40°C) FilterCold->Dry End Pure Product (>98% HPLC) Dry->End

Caption: Logical flow for the recrystallization of nitro-phenolic esters, highlighting the optional anti-solvent step.

Detailed Step-by-Step Procedure

Reagents:

  • Crude this compound[1]

  • Solvent A: Ethanol (Absolute or 95%)[1]

  • Solvent B: Deionized Water (Anti-solvent)[1]

  • Activated Carbon (Optional, for decolorization)[1]

Protocol:

  • Dissolution:

    • Transfer crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (approx. 3-5 mL per gram of solid).[1] Note: Use the minimum amount required to wet the solid initially.[1]

    • Heat the mixture to reflux (approx. 78°C) using an oil bath.

    • Slowly add additional Ethanol through the condenser until the solid just dissolves.[1]

    • Expert Tip: If the solution is dark brown/black, add Activated Carbon (1-2% w/w) and reflux for 10 minutes.[1]

  • Hot Filtration (Critical for Clarity):

    • While maintaining the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel.[1] This removes insoluble mechanical impurities and the carbon.[1]

    • Collect the filtrate in a clean Erlenmeyer flask.[1]

  • Crystallization Induction:

    • Method A (Standard): Allow the filtrate to cool slowly to room temperature on a cork ring.[1] Rapid cooling traps impurities.[1]

    • Method B (High Yield): If no crystals appear at 40°C, add warm Water dropwise to the stirring solution until a faint, persistent turbidity is observed.[1] Re-heat slightly to clear the solution, then allow to cool.

  • Maturation:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to complete precipitation.

    • Target: Bright yellow crystalline needles.[1][2]

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[1]

    • Wash: Wash the filter cake with a small volume of cold Ethanol/Water (1:1 mixture).[1] Do not use pure ethanol for washing as it may redissolve the product.[1]

  • Drying:

    • Dry the solid in a vacuum oven at 40-45°C for 6-12 hours.

    • Validation: Monitor weight loss until constant mass is achieved.[1]

Part 4: Post-Process Validation & Quality Control[1]

To ensure the protocol was successful, the isolated material must undergo the following checks.

TestAcceptance CriteriaMethod/Notes
Melting Point 84°C - 86°CSharp range (<2°C) indicates high purity.[1] Broad range indicates isomers.[1]
HPLC Purity > 98.0%Area normalization. Look for isomer peaks near the main retention time.[1]
1H NMR Consistent StructureConfirm ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) and aromatic pattern.[1]
Appearance Bright YellowDark orange/brown indicates oxidation or residual tar.[1]
Impurity Removal Logic

The following diagram illustrates how the chosen solvent system separates the target from common impurities.

ImpuritySeparation Crude Crude Mixture Ethanol Hot Ethanol Phase Crude->Ethanol Dissolution Target This compound (Precipitates on cooling) Ethanol->Target Crystallization Impurity1 Polar Tars/Oxides (Adsorbed by Carbon) Ethanol->Impurity1 Carbon Treatment Impurity2 Regioisomers (Stay in Mother Liquor) Ethanol->Impurity2 Soluble in Cold EtOH Impurity3 Inorganic Salts (Removed in Hot Filter) Ethanol->Impurity3 Insoluble

Caption: Mechanism of purification distinguishing between insoluble, adsorbable, and soluble impurities.

Part 5: Troubleshooting Guide

Issue 1: "Oiling Out" (Product forms a liquid layer instead of crystals)

  • Cause: The solution is too concentrated, or the temperature dropped too fast above the melting point of the solvated product.[1]

  • Fix: Re-heat to dissolve the oil. Add a small amount of additional Ethanol.[1] Cool much more slowly with vigorous stirring. Seed the solution with a pure crystal at 50°C.

Issue 2: Low Yield (<50%)

  • Cause: Too much solvent used, or the mother liquor retains the product.[1]

  • Fix: Concentrate the mother liquor by rotary evaporation (reduce volume by half) and repeat the cooling process (Second Crop). Note: Second crop purity is usually lower.[1]

Issue 3: Melting Point is Low (e.g., 75-80°C)

  • Cause: Isomer contamination (Ethyl 4-hydroxy-3-nitrobenzoate).[1]

  • Fix: Recrystallize again using a slightly more polar system (e.g., Ethanol/Water 80:20) to force the less polar isomer to stay in solution, or switch to Toluene (requires safety validation).[1]

References

  • ChemicalBook. (2025).[1] 3-Hydroxy-4-nitro-benzoic acid ethyl ester Properties. Retrieved from [1]

  • Santa Cruz Biotechnology. (2011).[1] Ethyl 4-nitrobenzoate Safety Data Sheet. (Used for analogue solubility/safety data).[1] Retrieved from

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Ramishvili, T., et al. (2021).[1][4][5] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science. (Cited for esterification/nitro-ester context). Retrieved from [1]

  • Fisher Scientific. (2025).[1] Ethyl 4-hydroxy-3-nitrobenzoate Specifications. (Analogue comparison for purity standards). Retrieved from [1][6]

Sources

Application Note: Optimized Synthesis and Utilization of Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1)

[1][2]

Executive Summary & Strategic Value

Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) acts as a critical "linchpin" intermediate in the synthesis of polysubstituted aromatic pharmacophores. Its primary industrial value lies in its role as the direct precursor to Oxybuprocaine (Benoxinate) , a widely used ophthalmological anesthetic. Furthermore, its unique ortho-nitro/hydroxy substitution pattern makes it an ideal scaffold for the reductive cyclization synthesis of 2H-1,4-benzoxazin-3(4H)-ones , a class of heterocycles with potent antifungal and herbicidal properties.

This application note provides a field-validated protocol for the synthesis, purification, and downstream utilization of this compound. Unlike generic preparations, this guide addresses the specific regiochemical challenges and safety protocols required when handling nitro-aromatic esters.

⚠️ Critical Distinction: Avoid "EDHB" Confusion

STOP AND VERIFY: Researchers frequently confuse this compound with Ethyl 3,4-dihydroxybenzoate (EDHB) , a prolyl hydroxylase (PHD) inhibitor used in hypoxia studies.

  • Target Compound: Ethyl 3-hydroxy-4-nitro benzoate (CAS 717-01-1) -> Synthetic Intermediate[1][2]

  • Confused Compound: Ethyl 3,4-dihydroxy benzoate (CAS 3943-89-3) -> Biological Tool Compound Action: Verify your CAS number before proceeding. This protocol is not for EDHB.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 717-01-1
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow crystalline solid
Melting Point 69°C – 71°C
Solubility Soluble in Ethanol, DCM, EtOAc; Insoluble in Water
Hazards Skin/Eye Irritant (H315, H319); Potential explosion hazard if heated under confinement (Nitro group)

Experimental Protocol 1: Optimized Synthesis

Objective: Synthesis of this compound via Fischer Esterification. Rationale: While acid chlorides are often used for esterification, the presence of the free phenolic hydroxyl group at position 3 makes the acid chloride route prone to polymerization or self-esterification. A sulfuric acid-catalyzed Fischer esterification is thermodynamically controlled and, with continuous water removal, provides higher regioselectivity and yield.

Reagents
  • Precursor: 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7) [1].[1]

  • Solvent/Reactant: Absolute Ethanol (anhydrous).

  • Catalyst: Sulfuric Acid (H₂SO₄), conc. (98%).

  • Solvent: Toluene (for azeotropic distillation).

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 18.3 g (0.1 mol) of 3-Hydroxy-4-nitrobenzoic acid to the flask.

  • Solvent Addition: Add 150 mL of Absolute Ethanol and 100 mL of Toluene.

    • Note: The toluene is added to form a ternary azeotrope with ethanol and water, facilitating water removal at a lower boiling point than pure ethanol, driving the equilibrium forward [2].

  • Catalyst Addition: Cautiously add 2.0 mL of conc. H₂SO₄ dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C internal temp). Monitor the collection of water in the Dean-Stark trap.

  • Duration: Reflux for 6–8 hours until water evolution ceases and TLC (30% EtOAc/Hexane) shows consumption of the starting acid (Rf ~0.1) and appearance of the ester (Rf ~0.5).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approx. 20% volume under reduced pressure.

    • Pour the residue into 200 mL of ice-cold saturated NaHCO₃ solution. Caution: CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash the combined organic layers with Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude yellow solid from hot Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 85–92% Quality Control: Melting point should be sharp (69–71°C).

Experimental Protocol 2: Downstream Application (Oxybuprocaine Precursor)

Objective: O-Alkylation to synthesize Ethyl 3-butoxy-4-nitrobenzoate. Rationale: This step validates the utility of the scaffold. The phenolic hydroxyl group is selectively alkylated using 1-bromobutane.[1] This is the decisive step in the Oxybuprocaine synthesis pathway [3].

Reagents
  • Substrate: this compound (from Protocol 1).[1][2][3]

  • Alkylating Agent: 1-Bromobutane.[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.[4]

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.5 g (50 mmol) of this compound in 100 mL of dry DMF.

  • Base Addition: Add 13.8 g (100 mmol) of anhydrous K₂CO₃. Stir for 15 minutes at room temperature.

    • Mechanism:[1][5] The base deprotonates the phenol (pKa ~7 due to the ortho-nitro electron withdrawal), creating a highly nucleophilic phenoxide ion.

  • Alkylation: Add 6.0 mL (55 mmol) of 1-Bromobutane dropwise.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Quench: Pour the reaction mixture into 500 mL of ice water. The product will precipitate as a solid or oil.

  • Isolation: Filter the solid or extract the oil with Ethyl Acetate.

  • Result: Ethyl 3-butoxy-4-nitrobenzoate. This intermediate is then ready for nitro-group reduction (Pd/C, H₂) to form the aniline derivative, followed by transesterification to yield Oxybuprocaine.

Visualizing the Synthetic Pathway

The following diagram illustrates the role of this compound as the central node in the synthesis of local anesthetics and benzoxazinones.

GStart3-Hydroxybenzoic Acid(Starting Material)Inter13-Hydroxy-4-nitrobenzoic Acid(Nitration Product)Start->Inter1HNO3/H2SO4NitrationTargetThis compound(CAS 717-01-1)CORE SCAFFOLDInter1->TargetEtOH, H+Fischer EsterificationAlkylatedEthyl 3-butoxy-4-nitrobenzoateTarget->Alkylated1-BromobutaneK2CO3 (Alkylation)Benzox2H-1,4-benzoxazin-3(4H)-ones(Heterocyclic Scaffold)Target->BenzoxReductive Cyclization(Fe/AcOH or H2/Pd)DrugOxybuprocaine(Local Anesthetic)Alkylated->Drug1. H2/Pd (Reduction)2. Diethylaminoethanol

Figure 1: Synthetic workflow illustrating the central role of CAS 717-01-1 in pharmaceutical and heterocyclic chemistry.

Analytical Validation Data

To ensure the integrity of the synthesized protocol, compare your isolated product against these standard spectral parameters.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 1.41 (t, 3H)Ethyl ester methyl group (-CH₂CH ₃)
δ 4.42 (q, 2H)Ethyl ester methylene group (-OCH ₂-)
δ 10.5 (s, 1H)Phenolic -OH (Deshielded by H-bond to NO₂)
δ 7.6 – 8.2 (m, 3H)Aromatic protons (ABC system)
IR Spectroscopy 3250 cm⁻¹ (Broad)O-H Stretch (Phenol)
1715 cm⁻¹ (Strong)C=O Stretch (Ester)
1530, 1350 cm⁻¹N-O Stretch (Nitro group asymmetric/symmetric)
Mass Spectrometry m/z 211.17 [M]+Molecular Ion

Safety & Handling Protocols

Hazard Class: Irritant / Nitro-aromatic.

  • Thermal Stability: Nitro compounds possess high decomposition energy. Do not distill the final product at atmospheric pressure. Use high vacuum if distillation is required, though recrystallization is preferred.

  • Skin Contact: Nitrobenzoates are readily absorbed through the skin and can cause methemoglobinemia in extreme cases. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous washes from the synthesis (Protocol 1, Step 7) contain nitrophenolic residues. These must be segregated into "Halogen-free Organic" waste streams and not poured down the drain, as they are toxic to aquatic life.

References

  • Preparation of 3-hydroxyl-4-nitrobenzoic acid. Google Patents. CN105669462A. Accessed October 26, 2023.
  • Fischer Esterification: Thermodynamics and Azeotropes.
  • Oxybuprocaine Synthesis Pathway. Pharmaceutical Substances (Thieme). Synthesis of Oxybuprocaine. Accessed October 26, 2023. [Link]

  • This compound Product Data. PubChem CID 87895.[6] National Center for Biotechnology Information (2023). [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-4-nitrobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My overall yield is consistently low. What are the most likely causes?

Low yield in this synthesis can stem from several factors, primarily related to the nitration step. The key is to control the reaction conditions to favor the desired mono-nitration at the 4-position and minimize side reactions.

Troubleshooting Steps:

  • Inadequate Temperature Control:

    • The Problem: The nitration of aromatic compounds is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of dinitro-hydroxybenzoic acid esters and other undesirable byproducts.[1]

    • The Solution: Maintain a strict temperature range, ideally between 0-10°C, during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling and add the nitrating mixture dropwise to manage the exotherm.

  • Incorrect Nitrating Agent Concentration:

    • The Problem: The strength of the nitric acid is crucial. Using a concentration that is too high can lead to over-nitration and oxidative degradation of the starting material. Conversely, a concentration that is too low may result in an incomplete reaction.

    • The Solution: A nitric acid concentration in the range of 30-62% is often effective for this synthesis.[1] It is advisable to start with a concentration in the middle of this range and optimize based on your results.

  • Suboptimal Reaction Time:

    • The Problem: Insufficient reaction time will lead to incomplete conversion of the starting material, while an excessively long reaction time can promote the formation of byproducts.

    • The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal time to quench the reaction, ensuring maximum conversion of the starting material to the desired product.

FAQ 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products is a common issue, often arising from the competing directing effects of the hydroxyl and ester groups on the benzene ring.

Troubleshooting Steps:

  • Isomer Formation:

    • The Problem: The hydroxyl group is an ortho-, para- director, while the ethyl ester group is a meta-director. This can lead to the formation of isomeric products, such as Ethyl 3-hydroxy-2-nitrobenzoate and Ethyl 3-hydroxy-6-nitrobenzoate, in addition to the desired 4-nitro isomer.

    • The Solution: The regioselectivity of the nitration is highly dependent on the reaction solvent and the nitrating agent used. Using a mixture of concentrated sulfuric acid and nitric acid typically favors nitration at the position para to the strongly activating hydroxyl group.

  • Dinitration Products:

    • The Problem: As mentioned previously, excessive reaction temperatures or highly concentrated nitrating agents can lead to the introduction of a second nitro group onto the aromatic ring.

    • The Solution: Strict adherence to temperature control and the use of the appropriate concentration of nitric acid are paramount to prevent dinitration.

Diagram: Key Factors Influencing Yield and Selectivity

Caption: Interplay of key reaction parameters on the yield and selectivity of the synthesis.

FAQ 3: I am having difficulty purifying the final product. What is an effective purification strategy?

Purification of this compound can be challenging due to the presence of isomeric byproducts and unreacted starting material.

Troubleshooting Steps:

  • Initial Work-up:

    • The Problem: Residual acids from the nitration step can interfere with subsequent purification.

    • The Solution: After quenching the reaction with ice water, it is crucial to neutralize the mixture. Washing the crude product with a dilute solution of sodium bicarbonate will remove acidic impurities.[2]

  • Column Chromatography:

    • The Problem: Simple recrystallization may not be sufficient to separate the desired product from its isomers due to their similar polarities.

    • The Solution: Flash column chromatography is a highly effective method for purifying the product.[2] A solvent system of hexane and ethyl acetate is commonly used, with a gradient elution allowing for the separation of the different components.[2] The progress of the separation should be monitored by TLC.

  • Recrystallization:

    • The Problem: Choosing the right solvent is critical for obtaining a high purity product with good recovery.

    • The Solution: After column chromatography, a final recrystallization step can further enhance the purity. A mixed solvent system, such as ethanol and water, can be effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity is observed. Cooling this solution slowly will yield pure crystals of this compound.

Diagram: Purification Workflow

Purification_Workflow CrudeProduct Crude Product Neutralization Neutralization (e.g., NaHCO3 wash) CrudeProduct->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction ColumnChromatography Column Chromatography (Hexane/Ethyl Acetate) Extraction->ColumnChromatography Recrystallization Recrystallization (Ethanol/Water) ColumnChromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: A typical workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Ethyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (62%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-hydroxybenzoate in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of Ethyl 3-hydroxybenzoate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-20 minutes, then filter and wash with water until the filtrate is neutral.

  • Dry the crude product before proceeding with purification.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (a mixture of hexane and ethyl acetate, e.g., 9:1 v/v).

  • Load the sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 0 - 10°CMinimizes the formation of dinitrated and other byproducts.[1]
Nitric Acid Concentration 30 - 62%Balances reactivity and selectivity, preventing over-nitration.[1]
Reaction Time 1 - 3 hours (TLC monitored)Ensures complete conversion of starting material without excessive byproduct formation.
Purification Method Column ChromatographyEffectively separates the desired product from its isomers.[2]
Column Eluent Hexane/Ethyl Acetate (gradient)Provides good separation of components with varying polarities.[2]

References

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

Sources

Technical Support Center: Nitration of Ethyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the nitration of ethyl 3-hydroxybenzoate . It focuses on mechanistic control, impurity profiling, and troubleshooting common yield/purity issues.

Topic: Control of Side Reactions & Regioselectivity in Electrophilic Aromatic Substitution Target Product: Ethyl 4-nitro-3-hydroxybenzoate (Major) Substrate: Ethyl 3-hydroxybenzoate (Ethyl m-hydroxybenzoate)

Reaction Overview & Mechanism

The nitration of ethyl 3-hydroxybenzoate is a classic Electrophilic Aromatic Substitution (EAS) . The reaction outcome is dictated by the competition between two directing groups:

  • Hydroxyl Group (-OH) at C3: Strong activator, ortho, para-director.

  • Ethyl Ester Group (-COOEt) at C1: Moderate deactivator, meta-director.

The Dominant Effect: The activation power of the phenolic hydroxyl group overwhelms the deactivating ester. Therefore, the incoming nitronium ion (


) is directed primarily ortho and para to the hydroxyl group.
Regioselectivity Map
  • Position 4 (Major): Ortho to -OH, Para to -COOEt. This is the thermodynamically and kinetically favored product, often stabilized by intramolecular hydrogen bonding between the -OH and the nitro group.

  • Position 6 (Minor): Para to -OH, Ortho to -COOEt. Less favored due to steric clash with the ester group.

  • Position 2 (Trace/Impurity): Ortho to -OH, Ortho to -COOEt. Highly sterically hindered (the "sandwiched" position).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Dark Reaction Mixture (Tar Formation)

User Question: "My reaction mixture turns black/dark brown within minutes, and the isolated yield is <40%. What is happening?"

Senior Scientist Diagnosis: You are likely witnessing oxidative degradation . Phenols are electron-rich and susceptible to oxidation by concentrated nitric acid, converting the ring into quinones and polymerized tars.

Corrective Protocol:

  • Temperature Control: This is the critical variable. Maintain the internal temperature strictly between -5°C and 0°C . Do not allow it to exceed 5°C during addition.

  • Reagent Modification: Switch from concentrated

    
     to a milder system if possible, such as Nitric acid in Acetic Anhydride  or Acetic Acid . This generates the active acetyl nitrate species, which is more selective and less oxidizing.
    
  • Quenching: Quench immediately after TLC indicates consumption of starting material. Prolonged exposure to the nitrating media promotes oxidation.

Issue 2: Presence of Dinitro Impurities

User Question: "LC-MS shows a peak with M+45 mass relative to the product. I suspect dinitration. How do I prevent this?"

Senior Scientist Diagnosis: The first nitro group deactivates the ring, but the phenolic -OH is so activating that a second nitration can occur, typically at position 6 (forming ethyl 2,4-dinitro-5-hydroxybenzoate or similar isomers).

Corrective Protocol:

  • Stoichiometry: Use a slight deficit or exact equivalent (0.95 – 1.0 eq) of Nitric Acid. Never use excess.

  • Addition Rate: Add the nitrating agent dropwise over 30-60 minutes. High local concentrations of

    
     cause "hot spots" where dinitration occurs instantly.
    
  • Agitation: Ensure vigorous stirring to disperse the nitrating agent immediately.

Issue 3: Hydrolysis of the Ester

User Question: "I am isolating a carboxylic acid (3-hydroxy-4-nitrobenzoic acid) instead of the ethyl ester."

Senior Scientist Diagnosis: Acid-catalyzed hydrolysis of the ethyl ester is occurring. This is common when using aqueous acids (conc.


 contains ~2-4% water) at elevated temperatures or during a hot workup.

Corrective Protocol:

  • Anhydrous Conditions: Use fuming nitric acid or dry solvents (DCM/Acetic Anhydride) to minimize water content.

  • Cold Workup: Pour the reaction mixture onto crushed ice rather than water. Keep the pH adjustment (if performing extraction) rapid and cold. Avoid heating the acidic mixture.

Experimental Protocol: Optimized Mono-Nitration

Objective: Synthesis of Ethyl 4-nitro-3-hydroxybenzoate with minimized side reactions.

Reagents:

  • Ethyl 3-hydroxybenzoate (1.0 eq)

  • Nitric Acid (70%, 1.0 eq)

  • Acetic Acid (Solvent, 5-10 volumes)

  • Acetic Anhydride (Optional, for moisture scavenging)

Step-by-Step Procedure:

  • Dissolution: Dissolve ethyl 3-hydroxybenzoate in Glacial Acetic Acid in a round-bottom flask. Cool to 0°C using an ice-salt bath.

  • Preparation of Nitrating Mix: In a separate vessel, mix Nitric Acid (1.0 eq) with a small volume of Acetic Acid. Cool this mixture to 0°C.

  • Addition: Add the Nitric Acid solution dropwise to the substrate solution. Crucial: Monitor internal temperature; do not allow it to rise above 5°C.

  • Reaction: Stir at 0-5°C for 1-2 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting material (

    
    ) and appearance of the yellow product spot (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into 5 volumes of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water to remove acid traces.

  • Purification: Recrystallize from Ethanol/Water to remove trace 2-nitro or 6-nitro isomers.

Data & Impurity Profile

CompoundStructureRelative Retention (HPLC)Origin
Starting Material Ethyl 3-hydroxybenzoate1.00Unreacted substrate
Target Product Ethyl 4-nitro-3-hydroxybenzoate 0.85Major Product (Para to Ester*)
Impurity A Ethyl 2-nitro-3-hydroxybenzoate0.92Regioisomer (Ortho to Ester)
Impurity B Ethyl 6-nitro-3-hydroxybenzoate0.88Regioisomer (Para to OH)
Impurity C Ethyl 2,4-dinitro-3-hydroxybenzoate1.15Over-nitration
Impurity D 3-Hydroxy-4-nitrobenzoic acid0.40Ester Hydrolysis

*Note on Regiochemistry: While "Para to Ester" refers to the geometric relationship (1,4), the substitution is electronically driven by the Ortho relationship to the Hydroxyl group.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and side reactions.

NitrationPathways SM Ethyl 3-hydroxybenzoate (Substrate) P4 4-Nitro Isomer (MAJOR TARGET) Ortho to OH / Para to Ester SM->P4 HNO3, 0°C (Fastest) P2 2-Nitro Isomer (Minor Impurity) Sterically Hindered SM->P2 Steric Clash P6 6-Nitro Isomer (Minor Impurity) Para to OH SM->P6 Competitive Oxidation Quinones/Tars (Oxidative Degradation) SM->Oxidation T > 10°C Conc. HNO3 Dinitro Dinitro Species (Over-nitration) P4->Dinitro Excess HNO3 High Temp Hydrolysis Free Acid (Ester Hydrolysis) P4->Hydrolysis H2O / H+ / Heat

Figure 1: Reaction network showing the major electrophilic substitution pathway (Green) versus competitive side reactions (Red/Yellow).

References

  • Oxybuprocaine Synthesis & Intermediates. Wikipedia. Confirms the nitration of 3-hydroxybenzoic acid derivatives yields the 4-nitro isomer as a precursor.[1][2]

  • Ethyl 3-hydroxybenzoate Properties. PubChem, National Library of Medicine. Provides physicochemical data and structural identifiers (CID 24522).[3]

  • Nitration of Methyl Benzoate (Mechanistic Analog). RSC Education. Explains the directing effects of ester groups, though the hydroxyl group in the user's substrate overrides this meta-direction.

  • Ethyl 3-hydroxybenzoate Product Data. Sigma-Aldrich. Reference for starting material purity and handling safety. [4]

Sources

Technical Support Center: Ethyl 3-hydroxy-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and purification of Ethyl 3-hydroxy-4-nitrobenzoate . It is designed for organic chemists and process engineers encountering yield losses or purity issues during the nitration of ethyl 3-hydroxybenzoate.[1]

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide

Executive Summary & Reaction Logic

The synthesis of This compound typically involves the electrophilic aromatic substitution (nitration) of Ethyl 3-hydroxybenzoate .[1]

  • The Challenge: The hydroxyl group (-OH) at position 3 is a strong ortho, para-activator, while the ester group (-COOEt) at position 1 is a meta-deactivator.[1]

  • The Conflict: The -OH group activates positions 2, 4, and 6 .

    • Position 2: Sterically hindered (sandwiched between -OH and -COOEt).[1]

    • Position 6 (Para): Often electronically favored but constitutes a major isomeric impurity.[1]

    • Position 4 (Ortho): The Target.[2][3][4] Requires precise temperature control to favor over the para-isomer (Pos 6) and dinitration.

Reaction Pathway & Impurity Map

The following diagram illustrates the formation of the target molecule and its critical byproducts.

ReactionPathway SM Ethyl 3-hydroxybenzoate (Starting Material) HNO3 HNO3 / H2SO4 (Nitrating Agents) SM->HNO3 Target TARGET: 4-Nitro Isomer (this compound) HNO3->Target Ortho Attack (C4) Impurity_6 MAJOR BYPRODUCT: 6-Nitro Isomer (Ethyl 3-hydroxy-6-nitrobenzoate) HNO3->Impurity_6 Para Attack (C6) Impurity_2 Minor Byproduct: 2-Nitro Isomer (Sterically Hindered) HNO3->Impurity_2 Ortho Attack (C2) Impurity_Di Over-Nitration: 2,4-Dinitro (High Temp Artifact) Target->Impurity_Di Excess HNO3 / >10°C Impurity_Hyd Hydrolysis: Carboxylic Acid (Wet Conditions) Target->Impurity_Hyd H2O / Heat

Caption: Electrophilic Aromatic Substitution pathway showing the competition between C4 (Target) and C6 (Major Impurity) sites.

Troubleshooting Guide: Byproduct Identification & Removal

Module A: Regio-Isomer Contamination (The "4 vs. 6" Problem)

Symptom: HPLC shows two closely eluting peaks; NMR shows complex aromatic splitting.[1] Diagnosis: Presence of Ethyl 3-hydroxy-6-nitrobenzoate .[1]

FeatureTarget: 4-Nitro IsomerImpurity: 6-Nitro Isomer
Structure Nitro at C4 (Ortho to OH)Nitro at C6 (Para to OH)
1H NMR (Aromatics) H2 (s) , H5 (d), H6 (d)H2 (s) , H4 (d), H5 (d)
Coupling Constants

(Ortho)

(Ortho)
Polarity (TLC) Slightly Less Polar (Intramolecular H-bond)More Polar (Intermolecular H-bond)
Solubility Soluble in hot EtOHLess soluble in EtOH

Protocol 1: Isomer Purification via Fractional Recrystallization Causality: The 4-nitro isomer can form an intramolecular hydrogen bond between the -OH and the -NO2 group (6-membered ring), reducing its polarity and increasing solubility in non-polar solvents compared to the 6-nitro isomer.[1]

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The 6-nitro isomer often precipitates first or forms a co-crystal.[1] Filter this out if the target is in the mother liquor (check TLC).

    • Correction: In many nitration matrices, the target (4-nitro) is the major precipitate. Verify your specific matrix using the NMR shifts above.[1]

  • Alternative: Flash Chromatography using Hexane:Ethyl Acetate (8:2).[1] The 4-nitro isomer (H-bonded) usually elutes before the 6-nitro isomer.[1]

Module B: Over-Nitration (Dinitro Species)

Symptom: Mass Spec shows M+45 peak relative to target; Melting point is depressed and broad.[1] Diagnosis: Formation of Ethyl 2,4-dinitro-3-hydroxybenzoate .[1]

Q: Why did this form?

  • Temperature Spike: The second nitration has a higher activation energy.[1] If the reaction temp exceeded 15-20°C, the deactivated mononitro ring can react again.

  • Excess Reagent: Using >1.1 equivalents of HNO3.[1]

Protocol 2: Removal of Dinitro Impurities Dinitro compounds are significantly more acidic (pKa < 4) than the mononitro target (pKa ~7-8) due to the electron-withdrawing power of two nitro groups.[1]

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate.

  • Wash: Extract with 5% Sodium Bicarbonate (NaHCO3) .

    • Mechanism:[4][5][6][7][8] The dinitro phenol is acidic enough to be deprotonated by bicarbonate and moves to the aqueous layer. The mononitro target (less acidic) remains in the organic layer.

  • Validation: Acidify the aqueous wash to confirm precipitation of yellow dinitro impurities.

Module C: Ester Hydrolysis (Acid Formation)

Symptom: Product is soluble in dilute base; Loss of ethyl group signals (quartet/triplet) in NMR.[1] Diagnosis: 3-hydroxy-4-nitrobenzoic acid .

Q: How do I prevent this?

  • Water Control: Nitration produces water.[1] If using dilute HNO3 or if the H2SO4 is not concentrated enough to sequester water, hydrolysis occurs.

  • Quenching: Pouring the reaction into warm water or allowing the quench to heat up promotes hydrolysis. Always quench over crushed ice with vigorous stirring.

Protocol 3: Acid Scavenging

  • Wash: Dissolve product in organic solvent (DCM or EtOAc).[1]

  • Extract: Wash with Saturated Sodium Carbonate (Na2CO3) .

    • Note: The carboxylic acid will form a salt and wash away.[1][3]

    • Caution: Phenolic -OH can also deprotonate if pH is too high (>10).[1] Use Bicarbonate or Carbonate, avoid Hydroxide (NaOH).[1]

Analytical Validation Workflow

Use the following decision tree to validate purity after workup.

ValidationTree Start Crude Product Isolated TLC Run TLC (Hex:EtOAc 3:1) Start->TLC Check1 Is there a baseline spot? TLC->Check1 Action1 Acid Impurity present. Perform NaHCO3 wash. Check1->Action1 Yes Check2 Are there 2 close spots? Check1->Check2 No Action1->TLC Action2 Isomer Mixture (4 vs 6). Recrystallize (EtOH) or Column. Check2->Action2 Yes NMR 1H NMR Analysis Check2->NMR No Action2->TLC Result Check Coupling of H5/H6 Target: J ~8.5Hz (Ortho) Impurity: Check H2/H4/H5 pattern NMR->Result

Caption: Step-by-step analytical workflow for identifying and removing common byproducts.

References

  • Regioselectivity in Nitration

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (Explains the directing effects of -OH vs -COOEt).

  • Synthesis & Characterization

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 69261, Ethyl 3-nitrobenzoate (Analogous chemistry). Retrieved from [Link]

  • Purification Methodologies

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for nitration workup and recrystallization).

  • Analytical Data (NIST)

    • NIST Mass Spectrometry Data Center.[1] Ethyl 3-hydroxybenzoate Spectra. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and nitric acid before handling.

Sources

Optimization of reaction conditions for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-hydroxy-4-nitrobenzoate

Ticket ID: OPT-EHNB-4492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Landscape

The synthesis of This compound presents a classic conflict in aromatic substitution: balancing the activating power of the hydroxyl group against the deactivating, meta-directing influence of the ester.

For researchers encountering low yields, isomeric mixtures, or "tarry" byproducts, the issue usually lies in the nitration step . The hydroxyl group at position 3 strongly activates positions 2, 4, and 6.

  • Position 2: Sterically hindered (sandwiched between -OH and -COOEt).

  • Position 6: Para to the -OH (kinetically favored in many conditions).

  • Position 4 (Target): Ortho to the -OH and para to the -COOEt.

This guide provides troubleshooting for the two primary synthetic routes:

  • Route A (Direct Nitration): Nitration of Ethyl 3-hydroxybenzoate (High risk of isomers/oxidation).

  • Route B (Esterification): Esterification of 3-hydroxy-4-nitrobenzoic acid (High reliability, supply chain dependent).

Part 1: Troubleshooting Guide (Q&A Format)

Category: Direct Nitration (Route A)

Q1: I am observing significant "tar" formation and dark red/black reaction mixtures. What is happening? A: This is a hallmark of oxidative degradation . Phenolic rings are electron-rich and susceptible to oxidation by nitric acid, especially if nitrous acid (


) is present as an impurity.
  • The Fix: Add a scavenger. Incorporate Urea or Sulfamic Acid (0.1 – 0.5 equiv) into the reaction mixture before adding nitric acid. This scavenges nitrous acid, preventing the autocatalytic oxidation cycle.

  • Protocol Adjustment: Ensure your internal temperature does not spike. Oxidative degradation is highly exothermic.

Q2: My HPLC shows a mixture of the 4-nitro (target) and 6-nitro isomers. How do I shift selectivity toward the 4-nitro position? A: The 6-nitro isomer is often the thermodynamic product. To favor the 4-nitro species (ortho-nitration relative to phenol), you need to exploit the "ortho effect" or chelation control.

  • Solvent Switch: Move from Sulfuric Acid (

    
    ) to Acetic Anhydride/Acetic Acid . The formation of acetyl nitrate (
    
    
    
    ) often favors ortho-nitration via a cyclic transition state involving the phenolic proton.
  • Temperature: Lower temperatures (-10°C to 0°C) generally favor the kinetic product. If 4-nitro is kinetic (due to hydrogen bonding stabilization with the OH), keep it cold.

Q3: I am getting dinitration (Ethyl 3-hydroxy-2,4-dinitrobenzoate). How do I stop at the mono-nitro stage? A: The first nitro group deactivates the ring, but the phenolic OH is so powerful it can override this.

  • Stoichiometry: Strictly limit Nitric Acid to 1.0–1.05 equivalents . Do not use excess.

  • Acid Strength: Dilute your nitrating agent. If using mixed acid (

    
    ), dilute with water or use 65% 
    
    
    
    in Acetic Acid instead of fuming nitric acid.
Category: Esterification (Route B)

Q4: The conversion of 3-hydroxy-4-nitrobenzoic acid to the ethyl ester stalls at ~85%. Adding more acid catalyst doesn't help. A: You have hit the chemical equilibrium limit. Fischer esterification is reversible (


).
  • The Fix: You must remove water.

    • Azeotropic Distillation: Use a Dean-Stark trap with Toluene or Benzene as a co-solvent.

    • Chemical Drying: Add Triethyl orthoformate or molecular sieves to the reaction mixture to chemically consume water.

    • Alternative Reagent: Switch from Fischer conditions to Thionyl Chloride (

      
      ) . Convert the acid to the acid chloride (in situ) and then quench with ethanol. Note: The phenolic OH might also react, but the ester forms faster; careful stoichiometry or protection may be needed.
      

Part 2: Optimized Experimental Protocols

Protocol A: Regioselective Nitration (Recommended for Route A)

Targeting the "Ortho-effect" to maximize the 4-nitro isomer.

Reagents:

  • Ethyl 3-hydroxybenzoate (1.0 equiv)

  • Nitric Acid (65-70%, 1.05 equiv)

  • Acetic Acid (Glacial, Solvent, 5-10 volumes)

  • Urea (0.1 equiv) - Critical for preventing oxidation

Step-by-Step:

  • Dissolution: Charge a reactor with Ethyl 3-hydroxybenzoate and Glacial Acetic Acid. Stir until dissolved.

  • Scavenging: Add Urea (0.1 equiv) and cool the mixture to 0–5°C .

  • Addition: Add Nitric Acid dropwise over 30–60 minutes. Crucial: Maintain internal temperature < 10°C.

  • Reaction: Allow to warm to 20°C and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour reaction mixture into ice water (5 volumes). The product should precipitate.

  • Purification: Recrystallize from Ethanol/Water to separate the 4-nitro (target) from the 6-nitro isomer. The 4-nitro isomer often creates strong intramolecular H-bonds (

    
    ), altering its solubility profile compared to the 6-nitro.
    
Protocol B: Thionyl Chloride Mediated Esterification (Recommended for Route B)

High conversion method starting from 3-hydroxy-4-nitrobenzoic acid.

Reagents:

  • 3-hydroxy-4-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Ethanol (Absolute, Excess)

  • Cat.[1][2][3][4][5][6] DMF (1-2 drops)

Step-by-Step:

  • Activation: Suspend the acid in anhydrous Toluene (or DCM). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at room temperature, then reflux for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation: Concentrate in vacuo to remove excess

    
     (Critical to prevent side reactions).
    
  • Esterification: Re-dissolve the residue in DCM and cool to 0°C. Add Ethanol (3-5 equiv) slowly.

  • Workup: Wash with saturated

    
     to remove residual acid. Dry organic layer over 
    
    
    
    .

Part 3: Comparative Data Analysis

Table 1: Solvent Effects on Nitration Regioselectivity

Solvent SystemMajor ProductImpurity ProfileNotes
H₂SO₄ / HNO₃ (Mixed Acid) Mixture (4-nitro & 6-nitro)High Tars / DinitroStrong acid promotes non-selective attack and oxidation.
Acetic Acid / HNO₃ 4-nitro (Target) Low TarsH-bonding in transition state favors ortho-to-OH (Position 4).
Acetic Anhydride / HNO₃ 2-nitro & 4-nitroAcetylated byproductsAcetyl nitrate is highly reactive; risk of explosive exotherms.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competition between the 4-nitro and 6-nitro pathways and the critical intervention points.

ReactionPathway cluster_Nitration Nitration Phase (Electrophilic Substitution) Start Ethyl 3-hydroxybenzoate Condition1 Condition: H2SO4/HNO3 (Thermodynamic Control) Start->Condition1 Condition2 Condition: AcOH/HNO3 (Kinetic/Chelation Control) Start->Condition2 Oxidation Tars/Oxidation Products Start->Oxidation No Urea/High Temp Intermediate Sigma Complex Target This compound (TARGET) Condition1->Target Minor Path Impurity1 Ethyl 5-hydroxy-2-nitrobenzoate (6-nitro isomer) Condition1->Impurity1 Major Path Impurity2 Dinitro Species (Over-reaction) Condition1->Impurity2 Excess Acid Condition2->Target Major Path (H-bond directed) Condition2->Impurity1 Minor Path

Figure 1: Reaction pathway logic flow showing the divergence between thermodynamic control (yielding the 6-nitro impurity) and kinetic/chelation control (yielding the target 4-nitro isomer).

References

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Scientific Research Publishing (SCIRP). Available at: [Link]

  • Nitration of Methyl Benzoate: A Study in Regioselectivity. Royal Society of Chemistry (RSC) Education. Available at: [Link]

  • Mthis compound (Compound Summary). PubChem.[2] Available at: [Link]

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.Google Patents (US Patent).
  • Synthesis of ethyl 4-aminobenzoate (Reduction Precursor). Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation Challenges Target Molecule: Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1)[1]

Introduction: The "Ortho-Nitrophenol" Paradox

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely facing the classic "nitration nightmare": a crude mixture containing your target, its regioisomers (mainly the 2-nitro and 6-nitro analogs), and oxidation byproducts.

This molecule presents a specific chemical duality:

  • The Phenolic Acidity: The C3-hydroxyl group, activated by the C4-nitro group, is significantly acidic (pKa

    
     6.5–7.5), causing peak tailing and solubility issues.
    
  • The Ortho-Effect: The adjacency of the -OH and -NO

    
     groups allows for strong intramolecular hydrogen bonding .[1] This reduces polarity relative to its isomers, affecting how it interacts with silica and recrystallization solvents.[1]
    

This guide moves beyond generic protocols to address the mechanistic reasons your purification might be failing.

Module 1: The Regioisomer Nightmare (Separation Strategy)

User Issue: "I performed the nitration of ethyl 3-hydroxybenzoate, but TLC shows three spots very close together. Recrystallization isn't cleaning it up."

The Root Cause: Hydrogen Bonding Dynamics

Nitration of ethyl 3-hydroxybenzoate directs ortho and para to the activating hydroxyl group.[1] This yields three potential isomers:

  • Target (4-nitro): -OH and -NO

    
     are adjacent (Ortho relationship).[1] Intramolecular H-bond. 
    
  • Impurity A (2-nitro): -OH and -NO

    
     are adjacent (Ortho relationship).[1] Intramolecular H-bond. 
    
  • Impurity B (6-nitro): -OH and -NO

    
     are para to each other.[1] Intermolecular H-bond. 
    

Implication: Impurity B (6-nitro) behaves like a standard phenol (sticky, high melting point).[1] However, your Target and Impurity A are both "pseudo-nonpolar" due to internal H-bonding, making them difficult to separate by polarity alone.[1]

Troubleshooting Workflow

purification_logic Start Crude Nitration Mixture Check Analyze Isomer Ratio (HPLC/NMR) Start->Check Decision Is 6-nitro (Para) > 10%? Check->Decision PathA Steam Distillation or Low-Polarity Extraction Decision->PathA Yes (Remove Sticky Isomer) PathB Direct Recrystallization Decision->PathB No (Mainly Ortho Mix) StepA1 Target (4-nitro) & 2-nitro volatile/soluble in Hexane PathA->StepA1 StepA2 Residue: 6-nitro (discard) PathA->StepA2 FinalSep Fractional Crystallization (EtOH/Water) PathB->FinalSep StepA1->FinalSep

Caption: Logic flow for exploiting hydrogen bonding differences. The "Para" isomer (6-nitro) is much less soluble in non-polar solvents than the Target.

Q&A: Solving Separation Issues

Q: Why does my product "oil out" during recrystallization? A: This usually indicates the presence of the 2-nitro isomer .[1] The melting point depression caused by the isomer mixture forces the compound out of solution as an oil before it can crystallize.

  • Fix: Switch to a Two-Solvent System (Toluene/Heptane). Dissolve in hot Toluene (solubilizes the "ortho" H-bonded species well), then slowly add Heptane. The target (4-nitro) often crystallizes better from aromatic solvents than alcohols when impure.[1]

Q: Can I wash the impurities away with base? A: Proceed with extreme caution. While the phenol is acidic, the ester group is labile. Washing with 1M NaOH will likely hydrolyze your ethyl ester to the carboxylic acid (this compound


 3-hydroxy-4-nitrobenzoic acid).[1]
  • Fix: Use 5% Sodium Bicarbonate (NaHCO

    
    )  for washes.[1] It is strong enough to remove strong acid impurities (nitric acid residues) but usually too weak to deprotonate the nitrophenol (pKa ~7) significantly or hydrolyze the ester rapidly.
    

Module 2: The "Sticky" Phenol (Chromatography)

User Issue: "My HPLC peaks are tailing badly, and on TLC the spot streaks, making it hard to see if it's pure."

The Mechanism: Silanol Interaction

The nitro-group enhances the acidity of the phenol. On silica gel (which is acidic) or C18 columns, the phenolate anion can interact with residual silanols, causing drag (tailing).

Protocol: Acid-Modified Chromatography

You must suppress the ionization of the hydroxyl group to get a sharp peak.[1]

TLC Mobile Phase
  • Standard: Hexane : Ethyl Acetate (3:1)

    
    Causes streaking.
    
  • Corrected: Hexane : Ethyl Acetate : Acetic Acid (70 : 29 : 1).[1]

    • Why: The acetic acid keeps the phenol protonated, reducing interaction with the silica stationary phase.

HPLC Method (Self-Validating)

Use this method to confirm purity.[1] If the peaks are not sharp, your mobile phase pH is too high.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 150 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H

PO

)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 310 nm (nitro-phenol shift)
Target RT Expect elution around 7–9 mins (depending on dead volume)

Module 3: Validated Recrystallization Protocol

Context: This protocol is designed to maximize the rejection of the 2-nitro isomer.[1]

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (optional, for color removal)

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (30 mL) . Heat to reflux (80°C).

    • Checkpoint: If it does not dissolve completely, add Ethanol in 2 mL increments.[1] Do not exceed 50 mL total.

  • Clarification (Optional): If the solution is dark brown/black (tarry oxidation products), add 0.5g activated charcoal. Stir at reflux for 5 mins, then filter hot through Celite.

  • The "Cloud Point": Maintain the filtrate at near-boiling. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of Ethanol to clear the solution.[1]

  • Slow Cooling: Turn off the heat. Let the flask sit in the oil bath as it cools to room temperature. Do not use an ice bath yet.

    • Why: Rapid cooling traps the 2-nitro isomer inside the crystal lattice.[1] Slow growth excludes it.[1]

  • Final Harvest: Once at room temperature, move to an ice bath for 30 minutes. Filter the yellow needles.[1]

  • Wash: Wash with a cold mixture of Ethanol:Water (1:1).[1]

References

  • Nitration Selectivity & Isomers

    • Study: "Nitration of phenols and their derivatives: A study of the ortho/para r
    • Source:Journal of Organic Chemistry.
    • Context: Confirms that 3-hydroxybenzoates nitrate primarily at the 2, 4, and 6 positions.[1]

  • Hydrogen Bonding in Nitro-Phenols

    • Data: "Physical properties of ortho-nitrophenols vs para-nitrophenols."
    • Source:National Institute of Standards and Technology (NIST) WebBook.[1][2]

    • Context: Validates the solubility differences driven by intramolecular H-bonding.
    • [1]

  • Chromatographic Separation of Phenolic Esters

    • Method: "RP-HPLC method for determination of hydroxy benzo
    • Source:ResearchGate (Published Analytical Methods).[1]

    • Context: Supports the use of acidified mobile phases (pH 3.[1]0) to suppress phenolic ionization.[1]

  • pKa and Acidity

    • Data: "Dissociation Constants of Organic Acids and Bases."
    • Source:PubChem / IUPAC Digitized pKa D
    • Context: pKa values for nitro-substituted phenols range from 7.0 to 7.5, necessitating acid modifiers.[1]

    • (Note: Methyl analog used as closest proxy for pKa data).[1]

Sources

Technical Support Center: Ethyl 3-hydroxy-4-nitrobenzoate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Kinetics, Stability Profiling, and Analytical Troubleshooting

Document ID: TS-E3H4NB-2024 | Version: 2.1 | Status: Active

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) is a functionalized aromatic ester frequently used as an intermediate in pharmaceutical synthesis (e.g., anesthetic precursors, enzyme inhibitors).[1] Its stability profile is governed by three competing chemical vulnerabilities:

  • Ester Hydrolysis: Highly sensitive to alkaline pH due to the electron-withdrawing nitro group.

  • Transesterification: A common analytical artifact when using methanol as a diluent.

  • Photo-oxidation: The nitro-phenolic moiety is susceptible to UV-induced radical formation.

This guide provides mechanistic insights and troubleshooting workflows to ensure experimental integrity.

Module 1: Hydrolytic Instability (The Ester Vulnerability)

The Mechanism

The stability of the ethyl ester linkage is heavily influenced by the substituents on the benzene ring. In this molecule, the 4-nitro group (


) is a strong electron-withdrawing group (EWG). Through induction and resonance, it pulls electron density away from the ester carbonyl carbon, making it highly electrophilic.

Consequently, this compound undergoes Base-Catalyzed Hydrolysis (Saponification) at rates significantly faster than unsubstituted ethyl benzoate. Even mild alkalinity (pH > 7.5) can trigger rapid degradation.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways, including the critical "Analytical Trap" of transesterification.

DegradationPathways Compound This compound (Target Molecule) Acid 3-Hydroxy-4-nitrobenzoic Acid (Hydrolysis Product) Compound->Acid Hydrolysis (pH > 7.5 or Strong Acid) MethylEster Mthis compound (Analytical Artifact) Compound->MethylEster Transesterification (In MeOH Diluent) Ethanol Ethanol (Byproduct) Compound->Ethanol Methanol Methanol (Diluent) Methanol->MethylEster

Figure 1: Primary degradation pathways. Note that transesterification is often mistaken for impurity formation during HPLC analysis.

FAQ: Hydrolysis & pH

Q: I see a new peak at a lower retention time (RP-HPLC) after leaving my sample in buffer overnight. What is it? A: This is likely 3-hydroxy-4-nitrobenzoic acid .

  • Cause: Hydrolysis of the ethyl ester.[2]

  • Detection: The free acid is more polar than the ester, causing it to elute earlier on C18 columns.

  • Prevention: Avoid storing samples in buffers with pH > 7.0. For long-term storage, use neat organic solvents (Acetonitrile) or acidified aqueous mixtures (0.1% Formic Acid).

Q: Does the hydroxyl group at position 3 affect stability? A: Yes. The phenolic hydroxyl (


) is acidic. In basic conditions, it deprotonates to form a phenoxide anion. While this anion is electron-donating (which usually stabilizes esters against hydrolysis), the strong pull of the para-nitro group dominates, maintaining the molecule's susceptibility to base attack.

Module 2: The "Ghost Peak" (Transesterification)

The Analytical Trap

A frequent support ticket involves "ghost peaks" appearing during LC-MS or HPLC analysis.

Scenario: You dissolve the standard in Methanol (MeOH) . Observation: Over 4–24 hours, the main peak decreases, and a new peak appears very close to the main peak. Mechanism: Transesterification .[3][4] The electron-deficient ring activates the ethyl ester. In the presence of methanol (which is in vast excess as the solvent), the methoxy group displaces the ethoxy group.


Result:  You are analyzing Mthis compound, not your target ethyl ester.
Troubleshooting Table: Solvent Compatibility
SolventSuitabilityRisk LevelRecommendation
Methanol POOR HighAvoid. Causes transesterification to Methyl ester.
Ethanol Fair MediumSafe from transesterification (identity exchange), but hydrolysis risk remains if wet.
Acetonitrile EXCELLENT LowInert. Best for stock solutions.
DMSO Good LowGood solubility, but difficult to remove. Use for bioassays, not storage.
Water (pH 7.4) POOR HighRapid hydrolysis. Prepare fresh immediately before use.

Module 3: Photostability & Handling

Q: My yellow powder turned orange/brown. Is it degraded? A: Likely, yes. Nitro-aromatic compounds are photosensitive.[5]

  • Mechanism: UV light can induce an intramolecular redox reaction or radical formation involving the nitro group. The ortho-relationship between the nitro and hydroxyl groups facilitates excited-state proton transfer (ESPT), leading to colored quinoid-like degradation products.

  • Protocol: Store solid material in amber vials wrapped in aluminum foil. All benchwork should be performed under low-light conditions or yellow light.

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To validate your analytical method, you must generate the degradation products intentionally.

1. Acid Hydrolysis:

  • Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Add 1 mL of 1N HCl.

  • Heat at 60°C for 2 hours.

  • Expected Result: Partial conversion to free acid.

2. Base Hydrolysis (Rapid):

  • Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Add 1 mL of 0.1N NaOH.

  • Do not heat. Monitor at T=0, T=5 min, T=30 min at Room Temp.

  • Expected Result: Rapid, total conversion to free acid. Note: The solution may turn deep yellow/red due to phenoxide formation.

3. Oxidative Stress:

  • Dissolve 10 mg in 1 mL Acetonitrile.

  • Add 1 mL 3%

    
    .
    
  • Heat at 60°C for 4 hours.

  • Expected Result: Potential ring oxidation or nitro-reduction products.

Protocol B: Analytical Troubleshooting Logic

Use this decision tree to diagnose unexpected results in your chromatograms.

TroubleshootingTree Start Issue: Unexpected Peaks or Area Loss CheckDiluent Is Sample Dissolved in Methanol? Start->CheckDiluent Transesterification Diagnosis: Transesterification (Ethyl -> Methyl Ester) CheckDiluent->Transesterification Yes CheckRT Is New Peak RT < Main Peak? CheckDiluent->CheckRT No Hydrolysis Diagnosis: Hydrolysis (Formation of Free Acid) CheckRT->Hydrolysis Yes (Earlier Elution) CheckColor Did Solution Change Color? CheckRT->CheckColor No (Later or Similar) Photodeg Diagnosis: Photodegradation (Quinoid/Radical Species) CheckColor->Photodeg Yes (Darkening) Unknown Diagnosis: Matrix Effect or Contamination Check Column & Mobile Phase CheckColor->Unknown No

Figure 2: Diagnostic logic for identifying degradation sources.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] (2003).[6][7][8] Defines the standard protocols for accelerated and long-term stability testing.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Provides authoritative grounding on the activation of esters by electron-withdrawing groups and nucleophilic acyl substitution mechanisms).
  • Kinetics of Hydrolysis. Research indicates that para-nitro substituents increase benzoate ester hydrolysis rates by orders of magnitude compared to unsubstituted benzoates due to stabilization of the transition state.
  • Transesterification in Methanol. Journal of Organic Chemistry and standard laboratory guides warn against using nucleophilic solvents (methanol) with activated esters during storage or analysis.

Sources

Technical Support Center: Purification of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 717-01-1 Formula: C₉H₉NO₅ Target Audience: Medicinal Chemists, Process Development Scientists

Diagnostic & Triage: Characterizing Your Impurity Profile

Before initiating purification, you must identify the nature of your contamination. Ethyl 3-hydroxy-4-nitrobenzoate is prone to specific degradation pathways and isomeric contamination during nitration.

Quick Reference Specifications
PropertyTarget SpecificationCommon Impurity Indicators
Appearance Pale yellow crystalline solidDark Brown/Orange: Oxidation/tars.Sticky Gum: Solvent occlusion or dinitro-species.[1]
Melting Point 83–85°C (Distinct)69–71°C: Likely Ethyl 4-hydroxy-3-nitrobenzoate (Regioisomer).>220°C: Free acid (Hydrolysis product).<75°C (Broad): Wet/Impure.
TLC (Hex/EtOAc) Single spot (

)
Baseline Spot: Free carboxylic acid.Leading Spot: Dinitro impurities.
Solubility Soluble in EtOAc, EtOH, DCMInsoluble in DCM: Inorganic salts or free acid.

Critical Warning: Do not confuse This compound (CAS 717-01-1) with its isomer Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6). The latter melts significantly lower (~70°C). If your NMR confirms the structure but the MP is ~70°C, you likely have the wrong isomer, not an impurity.

Impurity Removal Workflows

Workflow A: Removing the "Free Acid" (Chemical Wash)

Use this protocol if TLC shows a baseline spot or MP is elevated/broad.

The Challenge: The target molecule contains a phenolic hydroxyl group (


) and an ester. The primary impurity is often 3-hydroxy-4-nitrobenzoic acid  (

). The Risk: Using a strong base (NaOH) will deprotonate the phenol, pulling your product into the aqueous waste, or hydrolyze the ester.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Removal (The "Goldilocks" Wash):

    • Wash the organic layer 2× with 5% Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][2]

      
       is basic enough (
      
      
      
      ) to deprotonate the carboxylic acid impurity (forming the water-soluble carboxylate) but generally too weak to fully deprotonate the phenolic ester, keeping the product in the organic phase.
  • Brine Wash: Wash 1× with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Workflow B: Removing Colored Impurities & Isomers (Recrystallization)

Use this protocol if the product is dark yellow/brown or has a depressed MP.

Solvent System: Ethanol / Water (9:1 to 7:3 ratio).

Protocol:

  • Dissolution: Suspend the crude solid in minimal Ethanol (95%) at 60°C.

  • Clarification (Crucial for Color):

    • If the solution is dark brown, add Activated Carbon (5 wt%) .

    • Stir at 60°C for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization:

    • Reheat filtrate to near boiling.

    • Add warm Water dropwise until persistent turbidity is just observed (the "cloud point").

    • Add a few drops of Ethanol to clear the solution.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (over 2 hours), then chill to 0–4°C.

    • Note: Rapid cooling traps impurities.

  • Collection: Filter the pale yellow needles and wash with cold 50% EtOH/Water.

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process for purification based on initial diagnostics.

PurificationLogic Start Crude this compound CheckMP Check Melting Point & TLC Start->CheckMP Decision1 MP > 200°C or Baseline Spot? CheckMP->Decision1 Wash Workflow A: NaHCO3 Wash (Remove Acid) Decision1->Wash Yes (Acid Impurity) Decision2 Color Dark/Brown? Decision1->Decision2 No Wash->Decision2 Carbon Activated Carbon Treatment Decision2->Carbon Yes Recryst Workflow B: Recrystallization (EtOH/H2O) Decision2->Recryst No Carbon->Recryst Final Pure Product (MP 83-85°C) Recryst->Final

Figure 1: Purification Triage Strategy. Blue nodes indicate product states; Red diamonds indicate decision points.

Frequently Asked Questions (Technical)

Q: My product turned into a red oil during the bicarbonate wash. What happened? A: You likely used a base that was too strong (like


 or NaOH) or the wash was too prolonged. The phenol group on the nitro-ring is acidic. If deprotonated, it forms a bright red/orange phenolate salt which is water-soluble.
  • Fix: Acidify the aqueous layer with 1M HCl until the yellow precipitate returns, then extract with EtOAc. Repeat the wash strictly with dilute

    
    .
    

Q: I have a persistent impurity at


 (higher than product). What is it? 
A:  This is likely a dinitro  species (e.g., Ethyl 2,4-dinitro-3-hydroxybenzoate) formed if the nitration temperature spiked.
  • Fix: Recrystallization is rarely effective for this. You must use Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 5%

      
       20% EtOAc in Hexanes. The dinitro species usually elutes first (less polar).
      

Q: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but be cautious of transesterification . Heating an ethyl ester in methanol with trace acid/base (impurities) can result in a mixture of Ethyl and Methyl esters. Ethanol is chemically safer for the ethyl ester.

Q: The solid is "oiling out" instead of crystallizing. A: This occurs when the water is added too quickly or the solution is too concentrated.

  • Fix: Re-heat the mixture until clear. Add a small volume of Ethanol to solubilize the oil. Let it cool very slowly with vigorous stirring. Seeding with a pure crystal (if available) is highly recommended.

References

  • Thermo Scientific Chemicals. (n.d.).[3] Ethyl 4-hydroxy-3-nitrobenzoate Specifications (Isomer Comparison). Retrieved February 7, 2026, from [Link]

Sources

Scaling up the synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) Primary Application: Intermediate for kinase inhibitors (e.g., EGFR inhibitors) and local anesthetics (e.g., Oxybuprocaine).

Part 1: The Scale-Up Protocol (Direct Nitration Route)

Executive Summary: While academic literature often suggests nitrating the acid followed by esterification, industrial scale-up favors the direct nitration of Ethyl 3-hydroxybenzoate . This reduces unit operations but introduces critical regioselectivity and thermal safety challenges. The 3-hydroxyl group is strongly activating (ortho/para director), while the ester group is deactivating (meta director). The 4-position is the "sweet spot"—ortho to the hydroxyl and para to the ester—but strict process control is required to avoid the 2-nitro (ortho/ortho) and 6-nitro (para/ortho) isomers.

Standard Operating Procedure (SOP) Baseline

Use this baseline to benchmark your current process deviations.

ParameterSpecificationRationale
Substrate Ethyl 3-hydroxybenzoate (>99%)Impurities in starting material (e.g., benzoic acid) lead to difficult-to-separate byproducts.
Nitrating Agent 65% HNO₃ in H₂SO₄ (Mixed Acid)Sulfuric acid acts as the solvent and catalyst, generating the nitronium ion (

).
Stoichiometry 1.05 - 1.10 eq HNO₃Slight excess drives conversion; large excess promotes dinitration (picric acid derivatives).
Temperature 0°C to 5°C (Dosing) ; < 25°C (Hold)Critical: Higher temps (>30°C) drastically increase 2-nitro isomer formation and oxidation risks.
Quenching Pour onto Ice/Water (Exothermic)Controlled precipitation of the product.
Purification Recrystallization (EtOH/H₂O)Essential to remove the soluble 2-nitro isomer.

Part 2: Troubleshooting & FAQs

Module A: Thermal Safety & Reaction Engineering

Q: My internal temperature spikes immediately upon starting the acid addition, even with the jacket at -20°C. Why?

A: You have exceeded the "Dosage Controlled" regime. In nitration, the rate of heat generation (


) is instantaneous relative to the dosing rate. If your mixing time is slower than your reaction time (Damköhler number 

), you create "hot spots" where local temperature exceeds the bulk temperature, leading to runaway conditions or dinitration.
  • Immediate Action: Stop dosing. Increase agitation speed. Check the cryostat capacity.

  • Root Cause Analysis: Calculate the Accumulation factor. If you stop dosing, does the temperature continue to rise? If yes, you have unreacted accumulation (extremely dangerous).

  • Fix: Switch to a semi-batch protocol where the dosing rate is strictly enslaved to the reactor temperature (i.e., dosing pump stops if

    
    ).
    

Q: How do I determine the safety limits for this specific nitration? A: You must generate a Stoessel Criticality Diagram using DSC/RC1 data. Use the following visualization to interpret your safety data.

SafetyLogic Start Start Safety Assessment DSC Run DSC (Differential Scanning Calorimetry) Find T_onset of decomposition Start->DSC MTSR_Calc Calculate MTSR (Max Temp of Synthesis Reaction) DSC->MTSR_Calc Use Heat of Reaction (ΔH ~ -145 kJ/mol) Check_MTSR Is MTSR > T_onset - 50°C? MTSR_Calc->Check_MTSR Safe Process is Thermally Safe (Class 1-2) Check_MTSR->Safe No Unsafe CRITICAL HAZARD Potential for Runaway Check_MTSR->Unsafe Yes Mitigation Mitigation Required: 1. Dilute Feed 2. Reduce Dosing Rate 3. Emergency Dump Tank Unsafe->Mitigation

Figure 1: Thermal Safety Decision Logic for Nitration Scale-Up. MTSR must be kept well below the decomposition onset temperature.

Module B: Regioselectivity & Impurity Control

Q: I am seeing 15% of the 2-nitro isomer (Ethyl 2-nitro-3-hydroxybenzoate). How do I reduce this?

A: Your reaction temperature is too high, or your acid strength is too low.

  • Mechanism: The 4-position is sterically favored over the 2-position (which is wedged between the OH and the Ester). However, as temperature rises, the system has enough energy to overcome the steric barrier of the 2-position.

  • The "Ortho Effect": In some solvent systems, the hydroxyl group can hydrogen-bond with the nitrate, directing it to the ortho (2-position).

  • Solution:

    • Lower Temperature: Maintain dosing at -5°C to 0°C.

    • Solvent Switch: If using neat H₂SO₄, ensure it is concentrated (>96%). Water promotes the "ortho" attack via hydrogen bonding mechanisms.

Q: The product contains "black specks" and has a lower melting point than the literature value (71-73°C).

A: This indicates oxidative decomposition (Tarring). Phenolic compounds are prone to oxidation by nitric acid, especially if nitrous acid (


) is present.
  • Fix: Add a Urea scavenger (0.5 mol%) to the reaction mixture before adding nitric acid. Urea destroys nitrous acid, preventing the autocatalytic oxidation cycle that creates tar.

Module C: Isolation & Purification

Q: Upon quenching into water, the product "oils out" instead of precipitating as a solid.

A: This is a common issue with low-melting ethyl esters. It occurs when the quench temperature is above the melting point of the crude mixture (which is depressed by impurities).

  • Troubleshooting Protocol:

    • Cooler Quench: Ensure the water is < 5°C (ice slurry) before pouring the reaction mass.

    • Seeding: Add seed crystals of pure this compound during the quench once the oil forms.

    • Co-solvent: If oiling persists, extract the oil into Ethyl Acetate, wash, dry, and then perform a controlled crystallization by adding Hexane or Heptane.

Q: How do I remove the 2-nitro isomer efficiently without column chromatography?

A: Exploit the acidity difference and solubility. The 2-nitro isomer often has higher solubility in ethanol due to the disruption of intermolecular hydrogen bonding (intramolecular H-bond between Nitro and OH).

  • Recrystallization Protocol:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Add hot water until turbidity just appears.

    • Cool slowly to room temperature, then to 0°C.

    • The 4-nitro isomer (para-like linearity) packs better and crystallizes first. The 2-nitro isomer remains in the mother liquor.

Part 3: Process Visualization

Workflow: Direct Nitration Scale-Up

ProcessFlow Substrate Ethyl 3-hydroxybenzoate + H2SO4 (Solvent) Reactor Jacketed Reactor (T < 5°C) Urea Scavenger Added Substrate->Reactor Reagent Mixed Acid (HNO3 / H2SO4) Reagent->Reactor Controlled Dosing Quench Quench Tank (Ice/Water) T < 10°C Reactor->Quench Gravity Transfer Filter1 Filtration (Crude Isolation) Quench->Filter1 Recryst Recrystallization (EtOH / H2O) Filter1->Recryst Wet Cake Waste Acid Waste (Neutralization) Filter1->Waste Filtrate Dry Drying (Vacuum, 40°C) Recryst->Dry Pure Product ML Mother Liquor (Contains 2-nitro isomer) Recryst->ML Impurities

Figure 2: Process Flow Diagram (PFD) for the synthesis of this compound, highlighting critical control points.[1][2][3]

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Regioselectivity in Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Mechanistic grounding for the ortho/para directing effects of hydroxyl groups).
  • Specific Synthesis & Patent: Bayer AG. (1978). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. U.S. Patent 4,093,656. (Note: This patent describes the nitration of the alkyl ester directly, validating the route described above).

  • Compound Data & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12784564, this compound.

Sources

Technical Support Center: Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-4-nitrobenzoate. It addresses common challenges and offers practical, field-proven solutions to streamline your experimental workflow and enhance product yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, Ethyl 3-hydroxybenzoate, possesses two directing groups with conflicting influences: the hydroxyl group (-OH), a strongly activating ortho, para-director, and the ethyl ester (-COOEt), a deactivating meta-director. The desired product requires nitration at the 4-position, which is para to the hydroxyl group and meta to the ester. Achieving high regioselectivity for the 4-nitro isomer over the 2-nitro and 6-nitro isomers is the primary obstacle in this synthesis. Furthermore, the activated nature of the phenolic ring increases the risk of side reactions, such as dinitration and oxidation, if the reaction conditions are not meticulously controlled.

This guide will provide a detailed protocol for a standard nitration procedure and a comprehensive troubleshooting section to address these potential pitfalls.

Recommended Synthetic Protocol: Nitration of Ethyl 3-hydroxybenzoate

This protocol outlines the nitration of Ethyl 3-hydroxybenzoate using a standard mixed acid (HNO₃/H₂SO₄) approach.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 3-hydroxybenzoateC₉H₁₀O₃166.1710.0 g0.060
Concentrated Sulfuric Acid (98%)H₂SO₄98.0840 mL-
Concentrated Nitric Acid (70%)HNO₃63.014.5 mL~0.072
Crushed IceH₂O18.02200 g-
Deionized WaterH₂O18.02As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Step-by-Step Procedure
  • Preparation of the Substrate Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.060 mol) of Ethyl 3-hydroxybenzoate in 40 mL of concentrated sulfuric acid. Stir the mixture at room temperature until complete dissolution is achieved. Cool the resulting solution to 0-5 °C in an ice-salt bath.[1][2]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath. This mixture should be prepared fresh before use.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of Ethyl 3-hydroxybenzoate over a period of 30-45 minutes.[3] It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to minimize the formation of byproducts.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[4][5] The starting material should be consumed, and a new, more polar spot corresponding to the nitrated product should appear.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[3] A yellow precipitate of the crude product should form. Allow the ice to melt completely.

  • Isolation of Crude Product: Isolate the crude product by vacuum filtration, washing the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Purification:

    • The crude product is a mixture of isomers, primarily the 4-nitro and 2-nitro products. Separation can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6]

    • Alternatively, fractional crystallization from an appropriate solvent system (e.g., ethanol/water) may be attempted, though it is often less effective for separating these constitutional isomers.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Visualizing the Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl 3-hydroxybenzoate in conc. H₂SO₄ C Nitration at 0-10 °C A->C B Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) B->C Slow Addition D Quench on Ice C->D E Vacuum Filtration D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is very low. What are the likely causes?

Answer:

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be verified by TLC analysis of the crude product, which would show a significant amount of unreacted starting material.

    • Solution: Ensure the reaction is stirred for a sufficient time after the addition of the nitrating mixture. You can extend the reaction time and continue monitoring by TLC until the starting material is consumed. Also, verify the quality and concentration of your nitric and sulfuric acids.

  • Loss of Product During Work-up: The product, while sparingly soluble in water, may have some solubility, especially if the wash water is not kept cold.

    • Solution: Use ice-cold water for all washing steps during the work-up. Minimize the volume of water used for washing.

  • Suboptimal Reaction Temperature: If the temperature was too low (significantly below 0 °C), the reaction rate may be too slow. Conversely, if the temperature was too high, side reactions could have consumed the starting material.

    • Solution: Maintain the temperature strictly within the 0-10 °C range. Use a reliable thermometer and an efficient cooling bath.

Question 2: My final product is a dark, oily substance instead of a yellow solid. Why did this happen?

Answer:

The formation of a dark, oily, or tarry substance is a common issue in the nitration of activated aromatic compounds like phenols.[7][8]

  • Cause: This is typically due to oxidation of the phenol by nitric acid and/or dinitration and other side reactions that occur at elevated temperatures. Phenols are highly susceptible to oxidation under strong acidic and oxidizing conditions.[9]

  • Solution: The most critical factor is stringent temperature control. The addition of the nitrating mixture must be slow and dropwise, with efficient stirring and cooling to dissipate the heat generated by the exothermic reaction. Maintaining the temperature below 10 °C is paramount.[2] Using a slightly less concentrated nitric acid solution might also help mitigate this issue, though it may require longer reaction times.

Question 3: I have a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

Answer:

The formation of multiple isomers is the main challenge in this synthesis due to the competing directing effects of the hydroxyl and ester groups.

  • Understanding the Directing Effects: The hydroxyl group directs nitration to the ortho (2- and 6-) and para (4-) positions, while the ester group directs to the meta (5-) position relative to itself, which corresponds to the 3-position relative to the hydroxyl group. The primary products are therefore expected to be the 2-nitro, 4-nitro, and 6-nitro isomers.

  • Improving Selectivity for the 4-Nitro Isomer:

    • Steric Hindrance: The hydroxyl group can sterically hinder the ortho positions to some extent, favoring nitration at the less hindered para position.

    • Alternative Nitrating Agents: While mixed acid is standard, other nitrating systems can offer different selectivities. For instance, using a milder nitrating agent or a different solvent system could alter the isomer ratio.

  • Separation Strategies:

    • Column Chromatography: This is the most effective method for separating constitutional isomers.[6] Careful selection of the eluent system and a long column can improve resolution.

    • Fractional Crystallization: While challenging, it may be possible to find a solvent system in which one isomer is significantly less soluble than the others. This often requires trial and error with various solvents.

Question 4: I suspect my ester has been hydrolyzed during the reaction. How can I detect this and prevent it?

Answer:

Ester hydrolysis can occur under the strongly acidic conditions of the reaction, although it is generally slow at low temperatures.

  • Detection: The hydrolyzed product, 3-hydroxy-4-nitrobenzoic acid, would be present in the crude product. This carboxylic acid will have a different Rf value on TLC (it will be more polar) than the desired ester. It can also be detected by the presence of a broad -OH stretch in the IR spectrum and the absence of the ethyl group signals in the ¹H NMR spectrum. Upon work-up, the carboxylic acid can be separated from the ester by extraction with a mild base like sodium bicarbonate solution.

  • Prevention: The best way to prevent hydrolysis is to keep the reaction temperature low and the reaction time as short as necessary for complete nitration. The work-up should also be performed promptly after the reaction is complete.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem with Synthesis low_yield Low Yield start->low_yield impure_product Impure Product (Dark/Oily) start->impure_product isomer_mix Mixture of Isomers start->isomer_mix check_completion Check TLC for Starting Material low_yield->check_completion check_temp Review Temperature Control Log impure_product->check_temp optimize_sep Optimize Separation isomer_mix->optimize_sep extend_time Extend Reaction Time or Check Reagent Quality check_completion->extend_time Present workup_loss Review Work-up Procedure check_completion->workup_loss Absent use_cold_water Use Ice-Cold Water for Washes workup_loss->use_cold_water improve_cooling Improve Cooling/ Slow Addition Rate check_temp->improve_cooling column_chrom Perform Column Chromatography optimize_sep->column_chrom Primary Method frac_cryst Attempt Fractional Crystallization optimize_sep->frac_cryst Alternative

Caption: A troubleshooting decision tree for common issues.

Safety Considerations

  • Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[3][10] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[10][11] All manipulations should be performed in a certified chemical fume hood.[12]

  • Exothermic Reaction: The nitration reaction is highly exothermic. The slow addition of the nitrating mixture and efficient cooling are critical to prevent the reaction from running out of control.

  • Phenolic Compounds: Phenol and its derivatives are toxic and can be absorbed through the skin.[13] Avoid direct contact and wear appropriate gloves.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[11][13] Have a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) available.

References

Sources

Technical Support Center: TLC Monitoring for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers monitoring the synthesis and purification of Ethyl 3-hydroxy-4-nitrobenzoate . This content is designed to troubleshoot specific chromatographic challenges associated with phenolic nitro-esters.

Case ID: E3H4NB-TLC-001 Status: Active Applicable For: Reaction Monitoring (Nitration), Column Chromatography Fraction Analysis, Purity Assessment.

Core Method Parameters (Quick Start)

Before troubleshooting, ensure your baseline conditions match these field-validated standards for nitrophenols.

ParameterRecommended StandardTechnical Rationale
Stationary Phase Silica Gel

Standard normal phase; fluorescence indicator essential for aromatics.
Mobile Phase A Hexane : Ethyl Acetate (80:20)Starting point for non-polar esters.
Mobile Phase B Hexane : EtOAc : Acetic Acid (70:30:1)Critical: The acidic modifier suppresses ionization of the phenolic -OH.
Visualization UV (254 nm) & Ferric Chloride (

)
UV for general detection;

specifically confirms the phenol moiety.
Typical


Target range for optimal separation from baseline impurities.

Troubleshooting & FAQs

Q1: My target spot is "tailing" or streaking badly. How do I fix this?

Diagnosis: Phenolic Ionization.[1] The hydroxyl group at position 3 is weakly acidic (


 due to the electron-withdrawing nitro group). On neutral silica, this proton dissociates or interacts strongly with silanols, causing the spot to drag (tail).

Corrective Protocol:

  • Acidify the Mobile Phase: Add 1% Glacial Acetic Acid or 0.5% Formic Acid to your solvent system.

    • Mechanism:[2][3][4] This pushes the equilibrium back to the protonated (neutral) phenol form, which migrates cleanly.

  • Plate Pre-treatment: If tailing persists, pre-run the empty TLC plate in a chamber containing 5% triethylamine in hexane, dry it, and then run your acidic mobile phase. This neutralizes highly active acidic sites on the silica.

Q2: I see multiple yellow spots close together. Which one is my product?

Diagnosis: Regioisomer Co-elution. The nitration of ethyl 3-hydroxybenzoate typically yields a mixture of isomers. Regioselectivity is governed by the directing effects of the hydroxyl (activator, ortho/para) and the ester (deactivator, meta).

  • Target (Major): this compound (Ortho-substitution relative to OH).

  • Impurity (Minor): Ethyl 3-hydroxy-2-nitrobenzoate (Sterically crowded).

  • Impurity (Minor): Ethyl 3-hydroxy-6-nitrobenzoate (Para-substitution relative to OH).

Identification Logic (The "H-Bond Rule"):

  • Higher

    
     (Top Spot):  The Target (4-nitro)  and 2-nitro  isomers possess an intramolecular hydrogen bond between the -OH and -
    
    
    
    groups (ortho relationship). This "hides" the polar groups, making the molecule effectively less polar.
  • Lower

    
     (Bottom Spot):  The 6-nitro  isomer has the nitro group para to the hydroxyl. No intramolecular H-bond is possible; it interacts strongly with the silica and elutes later.
    

Separation Strategy: To separate the close-running 2-nitro and 4-nitro isomers, use Multiple Development :

  • Run the plate in 90:10 Hexane/EtOAc.

  • Dry the plate completely.

  • Re-run the plate in the same solvent.

  • This amplifies the small difference in retention caused by the steric crowding of the 2-nitro isomer.

Q3: The spots disappear after a few hours. Is my compound decomposing?

Diagnosis: Silica-Catalyzed Hydrolysis or Oxidation. Nitro-aromatics are generally stable, but the ester bond can be labile on acidic silica if left too long, and nitrophenols can darken due to oxidation.

Validation Test:

  • 2D-TLC Check: Spot your sample in the corner of a square plate. Run it in direction X. Dry. Turn

    
     and run in direction Y.
    
  • Result: All stable components should appear on a diagonal line. Any spot appearing off-diagonal indicates decomposition occurred during the chromatography process.

Visualization Workflows

Do not rely on UV alone. The nitro group can sometimes quench fluorescence, making the spot appear faint. Use this multi-modal approach.

Primary: UV 254 nm[5]
  • Appearance: Dark purple/black spots on a bright green background.

  • Limit: Non-specific. Shows all aromatics (Starting material and Product).

Secondary: Ferric Chloride ( ) Stain
  • Preparation: 1%

    
     in 50% aqueous methanol.
    
  • Action: Dip and warm gently.[5]

  • Result: Phenols turn colored complexes (often violet, red, or green).

  • Differentiation: If you have side products where the ester hydrolyzed to the acid, or the nitro group reduced, the color shade often shifts, helping identify impurities.

Tertiary: Nitro-Specific Reduction (The "SnCl2 Method")

For definitive confirmation of the nitro group:

  • Spray plate with

    
     / HCl (reduces -
    
    
    
    to -
    
    
    ).
  • Spray with Ehrlich’s reagent or perform a diazotization (B-naphthol).

  • Result: Bright orange/red azo-dye spots. This confirms the presence of the nitro group explicitly.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing the mobile phase during method development.

TLC_Workflow Start Start: TLC Method Dev (Hex:EtOAc 80:20) Check1 Check Spot Shape Start->Check1 Tailing Issue: Tailing/Streaking Check1->Tailing Poor Shape Check2 Check Separation ($R_f$) Check1->Check2 Good Shape AddAcid Action: Add 1% Acetic Acid to Mobile Phase Tailing->AddAcid AddAcid->Check2 Coelution Issue: Spots Overlap (Isomers) Check2->Coelution $Delta R_f < 0.1$ GoodSep Result: Distinct Spots Target $R_f$ 0.4-0.6 Check2->GoodSep $Delta R_f > 0.1$ WeakSolvent Action: Reduce Polarity (90:10 Hex:EtOAc) & Multiple Developments Coelution->WeakSolvent WeakSolvent->GoodSep

Figure 1: Decision tree for optimizing TLC conditions for phenolic nitro-esters.

Reference Data

Relative Mobility ( ) Guide

Note: Values are relative and depend on exact humidity and silica activation.

CompoundStructure NotePolarity RankRelative

(Hex/EtOAc 80:20)
This compound Target (Ortho H-bond)Low0.55
Ethyl 3-hydroxy-2-nitrobenzoate Isomer (Ortho H-bond)Low0.52 (Difficult separation)
Ethyl 3-hydroxy-6-nitrobenzoate Isomer (Para -OH/-NO2)High0.35
Ethyl 3-hydroxybenzoate Starting MaterialMedium0.45

References

  • University of Michigan . Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. (Detailed synthesis and isomer data for 3-hydroxy-4-nitrobenzoate).

  • BenchChem . Application Notes and Protocols for TLC Visualization of Nitro Compounds. (Protocols for SnCl2 reduction and visualization).

  • UK Essays . Synthesis and Purification of Nitrophenols. (General TLC behavior of nitrophenol isomers).

Sources

Technical Support Center: Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-4-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the synthetic process, focusing on catalyst and reagent selection. Rather than a simple list of protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Synthetic Challenge

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring both electron-donating (-OH) and electron-withdrawing (-NO2, -COOEt) groups on an aromatic ring, presents a unique synthetic challenge. Direct, single-step catalytic synthesis from a readily available precursor is not well-established. Therefore, a multi-step approach is required.

This guide will focus on the most practical and commonly referenced synthetic pathway: the nitration of an m-hydroxybenzoic acid derivative followed by esterification. We will dissect each stage, focusing on the critical choices of reagents and catalysts that determine the success, yield, and purity of the final product.

Synthetic Strategy Overview

The most logical and validated pathway to this compound involves two key transformations. The order of these steps is critical to achieving the desired regioselectivity.

  • Nitration: Introduction of a nitro (-NO2) group onto the aromatic ring.

  • Esterification: Conversion of the carboxylic acid (-COOH) group to an ethyl ester (-COOEt).

The recommended sequence is Nitration followed by Esterification . Starting with m-hydroxybenzoic acid, the hydroxyl group (-OH) is an ortho-, para- director. It will direct the incoming electrophilic nitro group primarily to the ortho (position 2) and para (position 4) positions. The desired 4-nitro isomer is a major product of this reaction. Performing esterification first would create ethyl m-hydroxybenzoate, where the directing effects remain the same, but protecting group strategies might become necessary depending on the reaction conditions.

Synthetic_Workflow cluster_0 Route A: Recommended Pathway Start m-Hydroxybenzoic Acid Nitration Step 1: Regioselective Nitration Start->Nitration Fuming HNO3 Nitrobenzene solvent Intermediate 3-Hydroxy-4-nitrobenzoic Acid Nitration->Intermediate Yield: ~15% Esterification Step 2: Catalytic Esterification Intermediate->Esterification Ethanol (EtOH) Catalyst Product This compound Esterification->Product

Caption: Recommended synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Part 1: The Nitration Step (m-Hydroxybenzoic Acid to 3-Hydroxy-4-nitrobenzoic Acid)

Q1: My nitration yield is extremely low, and I'm isolating multiple isomers. What's going wrong?

A1: This is a common and multifaceted problem rooted in regioselectivity and reaction conditions.

  • Causality (Regioselectivity): The starting material, m-hydroxybenzoic acid, has two directing groups: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. The -OH group is a strongly activating ortho-, para-director, while the -COOH group is a deactivating meta-director. The powerful -OH group will dominate, directing the incoming nitro group to positions 2 (ortho), 4 (ortho), and 6 (para). Your desired product comes from nitration at the 4-position. Nitration at other positions leads to isomeric impurities that are difficult to separate.

  • Troubleshooting Steps:

    • Temperature Control is Critical: The nitration of phenols is highly exothermic. If the temperature rises uncontrollably, you will favor the formation of undesired isomers and oxidation byproducts (tars). A reported protocol suggests maintaining a temperature of 35-40°C[1]. Use an ice bath to manage the reaction temperature, especially during the addition of the nitrating agent.

    • Slow and Controlled Addition: Add the nitrating agent (e.g., fuming nitric acid dissolved in a solvent) dropwise over a prolonged period (e.g., 4 hours)[1]. This keeps the concentration of the electrophile low and helps control the exotherm.

    • Choice of Solvent: Using a solvent like nitrobenzene can help to dissipate heat and control the reaction rate[1]. Dichloromethane is another option in related nitrations[2].

Q2: My reaction mixture turned dark brown/black and formed a solid tar. Is it salvageable?

A2: Unfortunately, a tarry reaction mixture indicates significant degradation, likely due to oxidation and/or over-nitration. It is generally not salvageable.

  • Causality (Oxidation): Phenolic compounds are sensitive to oxidation, especially in the presence of strong nitric acid and elevated temperatures. The aromatic ring can be aggressively oxidized, leading to complex polymeric materials (tar).

  • Preventative Measures:

    • Strict Temperature Adherence: This is the most crucial factor. Do not exceed the recommended temperature range.

    • Use of Fuming Nitric Acid: While highly corrosive and hazardous, fuming nitric acid is often used to ensure a potent nitrating environment that can compete with oxidation pathways at controlled temperatures[1].

    • Inert Atmosphere (Optional but Recommended): While not always reported, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

Part 2: The Esterification Step (3-Hydroxy-4-nitrobenzoic Acid to Final Product)

Q3: My esterification reaction is not reaching completion, and my yield is low. How can I improve it?

A3: Fischer esterification is a reversible equilibrium reaction. To achieve high yields, you must shift the equilibrium towards the product side.

  • Causality (Chemical Equilibrium): The reaction is: R-COOH (Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water) According to Le Châtelier's principle, you can increase the yield of the ester by (a) using a large excess of one reactant (usually the alcohol) or (b) removing a product as it is formed (usually water).

  • Troubleshooting & Optimization:

    • Excess Alcohol: Use ethanol as both the reactant and the solvent. A large molar excess (e.g., 1:35 acid to alcohol ratio) can significantly push the equilibrium forward[3].

    • Water Removal: For higher boiling point alcohols or when using stoichiometric amounts of reactants, a Dean-Stark apparatus with a water-carrying reagent like toluene or methylbenzene is highly effective at removing water azeotropically and driving the reaction to completion[4].

    • Catalyst Choice: The right catalyst is essential for achieving a reasonable reaction rate. See Q4 for a detailed breakdown.

Q4: Which catalyst should I choose for the esterification step? I am concerned about harsh conditions and difficult workups.

A4: Catalyst selection is a balance between reactivity, reaction conditions, and ease of purification.

  • Traditional Homogeneous Catalysts:

    • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, it leads to harsh, often dark-colored reaction mixtures, can cause side reactions (dehydration, oxidation), and requires a difficult aqueous workup with neutralization, which can generate significant waste[5].

    • Polyfluoroalkanesulfonic Acids: These are strong acids that can give high yields (e.g., 94.4% for ethyl 4-nitrobenzoate) but are more expensive[6].

  • Modern Heterogeneous (Solid Acid) Catalysts: This is a highly recommended approach for cleaner reactions and simpler workups.

    • Zeolites (e.g., H-MOR, H-HEU-M): These are microporous aluminosilicates with acidic sites. They are effective, reusable, and easily removed by simple filtration, eliminating the need for a complex aqueous workup. Yields for the related ethyl 4-nitrobenzoate can reach up to 67% with ultradispersed zeolite catalysts[3][7].

    • Other Solid Acids: Materials like sulfated zirconia or acidic resins can also be employed.

Catalyst Comparison for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TsOHInexpensive, high reactivity, well-established.Difficult to remove, corrosive, generates acidic waste, can cause side reactions[4][5].
Heterogeneous (Solid Acid) Zeolites, Acidic ResinsEasily removed by filtration, reusable, milder conditions, less waste.Can be more expensive initially, may have lower activity than H₂SO₄, potential for pore blockage.

Q5: I used a solid acid catalyst, but the reaction is very slow. Is the catalyst deactivated?

A5: Yes, catalyst deactivation is a possibility, especially with complex substrates.

  • Causality (Deactivation Mechanisms):

    • Coking/Fouling: Organic molecules, byproducts, or tars can adsorb strongly to the catalyst's active sites or block its pores, preventing reactants from accessing them[8][9]. This is a risk given the potential for minor side reactions with nitroaromatic compounds.

    • Poisoning: Impurities in your reactants or solvent can bind irreversibly to the active sites.

    • Leaching: The active catalytic species can sometimes dissolve from the solid support into the reaction mixture, reducing the catalyst's effectiveness over time.

  • Troubleshooting Steps:

    • Ensure Reactant Purity: Use purified 3-hydroxy-4-nitrobenzoic acid from the previous step to minimize the introduction of impurities that could act as poisons.

    • Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes compensate for slow reaction rates.

    • Increase Temperature: Higher temperatures will increase the reaction rate, but be mindful of potential side reactions or solvent boiling points.

    • Catalyst Regeneration: Depending on the deactivation mechanism, some solid catalysts can be regenerated. For coking, this often involves a controlled calcination (heating in air) to burn off the organic deposits. Consult the catalyst manufacturer's guidelines.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-4-nitrobenzoic acid[1]
  • Disclaimer: This reaction involves highly corrosive and reactive materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 50 g of m-hydroxybenzoic acid in 175 mL of hot nitrobenzene.

  • Cool the solution to 35-40°C using a water bath.

  • In the dropping funnel, prepare a solution of 17 mL of fuming nitric acid in 17 mL of nitrobenzene.

  • Slowly add the nitric acid solution to the stirred m-hydroxybenzoic acid solution over a period of 4 hours, carefully maintaining the internal temperature between 35-40°C.

  • After the addition is complete, continue stirring for an additional hour.

  • Filter the resulting precipitate.

  • Wash the solid product with carbon tetrachloride to remove residual nitrobenzene.

  • Recrystallize the crude product from dilute alcohol to yield pure 3-hydroxy-4-nitrobenzoic acid.

Protocol 2: Synthesis of this compound (Zeolite-Catalyzed)
  • Note: This protocol is adapted from methodologies for similar esterifications[3][7]. Optimization may be required.

  • To a round-bottom flask, add the 3-hydroxy-4-nitrobenzoic acid (1 equivalent) prepared in the previous step.

  • Add a large excess of absolute ethanol (e.g., 20-40 equivalents) to serve as both reactant and solvent.

  • Add the solid acid catalyst (e.g., activated H-MOR zeolite, 5-10% by weight of the carboxylic acid).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed with ethanol, dried, and potentially reused.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Der Pharma Chemica. (2015). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 7(10), 301-304. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • Google Patents. (1975). US3890376A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • PubMed. (2005). Selective ortho hydroxylation of nitrobenzene with molecular oxygen catalyzed by the H5PV2Mo10O40 polyoxometalate. Journal of the American Chemical Society, 127(30), 10764-10770. [Link]

  • RSC Publishing. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13, 22301-22315. [Link]

  • ResearchGate. (2020). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. [Link]

Sources

Technical Support Center: Solvent Effects in Ethyl 3-hydroxy-4-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-hydroxy-4-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical role of solvent selection in directing the outcome of reactions involving this versatile intermediate. Our goal is to provide you with the causal insights and practical troubleshooting strategies necessary to optimize your synthetic routes, enhance yields, and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: The molecular architecture of this compound features three distinct functional groups with competing reactivities: a phenolic hydroxyl group (-OH), an ethyl ester (-COOEt), and an aromatic ring activated by a nitro group (-NO₂).[1] The solvent directly mediates the reactivity of each of these sites.

  • Solvation of Nucleophiles and Electrophiles: The choice between a protic solvent (e.g., ethanol, water) and an aprotic solvent (e.g., DMSO, DMF) dramatically alters nucleophile strength. Protic solvents can form hydrogen bonds with anionic nucleophiles, effectively "caging" them and reducing their reactivity.[2] In contrast, polar aprotic solvents primarily solvate the counter-cation, leaving the nucleophile "naked" and highly reactive.[2][3]

  • Stabilization of Intermediates: Many reactions involving this substrate, particularly Nucleophilic Aromatic Substitution (SNAr), proceed through charged intermediates like the Meisenheimer complex.[4][5] Polar solvents are essential to stabilize these intermediates and lower the activation energy of the reaction.[3][6]

  • Directing Selectivity: The solvent can influence whether a reaction occurs at the hydroxyl group (O-alkylation/acylation) or the aromatic ring. For instance, protic solvents can shield the phenoxide oxygen through hydrogen bonding, potentially favoring C-alkylation, whereas aprotic solvents promote O-alkylation.[7]

  • Preventing Side Reactions: The ester group is susceptible to hydrolysis, especially under basic or acidic conditions in the presence of water or alcohols.[8] Using anhydrous, aprotic solvents is key to preserving this functionality.[9]

Q2: What are the most common side reactions and how can I mitigate them using solvent choice?

A2: The two most prevalent side reactions are ester hydrolysis and undesired C-alkylation.

  • Ester Hydrolysis: The appearance of 3-hydroxy-4-nitrobenzoic acid as a byproduct is a clear indicator of ester hydrolysis. This is often caused by trace amounts of water in the reaction medium, especially under basic conditions.

    • Mitigation: Always use anhydrous solvents, particularly when working with strong bases. If your reaction requires a protic solvent and basic conditions, consider using a bulky base (e.g., DBU) or a non-nucleophilic base (e.g., proton sponge) at low temperatures to minimize the rate of hydrolysis.

  • C-Alkylation of the Phenol: While O-alkylation of the hydroxyl group is often the desired outcome, competitive C-alkylation at the carbon ortho to the hydroxyl group can occur.

    • Mitigation: This is highly solvent-dependent. To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[7][10] These solvents enhance the nucleophilicity of the phenoxide oxygen. Conversely, protic solvents that can hydrogen-bond with the phenoxide oxygen may increase the proportion of C-alkylated product.[7]

Q3: How do I choose a starting solvent for a new reaction with this substrate?

A3: A logical approach is to consider the primary reaction type you are targeting.

  • For Nucleophilic Aromatic Substitution (SNAr): The goal is to maximize the reactivity of your nucleophile and stabilize the negatively charged Meisenheimer complex.[11] Polar aprotic solvents like DMSO, DMF, or NMP are the superior choice.[12][13] They enhance nucleophilicity and effectively stabilize the charged intermediate, accelerating the reaction.[6]

  • For O-Alkylation or O-Acylation (Williamson Ether or Schotten-Baumann type reactions): You need to form the phenoxide anion and have it react with an electrophile. Again, polar aprotic solvents are preferred to ensure a highly reactive, unshielded phenoxide.[7]

  • For Reduction of the Nitro Group: This reaction is often performed using catalytic hydrogenation (e.g., H₂, Pd/C) or metal reductants (e.g., SnCl₂, Fe/HCl). Protic solvents like ethanol, methanol, or acetic acid are excellent choices as they readily dissolve the starting material and are compatible with the reagents and catalysts used.[14]

  • For Reactions Involving the Ester (e.g., Transesterification): The choice depends on the specific transesterification conditions. If using an alkoxide, the corresponding alcohol (e.g., methanol for transesterification to the methyl ester) is typically used as the solvent.[15] Anhydrous conditions are critical to prevent hydrolysis.

The following decision tree provides a visual guide for initial solvent selection.

start Identify Primary Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar o_alk O-Alkylation / O-Acylation start->o_alk nitro_red Nitro Group Reduction start->nitro_red ester_rxn Ester Modification (e.g., Hydrolysis) start->ester_rxn solvent_aprotic Use Polar Aprotic Solvent (DMSO, DMF, NMP) snar->solvent_aprotic  Maximizes nucleophilicity &  stabilizes Meisenheimer complex o_alk->solvent_aprotic  Creates 'naked' phenoxide  for high reactivity solvent_protic Use Polar Protic Solvent (EtOH, MeOH, Acetic Acid) nitro_red->solvent_protic  Good substrate solubility &  compatible with catalysts solvent_hydrolysis Use Aqueous Acid/Base (e.g., aq. HCl, aq. NaOH) ester_rxn->solvent_hydrolysis  Water is the reagent

Caption: Solvent selection decision tree.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
  • Symptoms: You are attempting to displace a leaving group (e.g., a halogen ortho or para to the nitro group, or in some cases, the nitro group itself) with a nucleophile (e.g., an amine or alkoxide). TLC or LC-MS analysis shows primarily unreacted starting material even after extended reaction times or heating.

  • Root Cause Analysis & Solution:

    • Cause: Insufficient nucleophile reactivity due to solvent choice. If you are using a protic solvent like ethanol or methanol, it is likely solvating your nucleophile via hydrogen bonding, severely diminishing its strength.[16]

    • Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards for SNAr reactions.[12] They solvate the cation of your nucleophilic salt, leaving the anion free and highly reactive.[2] This dramatically increases the rate of the initial nucleophilic attack, which is often the rate-determining step.[17]

    • Validation Step: Run a small-scale trial reaction in anhydrous DMSO. Monitor by TLC at 30-minute intervals. You should observe a significant increase in product formation compared to the reaction in the protic solvent.

Problem 2: Unwanted Ester Hydrolysis During O-Alkylation
  • Symptoms: You are performing an O-alkylation of the hydroxyl group using a base and an alkyl halide. Your final product mixture contains a significant amount of the carboxylic acid byproduct (3-hydroxy-4-nitrobenzoic acid), complicating purification.

  • Root Cause Analysis & Solution:

    • Cause: The presence of water in your reaction is leading to base-mediated hydrolysis (saponification) of the ethyl ester.[18] This is an irreversible process that competes with your desired alkylation.[8][19] Water can be introduced from non-anhydrous solvents, hygroscopic reagents (like K₂CO₃), or atmospheric moisture.

    • Solution: Rigorously exclude water.

      • Solvent: Use anhydrous grade DMF or acetonitrile. If necessary, dry the solvent over molecular sieves prior to use.

      • Reagents: Dry solid reagents like potassium carbonate in an oven before use. Handle moisture-sensitive bases and alkylating agents under an inert atmosphere (N₂ or Ar).

      • Glassware: Ensure all glassware is oven-dried immediately before setting up the reaction.

    • Validation Step: Set up the reaction under fully anhydrous conditions. Take a sample after 1 hour and analyze via LC-MS. The peak corresponding to the hydrolyzed acid byproduct should be significantly reduced or absent compared to your previous attempts.

Problem 3: Poor Selectivity - O-Alkylation vs. C-Alkylation
  • Symptoms: During the synthesis of an aryl ether from the phenolic hydroxyl group, you isolate a mixture of the desired O-alkylated product and an isomeric C-alkylated byproduct.

  • Root Cause Analysis & Solution:

    • Cause: The phenolate anion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. The solvent plays a key role in directing the electrophile to one of these sites. Protic solvents (like water or ethanol) can form strong hydrogen bonds with the oxygen atom, sterically shielding it and making the carbon nucleophile more accessible.[7]

    • Solution: To strongly favor O-alkylation, use a polar aprotic solvent like DMF or DMSO.[7][10] These solvents do not form hydrogen bonds with the phenoxide oxygen, leaving it more exposed and kinetically favored to attack the alkyl halide.

    • Validation Step: Compare two parallel reactions, one in ethanol and one in DMF, using the same base and temperature. Analysis of the product ratios will confirm the directing effect of the solvent, with the DMF reaction showing significantly higher selectivity for the O-alkylated product.

Data & Protocols

Solvent Property Reference Table

This table summarizes the properties of common solvents and their recommended applications for reactions involving this compound.

Solvent NameTypeDielectric Constant (ε)Boiling Point (°C)Primary ApplicationRationale & Notes
DMSO Polar Aprotic47.2189SNAr, O-AlkylationExcellent for stabilizing charged intermediates and enhancing nucleophilicity.[12] High boiling point allows for a wide reaction temperature range.
DMF Polar Aprotic36.7153SNAr, O-AlkylationSimilar to DMSO but with a lower boiling point, making it easier to remove under vacuum.[13]
Acetonitrile Polar Aprotic37.582SNAr, O-AlkylationGood alternative to DMF/DMSO with a lower boiling point, but may have lower solubility for some salts.
Ethanol Polar Protic24.678Nitro ReductionIdeal for catalytic hydrogenations. Can act as a competing nucleophile and promotes ester hydrolysis under basic conditions.[9]
Methanol Polar Protic32.765Nitro ReductionSimilar to ethanol. Often used for dissolving reagents for nitro reductions.[14]
Water Polar Protic80.1100Ester HydrolysisThe reagent of choice for intentional ester hydrolysis to the carboxylic acid.[8] Avoid if the ester must be preserved.
Protocol: Selective O-Alkylation of this compound

This protocol details a representative Williamson ether synthesis, optimized to favor O-alkylation and minimize side reactions.

Objective: To synthesize Ethyl 3-(benzyloxy)-4-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Benzyl Bromide (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add this compound and anhydrous potassium carbonate to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Reaction Initiation: Begin vigorous stirring. Add benzyl bromide dropwise via syringe over 5 minutes at room temperature.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the pure Ethyl 3-(benzyloxy)-4-nitrobenzoate.

Caption: Workflow for selective O-alkylation.

References

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?. r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]

  • National Institutes of Health. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • PMC. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots. Retrieved from [Link]

  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Oxford Academic. (2023). Hydrolysis and esterification. Retrieved from [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6). Retrieved from [Link]

  • Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters. YouTube. Retrieved from [Link]

  • Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 3-hydroxy-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Control & Thermal Safety

Executive Summary: The Thermal Balancing Act

Synthesizing Ethyl 3-hydroxy-4-nitrobenzoate (or its acid precursor) requires navigating a narrow thermal window. You are nitrating a substrate containing a phenolic hydroxyl group (strongly activating, oxidation-prone) and an ester/acid group (deactivating, meta-directing).

  • The Challenge: The hydroxyl group at position 3 activates the ring, making it susceptible to rapid, exothermic oxidation ("fume-off") or dinitration if the temperature spikes. However, the electron-withdrawing ester group at position 1 increases the activation energy required for the initial electrophilic attack compared to a simple phenol.

  • The Goal: Maintain sufficient energy to drive nitration at the sterically favored 4-position while suppressing the formation of the 2-nitro isomer (ortho-effect) and preventing tar formation (oxidation).

Module 1: Critical Temperature Protocol (Nitration Phase)

Context: This protocol assumes a standard nitration using mixed acid (H₂SO₄/HNO₃) or fuming nitric acid in a solvent (e.g., Acetic Acid or Nitrobenzene).

The Protocol
PhaseTarget TempCritical Upper LimitTechnical Rationale
1. Setup -5°C to 0°C5°CPre-cooling the substrate prevents localized hot spots upon the first drop of nitrating agent.
2. Addition 0°C to 5°C10°CKinetic Control: At <5°C, the rate of nitration is controlled. Exceeding 10°C significantly increases the rate of oxidation (darkening/tarring).
3. Digestion 20°C to 25°C30°CThermodynamic Completion: After addition, the reaction must be warmed to ambient to drive the conversion of the deactivated intermediate to the final product.
4. Quench < 15°C20°CHydrolysis Prevention: Quenching into ice/water generates heat. High temps here can hydrolyze the ester group back to the acid.
Visual Workflow: The Thermal Safety Loop

NitrationControl Start Start: Substrate in Solvent Cooling Cool to -5°C (Jacket: -10°C) Start->Cooling AddAgent Add Nitrating Agent (Dropwise) Cooling->AddAgent CheckTemp Internal Temp < 5°C? AddAgent->CheckTemp CheckTemp->AddAgent Yes (Loop) StopAdd STOP ADDITION Max Cooling CheckTemp->StopAdd No (Exotherm) Digestion Ramp to 20°C (10°C/hour) CheckTemp->Digestion Addition Complete Resume Resume when T < 2°C StopAdd->Resume Resume->CheckTemp End Proceed to Quench Digestion->End

Figure 1: Closed-loop temperature control logic for the addition of nitrating agents. Note the "Stop Addition" hard gate if internal temperature exceeds 5°C.

Module 2: Troubleshooting & FAQs
Scenario A: "The reaction mixture turned black/dark brown immediately."
  • Diagnosis: Oxidative Decomposition. The phenolic ring was oxidized by the nitric acid before nitration could occur.

  • Root Cause: Temperature was likely >10°C during the initial contact, or the nitric acid concentration was too high (local excess).

  • Corrective Action:

    • Ensure the starting temperature is below 0°C .

    • Check your stirring rate. Poor mixing creates "hot zones" where local concentration of HNO₃ spikes, causing oxidation regardless of the jacket temperature.

    • Self-Validation: The mixture should remain yellow to light orange. Darkening indicates yield loss.

Scenario B: "I am seeing high levels of the 2-nitro isomer (Ethyl 2-nitro-3-hydroxybenzoate)."
  • Diagnosis: Loss of Regioselectivity.

  • Mechanistic Insight: The hydroxyl group directs ortho (positions 2 and 4) and para (position 6). Position 4 is sterically favored and electronically reinforced by the ester's meta-direction. Position 2 is sterically crowded (sandwiched between OH and Ester).

  • Temperature Factor: Higher temperatures provide the activation energy required to overcome the steric hindrance at the 2-position.

  • Solution: Maintain the Digestion Phase (Phase 3) strictly at 20-25°C. Do not heat to 40°C or reflux to "speed it up." The activation energy difference between the 4-nitro and 2-nitro pathways is small; heat erodes this selectivity.

Scenario C: "A sudden temperature spike occurred 30 minutes after addition finished."
  • Diagnosis: Delayed Onset Exotherm (Induction Period).

  • Cause: If the reaction was run too cold (e.g., <-10°C) during addition, the reagents may have accumulated without reacting. Upon warming to the digestion temperature, they all reacted simultaneously.

  • Safety Protocol:

    • Never ramp temperature rapidly after a cold addition.

    • Use a staged ramp : Raise to 10°C, hold for 15 mins, check for exotherm. Then raise to 20°C.

Module 3: Regioselectivity & Pathway Visualization

Understanding the competition between the desired product and impurities is vital for process optimization.

ReactionPath Substrate Ethyl 3-hydroxybenzoate TS_Major TS: 4-Substitution (Lower Ea) Substrate->TS_Major T < 25°C TS_Minor TS: 2-Substitution (Higher Ea - Steric) Substrate->TS_Minor T > 35°C Oxidation Quinones/Tars (Oxidation) Substrate->Oxidation T > 10°C (Initial) or Local Hotspots Product This compound (MAJOR TARGET) TS_Major->Product Impurity Ethyl 3-hydroxy-2-nitrobenzoate (IMPURITY) TS_Minor->Impurity

Figure 2: Reaction pathway divergence. Note that oxidation is a direct threat from the substrate if initial temperature control fails, bypassing the nitration pathway entirely.

Module 4: Data Reference - Thermal Impact on Yield

Simulated data based on standard phenolic nitration kinetics [1][2].

Temperature Regime4-Nitro Yield (Target)2-Nitro ImpurityDinitro/OxidationNotes
Cryogenic (-10°C) 65%< 1%< 1%Reaction incomplete; accumulation risk.
Optimal (0°C to 25°C) 85-92% 3-5% < 2% Ideal balance of rate and selectivity.
Elevated (40°C) 70%15%10%Significant loss of regioselectivity.
Uncontrolled (>50°C) < 40%20%> 40%Safety hazard; "Fume-off" likely.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See General procedures for Nitration of Phenols and Benzoates).

  • Cumming, W. M. (1937).[2] Systematic Organic Chemistry. Constable & Company. (Specific reference to 3-hydroxy-4-nitrobenzoic acid preparation conditions).

  • Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms."[3] VCH Publishers. (Mechanistic grounding for regioselectivity in activated aromatics).

  • ChemicalBook. (2024).[1][4] this compound Properties & Safety Data.

  • PrepChem. (2024).[1] Preparation of 3-hydroxy-4-nitrobenzoic acid. (Protocol verification for acid precursor).

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials (Nitric Acid, Sulfuric Acid) and exotherms. Always conduct a Process Safety Assessment (PSA) before scaling up.

Sources

Work-up procedure for Ethyl 3-hydroxy-4-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-hydroxy-4-nitrobenzoate Synthesis

Topic: Work-up & Purification Protocol Ticket ID: CHEM-SUP-2024-NO2 Assigned Specialist: Senior Application Scientist

Executive Summary & Visual Workflow

User Context: You are performing the nitration of ethyl 3-hydroxybenzoate to synthesize this compound. Common Pain Points: Regioselectivity (separation of the 2-nitro isomer), hydrolysis of the ester, and oxidative tarring (red/black oil formation).

The synthesis of this compound relies on Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) at position 3 is a strong ortho/para activator, while the ester group (-COOEt) at position 1 is a meta deactivator.

  • Target (4-nitro): Ortho to -OH, Meta to -COOEt. (Favored electronically).

  • Impurity (2-nitro): Ortho to -OH, Ortho to -COOEt. (Sterically hindered, but stabilized by intramolecular H-bonding).

  • Impurity (6-nitro): Para to -OH. (Less common due to sterics/electronics balance, but possible).

Workflow Diagram: The Decision Matrix

The following diagram outlines the critical decision points during the work-up procedure to maximize yield and purity.

WorkUpProcedure Start Reaction Mixture (HNO3/H2SO4/Acetic Acid) Quench Quench: Pour onto Crushed Ice (Temp < 5°C) Start->Quench Slow addition PhaseCheck Precipitate Formed? Quench->PhaseCheck SolidPath Filtration (Buchner) PhaseCheck->SolidPath Yes (Heavy Precipitate) LiquidPath Extraction (DCM or EtOAc) PhaseCheck->LiquidPath No (Oily/Emulsion) Wash Wash: Water -> Sat. NaHCO3 -> Brine (Neutralize Acid) SolidPath->Wash Dissolve in EtOAc LiquidPath->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry IsomerCheck Isomer Separation Required? (Check TLC/NMR) Dry->IsomerCheck PurificationA Method A: Steam Distillation (Removes volatile 2-nitro isomer) IsomerCheck->PurificationA High 2-nitro content PurificationB Method B: Column Chromatography (Hexane:EtOAc Gradient) IsomerCheck->PurificationB Standard Purification Final Pure this compound (Yellow Solid) PurificationA->Final PurificationB->Final

Caption: Figure 1. Integrated work-up and purification logic flow for nitration of hydroxybenzoates.

Standard Operating Procedure (SOP)

Objective: Isolate the 4-nitro isomer while minimizing hydrolysis and handling risks.

Step 1: Quenching (The Thermodynamic Shock)
  • Protocol: Pour the reaction mixture slowly into a beaker containing 5x volume of crushed ice with vigorous stirring.

  • Expert Insight: Do not add water to the acid mixture; this generates a localized exotherm that can hydrolyze your ethyl ester back to the carboxylic acid. The "inverse addition" (mixture to ice) dissipates heat instantly.

Step 2: Extraction & Neutralization[1]
  • Protocol:

    • Extract the aqueous quench mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

    • Combine organic layers.[1]

    • Critical Wash: Wash with water (2x) followed by saturated aqueous Sodium Bicarbonate (

      
      ) .
      
  • Why? You must remove residual

    
    /
    
    
    
    .
  • Caution: The product is a phenol (

    
     ~6-7 due to the nitro group). If you use a strong base like NaOH, you will deprotonate the phenol, pushing your product into the aqueous layer (turning it bright orange/red). Stick to Bicarbonate. 
    
Step 3: Drying and Concentration
  • Protocol: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
  • Result: You will likely obtain a yellow-to-orange solid or oil.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I have a significant amount of the 2-nitro isomer. How do I remove it?"

Diagnosis: The 2-nitro isomer (ethyl 3-hydroxy-2-nitrobenzoate) is formed because the position is ortho to the hydroxyl group. Solution: Exploit the Intramolecular Hydrogen Bonding .[1][2]

  • Mechanism: In the 2-nitro isomer, the phenolic hydrogen bonds to the adjacent nitro oxygen. This makes the molecule less polar and more volatile than the 4-nitro isomer (which H-bonds intermolecularly).

  • Protocol A (Steam Distillation): If the scale is large (>10g), steam distill the crude mixture. The 2-nitro isomer will distill over with the water; the 4-nitro isomer will remain in the pot.

  • Protocol B (Chromatography): On silica gel, the 2-nitro isomer elutes significantly faster (higher

    
    ) using a non-polar mobile phase (e.g., 5-10% EtOAc in Hexanes) due to its "hidden" polarity.
    
Issue 2: "My product turned into a dark red oil/tar."

Diagnosis: Oxidation of the phenol ring. Cause: Nitric acid is a potent oxidizer.[3] If the reaction temperature exceeded 10-15°C, or if the reaction ran too long, the phenol ring oxidizes to quinones (red/black tars). Corrective Action:

  • Temperature Control: Ensure the nitration is performed at 0°C to 5°C.

  • Reagent Control: Use stoichiometric

    
     (1.0 - 1.1 eq). Excess nitric acid promotes poly-nitration and oxidation.
    
  • Rescue: Dissolve the tar in minimal EtOAc and filter through a short pad of silica gel to remove the highly polar polymeric tars.

Issue 3: "I lost my product during the bicarbonate wash."

Diagnosis: Formation of the phenolate salt. Cause: While


 is weak, the 3-hydroxy-4-nitrobenzoate is significantly more acidic than unsubstituted phenol due to the electron-withdrawing nitro group ortho to the phenol.
Validation:  Check the aqueous wash layer. Is it bright yellow/orange? That is your product (phenolate anion).
Recovery:  Acidify the aqueous wash with 1M HCl until the color dissipates (pH ~2-3) and re-extract with EtOAc.

Analytical Data Vault

Use these parameters to validate your isolated material.

PropertyThis compound (Target)Ethyl 3-hydroxy-2-nitrobenzoate (Impurity)
Structure Nitro is para to Ester (approx)Nitro is ortho to Ester
H-Bonding Intermolecular (High MP, Low Volatility)Intramolecular (Low MP, High Volatility)
TLC (

)
Lower (More Polar)Higher (Less Polar)
Solubility Soluble in EtOAc, AlcoholsSoluble in Hexane/DCM mixtures
Appearance Yellow Crystalline SolidYellow/Orange Needles or Oil

NMR
Aromatic protons are singlets or doublets with meta coupling (if 2,6-H).Aromatic protons show different splitting patterns.

Key NMR Diagnostic (Target): Look for the aromatic protons. In the 4-nitro isomer, the protons at C2 and C6 are adjacent to the activating -OH or the ester, but the C5 proton is shielded by the nitro group.

  • Note: The most distinct feature of the 2-nitro impurity is the downfield shift of the phenolic -OH (often >10 ppm) due to the strong intramolecular H-bond.

References

  • Nitration Methodology & Regioselectivity

    • Source: "Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids." ResearchGate.
  • Purification of Nitro-Isomers

    • Source: "Process for separating nitration isomers of substituted benzene compounds." European Patent EP0155441A1.
  • Physical Properties & Synthesis Context

    • Source: "Preparation of 3-hydroxy-4-nitrobenzoic acid."[4][5] Google Patents CN105669462A. (Provides the industrial context for the acid precursor, often used if ester nitration fails).

  • Chemical Safety & Properties

    • Source: "Ethyl 4-hydroxy-3-nitrobenzoate Properties" (Isomer comparison). PubChem.

Sources

Validation & Comparative

Technical Characterization Guide: Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) , detailing its physicochemical profile, spectroscopic signature, and synthetic utility compared to its methyl ester and free acid analogs.

The Preferred Scaffold for Benzoxazine Synthesis

Executive Analysis: Why This Ester?

This compound is not merely a protected form of a carboxylic acid; it is a strategic intermediate designed for the synthesis of 1,4-benzoxazin-3-ones and bioactive heterocyclic scaffolds.

While the Methyl ester (CAS 713-52-0) is cheaper, and the Free Acid (CAS 619-14-7) is the raw material, the Ethyl ester offers a critical balance of lipophilicity (LogP) and solubility that optimizes downstream processing—specifically in reductive cyclization reactions where ethanolic solvents are standard.

Comparative Physicochemical Profile

The following table contrasts the Ethyl ester with its primary alternatives to justify its selection in process chemistry.

FeatureThis compound Mthis compound3-Hydroxy-4-nitrobenzoic Acid
CAS 717-01-1 713-52-0619-14-7
MW 211.17 g/mol 197.14 g/mol 183.12 g/mol
Melting Point 84–90 °C 94–96 °C229–231 °C
LogP (Calc) ~2.3 ~1.8~1.3
Solubility (EtOH) High ModerateLow (requires heat)
Reaction Role Precursor PrecursorStarting Material
Primary Utility Benzoxazine synthesis General synthesisRaw material source

Process Insight: The lower melting point and higher ethanol solubility of the Ethyl ester compared to the Methyl ester allow for gentler reflux conditions and easier crystallization during the subsequent reduction step (Nitro


 Amine).

Spectroscopic Atlas & Logic

Accurate characterization relies on distinguishing the 1,3,4-substitution pattern. The ortho-relationship between the hydroxyl and nitro groups creates a distinct intramolecular hydrogen bond, influencing both NMR and IR signals.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

Key Diagnostic: The aromatic region displays an ABC system (or ABX depending on resolution) heavily influenced by the electron-withdrawing Nitro group at C4.
  • 
     10.5–11.0 ppm (s, 1H, -OH): 
    
    • Logic: Downfield shift due to intramolecular Hydrogen Bonding with the adjacent Nitro oxygen.

  • 
     8.0–8.2 ppm (d, 1H, H-5): 
    
    • Logic: The proton ortho to the Nitro group is the most deshielded.

  • 
     7.6–7.8 ppm (s/d, 1H, H-2): 
    
    • Logic:Ortho to the Ester, but shielded relative to H-5 by the adjacent electron-donating Hydroxyl group.

  • 
     7.5–7.7 ppm (dd, 1H, H-6): 
    
    • Logic:Para to the Hydroxyl group.

  • 
     4.35 ppm (q, 2H, -CH
    
    
    
    -):
    • Logic: Characteristic ethyl quartet.

  • 
     1.35 ppm (t, 3H, -CH
    
    
    
    ):
    • Logic: Characteristic ethyl triplet.

B. Infrared Spectroscopy (FT-IR)
  • 1727 cm

    
     (Strong):  Ester Carbonyl (C=O) stretch.
    
  • 1523 cm

    
     & 1350 cm
    
    
    
    :
    Asymmetric and Symmetric NO
    
    
    stretches.
  • 3200–3400 cm

    
     (Broad):  Phenolic -OH stretch (often broadened by H-bonding).
    

Synthesis & Experimental Validation

The most robust route to high-purity this compound is the Fisher Esterification of the commercially available acid. Direct nitration of ethyl 3-hydroxybenzoate is not recommended due to poor regioselectivity (formation of the 2-nitro and 6-nitro isomers).

Validated Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 10g of this compound.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) and Absolute Ethanol (100 mL) .

  • Catalyst: Add Conc. H

    
    SO
    
    
    
    (1.0 mL)
    dropwise.
    • Causality: Sulfuric acid acts as a dehydrating agent to drive the equilibrium toward the ester.

  • Reaction: Reflux at 80°C for 6–8 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear; the ester spot (

      
       ~0.5) will appear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol (approx. 20 mL remaining).

    • Pour residue into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.

    • Neutralize residual acid with saturated NaHCO

      
       (pH ~7–8).
      
  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallization: Dissolve in minimum hot Ethanol, then cool slowly.

    • Yield: Expect 85–92% (Yellow crystals).

Visual Workflow: From Acid to Benzoxazine

The following diagram illustrates the strategic placement of this ester in the synthesis of Benzoxazine scaffolds.

G cluster_0 Why Ethyl Ester? Acid 3-Hydroxy-4-nitrobenzoic Acid (Starting Material) Ester This compound (Target Intermediate) Acid->Ester EtOH, H2SO4 Reflux (Esterification) Amine Ethyl 3-hydroxy-4-aminobenzoate (Reduced Scaffold) Ester->Amine H2, Pd/C or Fe/AcOH (Reduction) Benzoxazine Benzoxazin-3-one (Bioactive Core) Amine->Benzoxazine Chloroacetyl chloride Base (Cyclization)

Figure 1: Synthetic pathway highlighting the Ethyl ester as the pivotal intermediate for reductive cyclization.

Performance Evaluation

Solubility & Reactivity vs. Alternatives

In comparative studies involving the reduction of the nitro group (using Fe/Acetic acid or H


/Pd-C), the Ethyl ester  demonstrates superior processing characteristics over the Methyl ester:
  • Solubility: The Ethyl ester remains soluble in ethanolic reduction media at lower temperatures than the Methyl ester, preventing premature precipitation of the intermediate on the catalyst surface.

  • Hydrolysis Resistance: During basic workups (e.g., carbonate neutralization), the ethyl ester is sterically slightly more resistant to saponification than the methyl ester, preserving yield.

  • Atom Economy: While the Methyl ester has higher atom economy, the yield losses associated with its lower solubility in standard alcoholic solvents often negate this theoretical advantage.

References

  • PubChem Compound Summary. (2025). This compound (CID 123456).[1] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024).[2] this compound Properties and Synthesis. Link

  • BenchChem. (2024). Characterization and Applications of Nitrobenzoate Esters. Link

  • Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles and Related Scaffolds. Link

  • Google Patents. (1987). EP0233728A1 - 1,4-Benzoxazine derivatives their production and use. Link

Sources

Structural Elucidation of Ethyl 3-hydroxy-4-nitrobenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & The Regioselectivity Challenge[1]

In the development of novel anesthetics and anti-arrhythmic agents, Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) serves as a critical intermediate.[1] However, its synthesis—typically via the nitration of ethyl 3-hydroxybenzoate—presents a classic regiochemical ambiguity that often derails scale-up campaigns.[1]

The core challenge lies in the competing directing effects during electrophilic aromatic substitution:

  • The Hydroxyl Group (C3): A strong activator, directing ortho (positions 2, 4) and para (position 6).[2][1]

  • The Ester Group (C1): A moderate deactivator, directing meta (positions 3, 5).[2][1]

Since position 3 is occupied, the directing vectors collide.[2][1] While the hydroxyl group dominates, it produces a mixture of two primary regioisomers:

  • The Target: this compound (4-nitro isomer).

  • The Impurity: Ethyl 5-hydroxy-2-nitrobenzoate (often referred to as the 6-nitro isomer depending on numbering priority).[2][1]

The Analytical Trap: Both isomers possess identical functional groups (MS is inconclusive) and strikingly similar scalar coupling patterns in


H NMR (one singlet, two doublets).[2][1] Reliance on standard 1D NMR alone is a frequent cause of misassignment.[2][1]

This guide outlines a self-validating analytical workflow to distinguish these isomers with absolute certainty, moving beyond basic spectral matching to mechanistic confirmation.

Part 2: Comparative Analysis of Validation Methods

The following table evaluates standard analytical techniques for this specific isomeric challenge.

TechniqueCapabilityLimitationsVerdict
Mass Spectrometry (LC-MS) Confirms MW (211.17 Da) and purity.[1]Cannot distinguish regioisomers. Fragmentation patterns are nearly identical.Screening Only
FT-IR Spectroscopy Identifies Nitro (1350/1530 cm⁻¹) and Ester (1720 cm⁻¹) groups.[2][1]Fingerprint region differences are subtle and require a reference standard for the specific isomer.[2][1]Supportive
1D

H NMR
Shows proton counts and scalar coupling (

) values.
Both isomers show a 1,2,4-substitution pattern (singlet + two doublets).[1] Shifts are ambiguous without reference.Insufficient
X-Ray Crystallography Absolute structural determination.[2][1]Requires single crystal growth (time-consuming).[2][1] Overkill for routine batch release.Gold Standard (Reference)
1D NOE / 2D NOESY Detects spatial proximity (through-space coupling).[2][1]The only rapid, self-validating solution. Can distinguish if the Nitro group is at C4 or C6 by checking proximity to the Ester.[1]Recommended Protocol

Part 3: The Validated Experimental Protocol

Synthesis & Purification Workflow
  • Reaction: Nitration of ethyl 3-hydroxybenzoate using HNO₃/H₂SO₄ at 0°C.

  • Crude Profile: Typically yields ~60% 4-nitro (Target) and ~30% 2-nitro/6-nitro isomers.[2][1]

  • Purification: The 4-nitro isomer is less soluble in ethanol/water mixtures than the ortho-nitro isomers due to intermolecular hydrogen bonding capabilities vs. intramolecular bonding in the impurity.[1]

    • Step: Recrystallize crude solid from Ethanol:Water (9:1).[2][1]

    • Checkpoint: Target Melting Point: 84°C .[2][3] (Note: The 4-hydroxy-3-nitro isomer melts lower, approx 71-74°C [1]).[1]

The Definitive NMR Confirmation (The "NOE Lock")

To confirm the Nitro group is at C4 (and not C6), we utilize the spatial relationship between the Ethyl Ester group and the aromatic ring protons.[2][1]

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-

    
     (prevents exchange of phenolic OH).[2][1]
    
  • Experiment: 1D Selective NOE (Nuclear Overhauser Effect).

The Logic:

  • Target (4-Nitro): The Ester at C1 is flanked by H-2 and H-6 .[2][1]

    • Irradiation of Ester CH₂ (q, ~4.3 ppm): Should show NOE enhancement of two aromatic signals: the singlet (H-2) and one doublet (H-6).

  • Impurity (6-Nitro): The Ester at C1 is flanked by H-2 and the Nitro group (at C6).[2][1]

    • Irradiation of Ester CH₂ (q, ~4.3 ppm): Should show NOE enhancement of only one aromatic signal: the singlet (H-2).[2][1] The C6 position is blocked by the nitro group.[2][1]

Data Interpretation Table
SignalMultiplicityChemical Shift (

)
IntegrationAssignmentDiagnostic Feature
Ester -CH₃ Triplet (

Hz)
1.32 ppm3HEthyl TerminusReference
Ester -CH₂- Quartet (

Hz)
4.35 ppm2HEthyl MethyleneIrradiation Target for NOE
H-2 Doublet (

Hz)
7.65 ppm1HArom. C2Meta coupling to H-6; NOE Positive
H-5 Doublet (

Hz)
7.75 ppm1HArom.[1] C5Ortho to H-6; Ortho to Nitro (Deshielded)
H-6 dd (

Hz)
7.55 ppm1HArom.[1] C6Ortho to H-5; NOE Positive
-OH Broad Singlet10.8 ppm1HPhenol C3Exchangeable with D₂O

Note: Chemical shifts are approximate and solvent-dependent.[2][1] The NOE response is the binary confirmation tool.

Part 4: Visualization of the Decision Logic

The following diagram illustrates the critical decision pathway for confirming the structure, highlighting the divergence point where standard NMR fails and NOE succeeds.

StructuralConfirmation Start Crude Nitration Product MP_Check Melting Point Check Start->MP_Check Fail_MP MP < 75°C (Likely Isomer/Impurity) MP_Check->Fail_MP Low MP Pass_MP MP ~ 84°C (Candidate Material) MP_Check->Pass_MP Target Range NMR_1D 1H NMR Analysis (Scalar Coupling) Pass_MP->NMR_1D Ambiguity Ambiguity: Both Isomers show 1 Singlet, 2 Doublets NMR_1D->Ambiguity NOE_Exp CRITICAL STEP: 1D NOE Experiment (Irradiate Ester CH2) Ambiguity->NOE_Exp Resolve Regiochemistry Result_A NOE on H-2 AND H-6 (Two signals enhanced) NOE_Exp->Result_A Result_B NOE on H-2 ONLY (One signal enhanced) NOE_Exp->Result_B Conclusion_A CONFIRMED: This compound Result_A->Conclusion_A Conclusion_B REJECT: Ethyl 5-hydroxy-2-nitrobenzoate Result_B->Conclusion_B

Figure 1: Decision tree for the structural elucidation of nitro-hydroxybenzoate isomers. The NOE experiment serves as the definitive gatekeeper.

References

  • National Institutes of Health (PubChem). (2023).[2][1] Ethyl 3-hydroxybenzoate Compound Summary (Precursor Data). Retrieved from [Link][2][1]

  • Royal Society of Chemistry. (2015).[2][1] Regioselectivity in Nitration of Benzoates. ChemSpider Synthetic Pages.[2][1] Retrieved from [Link][2][1]

Sources

Comparative Guide: Purity Assessment of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dilemma: In the synthesis of antiviral and antibacterial intermediates, Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) presents a specific analytical challenge. Its dual functionality—a hydrolytically unstable ester and an acidic phenol group—requires a purity assessment strategy that balances sensitivity with stability.

The Verdict: While HPLC-DAD remains the gold standard for detecting trace organic impurities (isomers and hydrolysis byproducts), qNMR (Quantitative NMR) is the superior method for establishing absolute purity when a certified reference standard is unavailable. GC-MS should be restricted to residual solvent analysis due to the thermal instability of the nitro group.

Molecule Profile & Impurity Landscape

Before selecting a method, one must understand the analyte's behavior.

PropertyDataAnalytical Implication
CAS Number 717-01-1Unique identifier for sourcing.[1]
Molecular Weight 211.17 g/mol Baseline for qNMR calculations.
pKa (Phenol) ~6.1Requires acidic mobile phase in HPLC to prevent peak tailing.
LogP ~1.9 - 2.1Moderate hydrophobicity; suitable for C18 Reverse Phase.
Critical Impurities 1. 3-Hydroxy-4-nitrobenzoic acid (Hydrolysis)2. Ethyl 4-hydroxy-3-nitrobenzoate (Regioisomer)3.[2] Unreacted starting materialsHPLC is required to separate the acid impurity from the ester.

Comparative Analysis of Methods

Method A: HPLC-DAD (High-Performance Liquid Chromatography)

The Workhorse for Impurity Profiling

Mechanism: Reverse-phase chromatography partitions the molecule based on hydrophobicity. The acidic phenol group requires pH control.

  • Pros: High sensitivity (LOD < 0.05%), separates isomers and hydrolysis products.

  • Cons: Requires a reference standard; response factors vary between impurities.

Experimental Protocol: Self-Validating System

Objective: Achieve baseline separation of the ester and its acid hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Suppresses phenol ionization, sharpening the peak.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro-phenol conjugation).

  • System Suitability Test (SST):

    • Inject a mixture of the Ester and the Acid (hydrolysis product).[4]

    • Pass Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Truth (Primary Method)

Mechanism: Direct counting of nuclei (protons). Signal intensity is directly proportional to the molar amount, independent of chemical structure.

  • Pros: No reference standard of the analyte required (traceability comes from the Internal Standard); non-destructive.

  • Cons: Lower sensitivity (LOD ~0.1-0.5%); requires high solubility.

Experimental Protocol: Internal Standard (IS) Method
  • Solvent: DMSO-d6. Why? Excellent solubility for nitro-phenols and prevents exchange of phenolic protons.

  • Internal Standard: Maleic Acid (Singlet at ~6.0 ppm) or 1,3,5-Trimethoxybenzene. Must not overlap with the aromatic region (7.0–8.5 ppm) or the ethyl quartet (~4.3 ppm).

  • Relaxation Delay (d1): Set to 30–60 seconds. Critical: Must be 5x the longest T1 relaxation time to ensure full magnetization recovery for accurate integration.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)

The Risk Factor

Mechanism: Volatilization followed by electron impact ionization.

  • Pros: Excellent for residual solvents and volatile organic impurities.

  • Cons: Thermal Degradation Risk. Nitro compounds often decompose in the injector port (>200°C), leading to false impurity peaks (e.g., decarboxylation or NO2 loss).

  • Recommendation: Use only for residual solvent analysis (Headspace GC) at lower temperatures.

Performance Data Synthesis

The following table summarizes simulated validation data typical for this class of compounds.

MetricHPLC-DADqNMR (400 MHz)GC-MS
Precision (RSD) < 0.5%~ 0.5 - 1.0%> 2.0% (due to degradation)
LOD (Limit of Detection) 0.01%0.1%0.05%
Linearity (

)
> 0.999> 0.999Variable
Selectivity Excellent (Isomers)Moderate (Overlapping signals)Poor (Thermal artifacts)
Primary Use Routine QC, Impurity ProfilingReference Standard CertificationResidual Solvents

Visualized Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the correct purity assessment method based on available materials and data needs.

DecisionMatrix Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Method: HPLC-DAD (Routine QC) RefStd->HPLC Yes Solubility Check Solubility (DMSO-d6) RefStd->Solubility No Output1 Output: Impurity Profile & Relative Purity HPLC->Output1 qNMR Method: qNMR (Absolute Purity) Output2 Output: Absolute Mass % (Potency Assignment) qNMR->Output2 Solubility->HPLC Insoluble (Develop new method) Solubility->qNMR Soluble (>10mg/mL)

Diagram 2: HPLC System Suitability Workflow

Caption: The self-validating loop required to ensure HPLC data integrity for nitrobenzoate esters.

HPLC_Workflow Prep Sample Prep (Dissolve in Mobile Phase) Inject Injection (10 µL) Prep->Inject Sep Separation (C18 Column, pH 2.5) Inject->Sep Detect Detection (UV 254/310nm) Sep->Detect Check Check SST (Resolution > 2.0?) Detect->Check Pass Process Data Check->Pass Yes Fail Fail: Adjust Gradient or pH Check->Fail No Fail->Prep Re-prep

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87895, Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Analog/General Properties). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry. (General principle citation for qNMR vs HPLC). Retrieved from [Link]

  • NIST Chemistry WebBook. Nitrobenzoate Ester Mass Spectra and Thermal Data. Retrieved from [Link]

Sources

Publish Comparison Guide: Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including benzoxazinones and potential kinase inhibitors. Its structural core—a deactivated aromatic ring bearing both a phenolic hydroxyl and a nitro group—presents specific synthetic challenges regarding regioselectivity and purification.

This guide evaluates the two primary synthetic pathways:

  • The Stepwise "Purification-First" Route (Recommended): Nitration of 3-hydroxybenzoic acid followed by Fischer esterification.

  • The Direct Nitration Route: Direct nitration of ethyl 3-hydroxybenzoate.[1]

Recommendation: For pharmaceutical applications requiring >98% purity, Method A (Stepwise) is superior due to the ease of separating the regiochemical isomers at the carboxylic acid stage before esterification.

Comparative Analysis of Synthesis Methods

FeatureMethod A: Stepwise Synthesis (Recommended) Method B: Direct Nitration
Pathway 3-Hydroxybenzoic acid

Nitration

Esterification
Ethyl 3-hydroxybenzoate

Nitration
Overall Yield 60–75% (Two Steps)40–55% (Single Step)
Regioselectivity High (Purification at intermediate stage)Moderate (Difficult isomer separation)
Purity Profile Excellent (>99% after recrystallization)Variable (Often contains 2-nitro isomer)
Scalability High (Industrial standard)Low to Medium (Exotherm control critical)
Key Reagents HNO

, H

SO

, Ethanol, SOCl

or H

SO

HNO

, Acetic Anhydride/H

SO

Primary Challenge Two-step workflow increases time.Separation of ortho-nitro isomers from the ester product.

Detailed Experimental Protocols

Method A: The "Purification-First" Route (Gold Standard)

This method prioritizes regiochemical purity. By performing the nitration on the free acid, the major 4-nitro isomer (solid) can be easily separated from the minor 2-nitro isomer (more soluble) via fractional crystallization before the esterification step.

Phase 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid
  • Precursor: 3-Hydroxybenzoic acid (CAS: 99-06-9)

  • Reagents: Fuming Nitric Acid, Sulfuric Acid (or Acetic Anhydride)

Protocol:

  • Dissolution: Dissolve 50 g of 3-hydroxybenzoic acid in 150 mL of concentrated sulfuric acid (H

    
    SO
    
    
    
    ) at 0–5°C.
  • Nitration: Dropwise add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid, maintaining the internal temperature below 10°C. Note: The hydroxyl group strongly activates the ring; temperature control is vital to prevent dinitration.

  • Quenching: Pour the reaction mixture onto 500 g of crushed ice/water. The crude solid precipitates.

  • Purification (Critical): Filter the solid. Recrystallize from hot water or dilute ethanol. The 4-nitro isomer crystallizes out (mp ~228°C), while the 2-nitro isomer remains in the mother liquor.

    • Checkpoint: Verify purity via HPLC or melting point.

Phase 2: Fischer Esterification
  • Precursor: 3-Hydroxy-4-nitrobenzoic acid (Purified from Phase 1)

  • Reagents: Absolute Ethanol, conc. H

    
    SO
    
    
    
    (Cat.) or Thionyl Chloride (SOCl
    
    
    )

Protocol:

  • Setup: Suspend 10 g of purified 3-hydroxy-4-nitrobenzoic acid in 100 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of concentrated H

    
    SO
    
    
    
    dropwise.
    • Alternative: For faster kinetics, add 1.2 eq of SOCl

      
       dropwise at 0°C, then heat.
      
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Evaporate excess ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. The product, This compound , is obtained as a yellow crystalline solid.
    
Method B: Direct Nitration (Rapid Screening Route)

Suitable for small-scale, early-stage discovery where chromatography is readily available to separate isomers.

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 3-hydroxybenzoate in 15 mL of acetic anhydride. Cool to 0°C.[2][3][4]

  • Nitration: Slowly add 11 mmol of fuming HNO

    
     (dissolved in acetic acid) over 30 minutes.
    
  • Reaction: Stir at 0–10°C for 2 hours.

  • Quenching: Pour into ice water. Extract with Dichloromethane (DCM).[3][4]

  • Purification: The crude oil will contain both the 4-nitro (major) and 2-nitro (minor) esters.

    • Requirement: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes) is mandatory to isolate the pure 4-nitro isomer.

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic. The hydroxyl group (-OH) is the dominant director (Ortho/Para), while the carboxyl/ester group is a Meta director. In 3-hydroxybenzoic acid, Position 4 is reinforcing (Ortho to -OH, Para to -COOH), making it the favored site for electrophilic aromatic substitution.

SynthesisPathways cluster_0 Method A: Stepwise (Recommended) Start 3-Hydroxybenzoic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4, <10°C) Start->Nitration Intermediate_Major 3-Hydroxy-4-nitrobenzoic Acid (Major Isomer, Solid) Nitration->Intermediate_Major Major Path (Reinforced Regioselectivity) Intermediate_Minor 3-Hydroxy-2-nitrobenzoic Acid (Minor Isomer, Soluble) Nitration->Intermediate_Minor Minor Path Purification Fractional Crystallization (Removes Minor Isomer) Intermediate_Major->Purification Esterification Fischer Esterification (EtOH, H+, Reflux) Purification->Esterification Product This compound (Target, >99% Purity) Esterification->Product Start_Ester Ethyl 3-hydroxybenzoate Direct_Nitration Direct Nitration (HNO3, Ac2O) Start_Ester->Direct_Nitration Crude_Mix Mixture of Isomers (Difficult Separation) Direct_Nitration->Crude_Mix Crude_Mix->Product Requires Chromatography

Caption: Comparative workflow showing the superior purity control of the Stepwise Method (A) versus the Direct Nitration Method (B).

References

  • Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem. Retrieved from [Link]

  • Process for the preparation of 3-amino-4-hydroxybenzoic acids (Intermediate Synthesis). European Patent EP0206635B1.[2] Retrieved from [Link]

  • Nitration of Benzoate Esters: Regioselectivity. Royal Society of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Nitrobenzoate Esters: Profiling Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of synthetic chemistry, particularly within drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Nitrobenzoate esters, a class of aromatic compounds, offer a versatile scaffold for the synthesis of a wide array of target molecules, from active pharmaceutical ingredients to advanced materials. This guide provides an in-depth, objective comparison of Ethyl 3-hydroxy-4-nitrobenzoate against other prevalent nitrobenzoate esters, supported by experimental data and protocols to aid researchers in making informed decisions.

Introduction to the Nitrobenzoate Ester Family

Nitrobenzoate esters are characterized by a benzene ring functionalized with both a nitro group (—NO₂) and an ester group (—COOR). The relative positioning of these groups (ortho, meta, para) and the identity of the ester's alkyl group (R) profoundly influence the molecule's physicochemical properties and reactivity. The presence of additional substituents, such as a hydroxyl group, further diversifies their synthetic utility.

This compound: A Multifunctional Building Block

This compound distinguishes itself with a unique substitution pattern: a hydroxyl group ortho to the nitro group and meta to the ethyl ester. This arrangement gives rise to specific chemical properties that are highly advantageous in organic synthesis.

Synthesis: The preparation of this compound is typically achieved through the nitration of ethyl 3-hydroxybenzoate. The hydroxyl and ester groups direct the electrophilic nitration to the 4-position.

G cluster_0 This compound cluster_1 Other Nitrobenzoate Esters cluster_2 Primary Transformations A This compound D Nitro Reduction A->D E Ester Hydrolysis/ Amidation A->E F Hydroxyl Alkylation/ Acylation A->F B Methyl/Ethyl 4-nitrobenzoate B->D B->E C Ethyl 3-nitrobenzoate C->D C->E

Caption: Comparative synthetic pathways for different nitrobenzoate esters.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-aminobenzoate from Ethyl 4-nitrobenzoate

This protocol outlines a standard reduction of a nitro group, a fundamental transformation for this class of compounds.

Materials:

  • Ethyl 4-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or another suitable reducing agent

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4-nitrobenzoate in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution until basic.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain ethyl 4-aminobenzoate.

Protocol 2: Selective O-methylation of this compound

This protocol highlights the utility of the hydroxyl group for further functionalization.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Acetone or dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in acetone, add anhydrous potassium carbonate.

  • Stir the suspension and then add methyl iodide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • The crude product can be purified by column chromatography or recrystallization to yield ethyl 3-methoxy-4-nitrobenzoate.

Conclusion

The selection of a nitrobenzoate ester is contingent on the specific synthetic objective. For straightforward introductions of an aminobenzoate moiety, methyl and ethyl 4-nitrobenzoate are reliable choices. Ethyl 3-nitrobenzoate offers an alternative substitution pattern. However, for more intricate synthetic designs that require sequential and regioselective functionalization, this compound provides a distinct advantage due to its trifunctional nature. The ability to selectively modify the hydroxyl, nitro, and ester groups makes it a powerful tool in the arsenal of the synthetic chemist, particularly in the pursuit of novel therapeutics and functional materials.

References

  • Advances in Chemical Engineering and Science. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • Gopiwad, P. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6). Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • Quora. (2017). Explain why ortho and para nitrophenol are acidic than phenols? Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PubMed Central. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ACS Publications. (2015). Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Nitrophenol (Ortho Nitro Phenol / ONP). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • ChemBK. (2024). Ethyl 3-nitrobenzoate. Retrieved from [Link]

Biological activity of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1), focusing on its critical role as a pharmacophore precursor rather than a standalone therapeutic agent.

Executive Summary: The "Warhead" Precursor

This compound is not a direct-acting drug; it is a high-value synthetic intermediate used to construct complex bioactive scaffolds. Its biological relevance lies in its unique substitution pattern—a para-nitro group adjacent to a meta-hydroxyl group on a benzoate core. This specific geometry allows medicinal chemists to synthesize three major classes of therapeutics:

  • Local Anesthetics (e.g., Oxybuprocaine).

  • Cardiovascular Agents (e.g., 1,4-Benzoxazine derivatives).[1]

  • Metabolic Modulators (e.g., URAT1 inhibitors for Gout).

Part 1: Comparative Analysis of Biological Potential

The following table compares the downstream biological activities derived from this intermediate versus alternative precursors (e.g., Methyl 4-nitrobenzoate or Salicylic acid derivatives).

FeatureThis compound (Target)Methyl 4-nitrobenzoate (Alternative)3-Hydroxybenzoic Acid (Precursor)
Primary Application Dual-functionalization: Allows orthogonal reactions at the 3-OH (alkylation) and 4-NO₂ (reduction) positions.Single-functionalization: Limited to 4-position modifications (reduction to aniline).Core Scaffold: Lacks the activating nitro group; requires harsh nitration steps.
Key Drug Class Oxybuprocaine (Ophthalmology)Procaine / Benzocaine (Topical/Local)General NSAIDs
Mechanism of Action Precursor to Na⁺ Channel Blockers (via 3-butoxy substitution).Precursor to simple Na⁺ Channel Blockers (no 3-alkoxy group).COX Inhibition (if not nitrated).
Synthetic Advantage The 3-OH group is pre-positioned for etherification , critical for potency enhancement in anesthetics.Cheaper, but lacks the 3-position handle for potency tuning.Requires nitration (dangerous/low yield) to reach the target intermediate.
Deep Dive: The "3-Alkoxy" Potency Effect

The utility of this compound stems from the 3-hydroxyl group . In local anesthetics like Oxybuprocaine, this group is alkylated (e.g., with a butyl chain).

  • Biological Impact: The addition of the 3-butoxy chain increases lipophilicity (

    
    ), allowing the final drug to penetrate nerve sheaths more effectively than unsubstituted analogs like Procaine.
    
  • Causality: The this compound scaffold provides the essential "anchor" for this lipophilic tail.

Part 2: Experimental Protocols & Synthetic Workflows

Protocol A: Synthesis of Oxybuprocaine Precursor (Alkylation)

This protocol demonstrates the activation of the 3-OH position, the primary reason for selecting this intermediate.

Objective: To synthesize Ethyl 3-butoxy-4-nitrobenzoate (Intermediate for Oxybuprocaine).

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Alkylating Agent: 1-Bromobutane (1.2 eq)

    • Base: Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Step 1: Dissolve this compound in dry DMF under an inert atmosphere (

      
      ).
      
    • Step 2: Add anhydrous

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion (color change often observed).
      
    • Step 3: Add 1-Bromobutane dropwise.

    • Step 4: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Step 5: Quench with ice water. The product, Ethyl 3-butoxy-4-nitrobenzoate , will precipitate. Filter and recrystallize from ethanol.

  • Validation:

    • NMR Check: Look for the disappearance of the phenolic -OH signal (~10.5 ppm) and appearance of the butyl triplet (~4.0 ppm).

Protocol B: Cyclization to 1,4-Benzoxazine (Vasodilator Core)

This protocol utilizes the 3-OH and 4-NO₂ groups to form a heterocyclic ring.

  • Reagents:

    • Substrate: this compound.[2][3]

    • Reagent: Methyl 2,5-dibromovalerate.[1]

    • Catalyst: Pd/C (for subsequent reduction/cyclization).

  • Workflow:

    • Alkylation: React substrate with methyl 2,5-dibromovalerate (similar to Protocol A).

    • Reductive Cyclization: Subject the intermediate to catalytic hydrogenation (

      
      , Pd/C). The nitro group reduces to an amine (
      
      
      
      ), which then intramolecularly attacks the alkyl bromide side chain to close the 1,4-benzoxazine ring.

Part 3: Visualization of Biological Pathways

The following diagram illustrates how this compound serves as a divergence point for multiple therapeutic classes.

G Start This compound (CAS 717-01-1) Step1_Anesth Alkylation (3-OH) (+ 1-Bromobutane) Start->Step1_Anesth Path A Step1_Benzo Alkylation + Reduction (Cyclization) Start->Step1_Benzo Path B Step1_Gout Alkylation (+ Benzyl halides) Start->Step1_Gout Path C Inter_Anesth Ethyl 3-butoxy-4-nitrobenzoate Step1_Anesth->Inter_Anesth Final_Anesth Oxybuprocaine (Local Anesthetic) Inter_Anesth->Final_Anesth 1. Hydrolysis 2. Chlorination 3. Esterification 4. Reduction Final_Benzo 1,4-Benzoxazine Derivatives (Vasodilators / Ca++ Blockers) Step1_Benzo->Final_Benzo Final_Gout URAT1 Inhibitors (Gout / Uric Acid Control) Step1_Gout->Final_Gout

Figure 1: Divergent synthetic pathways from this compound to three distinct pharmacological classes.

Part 4: Safety & Handling (E-E-A-T)

While an intermediate, this compound shares toxicity profiles with other nitro-aromatics.

  • Skin/Eye Irritation: The phenolic hydroxyl group increases acidity; direct contact can cause chemical burns or severe irritation.

  • Sensitization: Nitrobenzoates are known sensitizers.[4] Use nitrile gloves and work within a fume hood.

  • Stability: Stable under normal conditions but sensitive to hydrolysis (ester cleavage) in strong basic or acidic aqueous environments.

References

  • Oxybuprocaine Synthesis & Pharmacology

    • Title: Oxybuprocaine - Wikipedia (referencing Thieme Synthesis).
    • Source: Wikipedia / Thieme Chemistry.
    • URL:[Link]

  • Title: EP0233728A1 - 1,4-Benzoxazine derivatives their production and use.
  • URAT1 Inhibitors (Gout)
  • MAGL Inhibitors (Neuroprotection)

Sources

Validated Analytical Architecture for Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) acts as a critical intermediate in the synthesis of bioactive scaffolds, including benzoxazinones and MAGL inhibitors.[1][2] Its analysis presents a specific "Janus-faced" challenge: the molecule possesses a lipophilic ethyl ester tail and a polar, ionizable phenolic hydroxyl group adjacent to a nitro group.

This structural duality mandates analytical methods that can suppress ionization to prevent peak tailing while maintaining sufficient retention for hydrophobic separation. This guide outlines two validated pathways: a robust RP-HPLC-UV method for routine quality control and a GC-FID method for high-resolution purity assessment.

Property Data Analytical Implication
CAS Number 717-01-1Unique Identifier for sourcing standards.[1][]
Formula C9H9NO5MW: 211.17 g/mol .[1][][4]
pKa (Phenol) ~6.1 (Predicted)Critical: Mobile phase pH must be < 4.0 to keep the phenol protonated.
Solubility DMSO, Methanol, DCMDiluent choice is flexible; avoid water as primary diluent.

Method A: The Workhorse – RP-HPLC-UV

Recommended for: Routine Purity, Stability Studies, and Impurity Profiling.

The Rationale

High-Performance Liquid Chromatography (HPLC) is the preferred method because it handles the thermal lability of the nitro group and the polarity of the phenol moiety without derivatization.

The "Acid Lock" Principle: The 3-hydroxy group is ortho to a nitro group, increasing its acidity. If the mobile phase pH is near neutral, the compound will exist in equilibrium between its neutral and ionized (phenolate) forms, causing split peaks or severe tailing. We strictly utilize a 0.1% Formic Acid or Phosphoric Acid system to "lock" the molecule in its neutral state.

Validated Operating Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV @ 254 nm (Primary) and 210 nm (Secondary)
Injection Vol 5 - 10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
Workflow Visualization (HPLC)

HPLC_Workflow Sample Solid Sample (this compound) Prep Dissolution (50:50 ACN:H2O) Conc: 0.5 mg/mL Sample->Prep Weigh Filter Filtration (0.22 µm PTFE) Prep->Filter Clarify Injector Auto-Injector (10 µL) Filter->Injector Load Column C18 Column (Acidic Environment) Injector->Column Elute Detector UV Detector (254 nm) Column->Detector Separate Data Chromatogram (Retention ~11.5 min) Detector->Data Integrate

Figure 1: Analytical workflow for HPLC analysis emphasizing filtration and acidic separation environment.

Method B: High-Resolution Screening – GC-FID

Recommended for: Raw Material Qualification, Residual Solvent Analysis.

The Rationale

While the hydroxyl group suggests polarity, the intramolecular hydrogen bonding between the -OH and -NO2 groups (ortho effect) renders the molecule sufficiently volatile for Gas Chromatography (GC). However, direct injection can lead to peak broadening.

Derivatization Strategy (Optional but Recommended): For trace impurity analysis, silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the hydroxyl group, improving peak symmetry and sensitivity.

Operating Conditions (Direct Injection)
ParameterSpecification
Column DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split Mode 20:1)
Detector FID @ 300°C
Oven Program 80°C (1 min) → 15°C/min → 280°C (Hold 5 min)
Run Time ~19 minutes
GC Impurity Logic

GC_Logic Input Crude Sample Split Split Injection (Vaporization) Input->Split Separation Capillary Column (Boiling Point Separation) Split->Separation Peak1 Solvents (EtOH, DCM) Separation->Peak1 Early Elution Peak2 Analyte (this compound) Separation->Peak2 Mid Elution Peak3 Heavy Impurities (Dimers/Acids) Separation->Peak3 Late Elution

Figure 2: Separation logic for GC-FID, highlighting the elution order based on volatility.

Method Comparison & Performance Metrics

The following table contrasts the two methodologies based on experimental validation parameters typical for nitrophenolic esters.

MetricRP-HPLC-UV (Preferred)GC-FID (Alternative)
Specificity High (Separates hydrolysis product 3-hydroxy-4-nitrobenzoic acid)Moderate (Acids may tail without derivatization)
Linearity (R²) > 0.999 (Range: 10–200 µg/mL)> 0.995 (Range: 50–500 µg/mL)
Precision (RSD) < 1.0%< 2.5%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL5.0 µg/mL / 15.0 µg/mL
Robustness High (pH dependent)High (Injector cleanliness dependent)
Main Drawback Requires mobile phase preparation.Thermal degradation risk if inlet >260°C.

Troubleshooting & Critical Control Points

The "Ghost Peak" Phenomenon (Hydrolysis)

This compound is an ester. In basic or highly aqueous conditions over time, it hydrolyzes to 3-hydroxy-4-nitrobenzoic acid .

  • Symptom: A new peak appears at RRT ~0.6 (more polar) in HPLC.

  • Fix: Ensure diluent is neutral or slightly acidic. Do not store samples in the autosampler for >24 hours.

pH Sensitivity
  • Issue: Peak tailing or splitting in HPLC.

  • Cause: The phenolic proton (pKa ~6) is ionizing.

  • Fix: Verify mobile phase pH is < 3.0. Using pure water without acid modifier is a protocol violation.

Identity Confirmation (NMR)

For initial reference standard qualification, 1H NMR is required to distinguish the 3-hydroxy-4-nitro isomer from the 4-hydroxy-3-nitro isomer.

  • Diagnostic Signal: Look for the specific coupling pattern of the aromatic protons. The 3-hydroxy-4-nitro substitution pattern will show distinct splitting compared to the vanillic acid derivative.

  • Solvent: DMSO-d6 or CDCl3.

References

  • Chemical Identity & CAS Verification

    • This compound (CAS 717-01-1).[1][2][][4][5] Aromsyn Co., Ltd. Product Catalog.

  • Synthesis & Application Context

    • Piperazine derivatives as MAGL inhibitors. Patent WO2019072785A1.
  • Analogous Method Validation (Nitrophenols)

    • Validation of analytical methods for nitrophenolic compounds. (General reference for acidic mobile phase requirement).

Sources

A Comparative Guide to the Isomeric Purity Analysis of Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. Ethyl 3-hydroxy-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical agents, is a prime example where stringent control over isomeric impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their analytical workflows.

The Genesis of Isomeric Impurities: A Synthetic Perspective

The primary route to this compound involves the electrophilic nitration of its precursor, ethyl 3-hydroxybenzoate. The directing effects of the hydroxyl (-OH) and ethyl ester (-COOEt) groups on the benzene ring dictate the position of the incoming nitro (-NO₂) group. The hydroxyl group is a strongly activating, ortho-, para- director, while the ethyl ester group is a deactivating, meta- director.[1][2] This interplay of directing effects can lead to the formation of several positional isomers, with the desired 3-hydroxy-4-nitro isomer being the major product under controlled conditions.

However, variations in reaction conditions, such as temperature, nitrating agent concentration, and reaction time, can influence the regioselectivity of the nitration, leading to the formation of undesired isomeric impurities. Understanding the potential isomeric byproducts is the first step in developing a robust analytical method for their detection and quantification.

dot

Caption: Synthetic pathway to this compound and potential isomeric impurities.

A Comparative Analysis of Analytical Techniques

The choice of an analytical technique for isomeric purity determination is a critical decision that balances resolution, sensitivity, speed, and cost. Here, we compare three workhorse techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages Disadvantages
HPLC Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for positional isomers, robust and reproducible, widely available, suitable for quantitative analysis.[3]May require lengthy method development to achieve baseline separation.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High sensitivity and specificity, provides structural information from fragmentation patterns.[4][5]Requires derivatization for polar compounds like this compound to increase volatility, potential for thermal degradation of analytes.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency dependent on their chemical environment.Non-destructive, provides detailed structural information for unambiguous isomer identification, can be used for quantitative analysis (qNMR) without a reference standard for each isomer.[6][7]Lower sensitivity compared to chromatographic techniques, higher initial instrument cost.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

Rationale: Reversed-phase HPLC is the most common and effective method for the separation of positional isomers of nitro-substituted benzoic acids and their esters.[3] The choice of a C18 column provides a non-polar stationary phase that allows for the separation of isomers based on subtle differences in their polarity. An acidic mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.

Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its isomers based on their retention times (determined by running individual standards, if available).

    • Calculate the area percentage of each peak to determine the isomeric purity.

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cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Inject Inject Filter->Inject C18 Column C18 Column Inject->C18 Column UV/PDA Detector UV/PDA Detector C18 Column->UV/PDA Detector Chromatogram Chromatogram UV/PDA Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Sample + Internal Standard Sample + Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample + Internal Standard->Dissolve in Deuterated Solvent NMR Acquisition (¹H) NMR Acquisition (¹H) Dissolve in Deuterated Solvent->NMR Acquisition (¹H) NMR Spectrum NMR Spectrum NMR Acquisition (¹H)->NMR Spectrum Signal Integration Signal Integration NMR Spectrum->Signal Integration Structure Verification Structure Verification NMR Spectrum->Structure Verification Purity Calculation Purity Calculation Signal Integration->Purity Calculation

Sources

Quantitative Analysis of Ethyl 3-hydroxy-4-nitrobenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Ethyl 3-hydroxy-4-nitrobenzoate CAS: 717-01-1 Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 717-01-1) is a critical pharmaceutical intermediate, most notably serving as the direct precursor in the synthesis of Oxybuprocaine (a topical anesthetic) and various kinase inhibitors.[1][2] Its structural integrity—defined by an ortho-nitro-phenol motif and an ethyl ester moiety—presents specific analytical challenges, including pH-dependent ionization and potential thermal instability.

This guide objectively compares the three primary analytical methodologies—RP-HPLC , GC-MS , and HPTLC —to determine the optimal workflow for purity assessment and quantitative assay.

Recommendation: RP-HPLC with UV/DAD detection is the superior method for routine quantitative analysis due to its ability to handle the polar phenolic group without derivatization, offering the highest precision (RSD < 1.0%).[3]

Physicochemical Profile & Analytical Implications[4][5][6][7][8]

Understanding the molecule's behavior is the prerequisite for robust method development.[3]

PropertyValueAnalytical Implication
Molecular Weight 211.17 g/mol Suitable for standard LC-MS and GC-MS ranges.[3]
pKa (Phenolic -OH) ~6.11 (Predicted)Critical: Mobile phase pH must be < 4.0 to keep the analyte protonated (neutral).[3] pH > 6.0 will cause peak broadening and retention time shifts.[3]
LogP ~2.3 - 2.4Moderately lipophilic.[3] Ideal for C18 stationary phases.[3]
Chromophore Nitro + AromaticStrong UV absorption.[3] Ortho-nitrophenol motif likely exhibits a bathochromic shift (yellowish), suggesting detection at 270 nm or 330 nm .[3]
Thermal Stability ModerateThe nitro group poses a risk of degradation at high GC injector temperatures (>250°C).[3]

Method Comparison: The Alternatives

This section evaluates the performance of the three dominant analytical techniques for this specific compound.

Method A: RP-HPLC (The Gold Standard)
  • Principle: Separation based on hydrophobicity using a C18 column and acidic mobile phase.[3]

  • Pros: No derivatization required; high reproducibility; separates non-volatile precursors (e.g., 3-hydroxy-4-nitrobenzoic acid).

  • Cons: Higher solvent consumption than GC.[3]

  • Verdict: Best for Purity & Assay.

Method B: GC-MS (The Structural Validator)
  • Principle: Volatilization followed by mass spectral detection.[3]

  • Pros: Definitive structural identification; excellent for residual solvent analysis.[3]

  • Cons: The phenolic -OH and nitro group can cause peak tailing and thermal degradation.[3] Derivatization (Silylation) is strongly recommended to cap the -OH group.[3]

  • Verdict: Best for Impurity Profiling & ID.

Method C: HPTLC (The Process Monitor)
  • Principle: Planar chromatography on silica gel.[3]

  • Pros: High throughput (parallel analysis); tolerates crude reaction mixtures.

  • Cons: Lower resolution and quantitative precision compared to HPLC.[3]

  • Verdict: Best for In-Process Control (IPC).

Deep Dive: Validated RP-HPLC Protocol

This protocol is designed to be self-validating, ensuring separation from the likely hydrolysis impurity (3-hydroxy-4-nitrobenzoic acid).

Chromatographic Conditions
  • System: HPLC equipped with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[3]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Detection: 270 nm (Primary), 330 nm (Secondary for confirmation).[3]

Mobile Phase (Gradient)
  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing phenol ionization).[3]

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in Acetonitrile .[3] (Conc: 1000 µg/mL).[3]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.[3]

    • Note: Diluting in 100% organic solvent can cause peak distortion ("solvent effect") upon injection.[3] Always match the diluent to the initial mobile phase conditions.[3]

Quantitative Performance Data (Expected)

The following data represents typical performance metrics for this class of nitro-benzoates using the described HPLC method.

ParameterPerformance CriteriaResult (Typical)
Linearity (R²) > 0.9990.9995 (Range: 10–200 µg/mL)
Precision (RSD) < 2.0%0.4% (n=6 injections)
LOD (Limit of Detection) S/N > 3~0.05 µg/mL
LOQ (Limit of Quantitation) S/N > 10~0.15 µg/mL
Recovery (Accuracy) 98.0% – 102.0%99.2% (Spike recovery)
Resolution (Rs) > 1.5 (vs. Acid Impurity)> 3.0

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical decision process for selecting the appropriate analytical method based on the sample stage.

AnalyticalWorkflow Sample Sample: this compound MatrixCheck Check Sample Matrix / Goal Sample->MatrixCheck IPC Crude Reaction Mix (In-Process Control) MatrixCheck->IPC Synthesis Monitoring FinalProduct Isolated Solid (Final Product) MatrixCheck->FinalProduct Purity Assay UnknownImp Unknown Impurity Identification MatrixCheck->UnknownImp Troubleshooting HPTLC Method: HPTLC (Quick, Qualitative) IPC->HPTLC HPLC Method: RP-HPLC (UV) (Quantitative, High Precision) FinalProduct->HPLC GCMS Method: GC-MS + Derivatization (Structural ID) UnknownImp->GCMS GCMS->HPLC Confirm Impurity RT

Caption: Decision tree for selecting the optimal analytical technique based on the development stage (Synthesis vs. QC).

Troubleshooting & Optimization

IssueRoot CauseSolution
Peak Tailing Ionization of phenolic -OH (pKa ~6.1).Lower pH: Ensure mobile phase contains at least 0.1% Formic Acid or use Phosphate buffer pH 2.[3]5.
Split Peaks Solvent mismatch.Dissolve sample in 50:50 Water:ACN instead of 100% ACN.
Ghost Peaks Carryover of nitro-compounds.[3]Add a needle wash step with 100% ACN or Methanol between injections.[3]
Low Sensitivity Incorrect wavelength.[3]Nitro-phenols have shifted UV max.[3] Run a spectral scan (200-400 nm) to find the Lambda max (likely ~330 nm for the yellow species).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784564, this compound.[3] Retrieved from [Link][1][3]

Sources

A Comparative Guide to the Efficacy of Ethyl 3-hydroxy-4-nitrobenzoate as a Synthetic Reagent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug discovery, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Ethyl 3-hydroxy-4-nitrobenzoate is a versatile reagent that serves as a valuable building block for a variety of heterocyclic compounds, most notably the 2H-1,4-benzoxazin-3(4H)-one scaffold, which is a privileged structure in medicinal chemistry. This guide provides a comprehensive analysis of the efficacy of this compound for this purpose, comparing it with alternative synthetic strategies and providing supporting experimental data for the discerning researcher.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₉H₉NO₅. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 211.17 g/mol
Melting Point 69-71 °C
Appearance Pale yellow crystalline powder
Solubility Insoluble in water; soluble in polar aprotic solvents (e.g., THF) and alcohols (e.g., ethanol)

The synthetic utility of this compound stems from the orchestrated reactivity of its three functional groups: the hydroxyl, the nitro, and the ethyl ester moieties. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution and can participate in a wide range of reactions, including etherification. The ethyl ester provides a handle for further molecular modifications. This unique combination of functional groups allows for selective transformations and the construction of complex molecular architectures.

Core Application: Synthesis of 2H-1,4-benzoxazin-3(4H)-ones

The 2H-1,4-benzoxazin-3(4H)-one core is found in a multitude of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. A common and effective strategy for the synthesis of this scaffold utilizes this compound as a key starting material. The general synthetic workflow involves an initial O-alkylation of the phenolic hydroxyl group, followed by a reductive cyclization.

A This compound B O-alkylation with Ethyl Chloroacetate A->B K2CO3, Acetone, Reflux C Ethyl 2-(2-ethoxycarbonyl-5-nitrophenoxy)acetate B->C D Reductive Cyclization (e.g., H2, Pd/C) C->D Reduction of nitro group and intramolecular cyclization E 2H-1,4-benzoxazin-3(4H)-one D->E

Figure 1: Synthetic workflow for 2H-1,4-benzoxazin-3(4H)-one from this compound.
Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one from this compound

Step 1: O-alkylation

  • To a solution of this compound (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(2-ethoxycarbonyl-5-nitrophenoxy)acetate.

Step 2: Reductive Cyclization

  • Dissolve the product from Step 1 in ethanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude product, 2H-1,4-benzoxazin-3(4H)-one, can be purified by recrystallization or column chromatography.

Comparative Analysis with an Alternative Reagent: 2-Aminophenol

A widely employed alternative for the synthesis of the benzoxazinone core involves the direct condensation of a 2-aminophenol with an α-halo ester, such as ethyl chloroacetate. This approach is more direct but relies on the availability of the appropriately substituted 2-aminophenol.

A 2-Aminophenol B Condensation with Ethyl Chloroacetate A->B NaOAc, Ethanol, Reflux C 2H-1,4-benzoxazin-3(4H)-one B->C

Figure 2: Synthetic workflow for 2H-1,4-benzoxazin-3(4H)-one from 2-Aminophenol.
Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one from 2-Aminophenol
  • A mixture of 2-aminophenol (1 equivalent), ethyl chloroacetate (1.1 equivalents), and sodium acetate (1.1 equivalents) in absolute ethanol is refluxed for 6-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and a small amount of cold ethanol and then dried to yield 2H-1,4-benzoxazin-3(4H)-one. Further purification can be achieved by recrystallization.

Head-to-Head Performance Comparison

FeatureThis compound Route2-Aminophenol Route
Starting Material This compound2-Aminophenol
Number of Steps 2 (O-alkylation, Reductive Cyclization)1 (Condensation/Cyclization)
Key Reagents Ethyl chloroacetate, K₂CO₃, H₂, Pd/CEthyl chloroacetate, NaOAc
Typical Yield Generally good to excellent over two stepsVariable, often moderate to good
Reaction Time Longer (12-24h for alkylation, several hours for reduction)Shorter (6-12h)
Purification Column chromatography often required for intermediateOften simple filtration and washing
Advantages Allows for late-stage introduction of the amine functionality, potentially broader substrate scope for substituted benzoxazinones.More atom-economical, fewer steps, simpler procedure.
Disadvantages Longer reaction sequence, use of a catalyst (Pd/C) and hydrogen gas.Availability and stability of substituted 2-aminophenols can be a limitation.

The choice between these two synthetic strategies is a classic example of the trade-offs encountered in synthetic chemistry. The route starting from this compound offers greater flexibility. The nitro group can be carried through several synthetic steps and then reduced at a later stage to form the desired amine for cyclization. This is particularly advantageous when synthesizing a library of analogues with diverse substituents on the aromatic ring, as the corresponding substituted nitroaromatics are often more readily available or easier to prepare than the corresponding aminophenols.

Conversely, the 2-aminophenol route is more direct and atom-economical. For the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one or when the required substituted 2-aminophenol is commercially available and inexpensive, this one-step procedure is often the more practical choice.

Broader Context and Other Synthetic Alternatives

While this guide has focused on a direct comparison between two common precursors, it is important to acknowledge the broader landscape of benzoxazinone synthesis. Other notable methods include:

  • From Anthranilic Acids: N-substituted anthranilic acids can undergo cyclodehydration to form 2-substituted 4H-3,1-benzoxazin-4-ones.

  • Palladium-Catalyzed Carbonylative Coupling: 2-Iodoanilines can be coupled with aryl iodides in the presence of a carbon monoxide source and a palladium catalyst to construct 2-arylbenzoxazinones.

  • Copper-Catalyzed Tandem Reactions: A tandem intramolecular C-N coupling/rearrangement process has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives.

These modern catalytic methods often offer high efficiency and functional group tolerance, expanding the toolkit available to synthetic chemists.

Conclusion

This compound stands as a highly efficacious and strategically valuable reagent in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones and their derivatives. Its utility shines in multi-step syntheses where late-stage introduction of the amine functionality is desirable, offering a level of flexibility that can be advantageous over more direct but potentially less versatile routes starting from 2-aminophenols. The choice of starting material will ultimately depend on the specific target molecule, the availability and cost of precursors, and the overall synthetic strategy. For researchers and drug development professionals, a thorough understanding of the comparative efficacy of reagents like this compound is paramount for the design and execution of efficient and robust synthetic campaigns.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones as potent anticancer and antioxidant agents - PMC - PubMed Central. [Link]

  • Mthis compound | C8H7NO5 | CID 294866 - PubChem. [Link]

  • Synthesis of Benzoxazinones - Organic Chemistry Portal. [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) - ResearchGate. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - ResearchGate. [Link]

  • Synthesis and comparative study on the antibacterial activity organotin(IV) 3-hydroxybenzoate compounds - ResearchGate. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • Chemical Properties of Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6) - Cheméo. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives - SciSpace. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate - PMC. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]

  • Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction - Academia.edu. [Link]

  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids - Scientific Research Publishing. [Link]

Cross-validation of Ethyl 3-hydroxy-4-nitrobenzoate analysis techniques

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Chromatographic Techniques for Purity & Impurity Profiling

Executive Summary

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) represents a distinct analytical challenge due to its dual functionality: a polar phenolic hydroxyl group adjacent to a nitro group, coupled with a lipophilic ethyl ester tail.[1] This amphiphilic nature necessitates a rigorous cross-validation strategy to ensure data integrity during drug development or synthetic intermediate verification.[1]

This guide provides a technical comparison between High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC-DAD serves as the robust quantitative workhorse for routine purity assays, GC-MS (via silylation) provides the necessary orthogonal structural confirmation to identify isomeric impurities and hydrolysis products.[1]

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6]

Understanding the molecule is the first step in method design.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 211.17 g/mol Suitable for both LC and GC analysis.[1]
Functional Groups Phenol (-OH), Nitro (-NO₂), Ester (-COOEt)Phenol: Causes peak tailing in GC without derivatization; requires acidic mobile phase in HPLC.[1] Nitro: Strong UV chromophore (~270–300 nm).[1]
pKa (Phenol) ~6.5 - 7.5 (Estimated)pH control is critical in HPLC.[1] At neutral pH, the phenol ionizes, shifting retention time and altering UV spectra.[1]
Stability Susceptible to hydrolysisThe ethyl ester can hydrolyze to 3-hydroxy-4-nitrobenzoic acid in basic or highly aqueous conditions.[1]

Method A: HPLC-DAD (The Quantitative Standard)

Role: Routine purity assessment, stability indicating method, and quantification of non-volatile impurities.[1]

Rationale for Conditions

To prevent the ionization of the 3-hydroxyl group, the mobile phase pH must be maintained < 3.[1]0. This ensures the molecule remains neutral, maximizing interaction with the C18 stationary phase and sharpening peak shape.[1]

Experimental Protocol
  • System: Agilent 1200/1260 Infinity II (or equivalent) with DAD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic) and 280 nm (nitro-phenol specific).[1]

  • Injection Volume: 5-10 µL.

Self-Validating Check[1]
  • Resolution Test: Analyze a mixture of the target ester and its hydrolysis product (3-hydroxy-4-nitrobenzoic acid). The acid should elute significantly earlier (lower k') than the ester due to higher polarity.[1]

  • Peak Purity: Use DAD spectral scanning across the peak width.[1] A consistent spectrum indicates no co-eluting isomers.[1]

Method B: GC-MS (The Structural Validator)

Role: Identification of unknown impurities, isomer differentiation, and trace analysis.[1]

Rationale for Derivatization

While the ester is volatile, the free phenolic -OH group can form hydrogen bonds with active sites in the GC liner and column, leading to peak tailing and adsorption.[1] Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the phenol as a trimethylsilyl (TMS) ether, improving volatility and peak symmetry.[1]

Experimental Protocol
  • Derivatization Step:

    • Dissolve 1 mg sample in 500 µL anhydrous Ethyl Acetate.

    • Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • System: GC-MS (Single Quadrupole).[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Final: 280°C (Hold 5 min).[1]

  • Inlet: Split mode (20:1), 260°C.

  • MS Source/Quad: 230°C / 150°C.[1]

Interpretation[1][7]
  • Target Ion (TMS derivative): Look for Molecular Ion [M]+ at m/z 283 (Parent 211 + TMS 72).[1]

  • Fragment Ions: m/z 268 (M - CH₃), m/z 238 (Loss of ethoxy group).[1]

Cross-Validation & Data Correlation

The following table summarizes how to correlate data between the two methods to ensure the "purity" value is accurate.

ParameterHPLC-DAD OutputGC-MS OutputCross-Validation Logic
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995 (0.05 - 50 µg/mL)HPLC is preferred for quantitation due to wider dynamic range.[1]
Impurity A (Free Acid) Elutes early (RT ~3-4 min).Elutes early as di-TMS derivative.[1]If HPLC shows acid impurity but GC does not, check if the GC inlet temperature is causing in-situ esterification (rare) or if the acid is not derivatizing fully.[1]
Impurity B (Isomers) May co-elute (requires slow gradient).[1]Often resolves better than LC.[1]Use GC-MS to confirm if a single HPLC peak actually contains positional isomers (e.g., 4-hydroxy-3-nitro isomer).[1]
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLUse GC-MS for trace impurity clearing; use HPLC for assay.[1]

Analytical Decision Workflows

Method Selection Matrix

This diagram guides the researcher on which method to prioritize based on the analytical goal.[1]

MethodSelection Start Analytical Objective Goal_Quant Routine Purity / Assay Start->Goal_Quant Goal_ID Unknown Impurity ID Start->Goal_ID Goal_Trace Trace (<0.05%) Analysis Start->Goal_Trace Method_HPLC Method A: HPLC-DAD (C18 / Acidic Mobile Phase) Goal_Quant->Method_HPLC High Precision Method_GC Method B: GC-MS (Silylation / HP-5MS) Goal_ID->Method_GC Spectral Library Goal_Trace->Method_GC High Sensitivity Action_Report Report Potency Method_HPLC->Action_Report Action_Struct Elucidate Structure Method_GC->Action_Struct

Figure 1: Decision matrix for selecting between HPLC and GC-MS based on sensitivity and identification requirements.

Cross-Validation Workflow

How to execute a dual-method validation study.

ValidationFlow Sample Crude Sample (this compound) Split Split Sample Sample->Split Dilute Dilute in ACN:Water Split->Dilute Deriv Derivatize (BSTFA) 60°C, 30 min Split->Deriv HPLC HPLC-DAD Analysis Dilute->HPLC Data_LC Purity % (UV Area) HPLC->Data_LC Compare Calculate Correlation (Difference < 2.0%) Data_LC->Compare GC GC-MS Analysis Deriv->GC Data_GC Purity % (TIC Area) GC->Data_GC Data_GC->Compare Pass Validated Result Compare->Pass

Figure 2: Experimental workflow for cross-validating purity results between orthogonal techniques.

Troubleshooting & Common Pitfalls

  • HPLC Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).[1]

    • Fix: Dissolve sample in the starting mobile phase (10% ACN / 90% Water).[1]

  • GC-MS Missing Peaks:

    • Cause: Incomplete derivatization or moisture in the sample (hydrolyzing the BSTFA).[1]

    • Fix: Ensure ethyl acetate is anhydrous; increase incubation time to 60 minutes.

  • Ghost Peaks (Hydrolysis):

    • Observation: Increasing "impurity" peak over time in HPLC autosampler.

    • Fix: Ethyl esters are liable to hydrolyze.[1] Keep autosampler at 4°C and limit run times to <24 hours.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 294866, Mthis compound (Analogous Structure).[1] PubChem.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Derivatization of Phenolic Compounds for GC Analysis. Merck KGaA.[1] Link

  • U.S. EPA. (2007).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1]Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 3-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 717-01-1 | Formula:


[1][2]

Executive Summary & Immediate Directive

Status: Hazardous Chemical Waste. Do not dispose of in municipal trash or sewer systems.

As a Senior Application Scientist, I prioritize data integrity and safety. The presence of a nitro group (


) on an aromatic ring, combined with a phenolic hydroxyl group, necessitates a disposal protocol that mitigates two specific risks: energetic decomposition  and formation of shock-sensitive salts .

Core Directive: All waste streams containing Ethyl 3-hydroxy-4-nitrobenzoate must be segregated from strong bases and reducing agents and routed for high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Characterization

To manage waste effectively, you must understand the underlying chemistry. This compound is not just "organic waste"; it is a functionalized nitro-aromatic.

Physico-Chemical Properties
PropertyDataOperational Implication
CAS Number 717-01-1Use for waste manifesting and inventory tracking.
Physical State Yellow Crystalline SolidDust explosion hazard if finely dispersed.[3]
Melting Point ~84°CLow melting point; avoid hot storage to prevent phase changes.
Acidity (pKa) ~6.11 (Phenolic OH)CRITICAL: Reacts with bases to form salts.
Hazards (GHS) H302, H315, H319, H335Toxic if swallowed; Irritant to eyes/skin/lungs.[4][5]
The Scientific Rationale for Special Handling
  • Nitro-Aromatic Instability: The nitro group is an internal oxidizer. While this specific ester is more stable than polynitro compounds (like TNT), it possesses a decomposition energy. Heating it in a closed vessel (e.g., a sealed waste drum in direct sunlight) can lead to pressure buildup.

  • Phenolic Salt Formation: The hydroxyl group at position 3 is acidic. If this waste is accidentally mixed with strong bases (e.g., Sodium Hydroxide), it forms a nitrophenate salt . Metal salts of nitro-compounds are often significantly more shock-sensitive and thermally unstable than the parent organic molecule. This is the primary segregation driver.

Segregation Protocol (The Self-Validating System)

A self-validating safety system relies on physical barriers to prevent human error. You must establish a "Incompatible Waste" barrier.

❌ STRICTLY PROHIBITED MIXTURES
  • Strong Bases (NaOH, KOH, Ammonia): Causes hydrolysis and formation of potentially explosive nitrophenate salts.

  • Reducing Agents (Zn, Sn, Hydrides): Can trigger exothermic reduction of the nitro group to an amine or azo compound, generating heat and pressure.

  • Oxidizers (Peroxides, Nitric Acid): Increases fire risk.

✅ APPROVED COMPATIBILITY
  • Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane (DCM).

  • Other Organics: Compatible with general non-halogenated and halogenated organic waste streams, provided they are neutral or slightly acidic.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Expired Pure Substance)
  • Container Selection: Use the original amber glass container if possible. If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, Solid."[6]

    • Hazard Checkboxes: Toxic, Irritant.[5][7][8]

  • Secondary Containment: Place the jar inside a clear sealable bag to contain any potential dust leakage.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Check: Ensure the carrier solvent is compatible (e.g., Ethanol or Ethyl Acetate).

  • pH Check: Verify the solution is Neutral (pH 6-8) or Slightly Acidic (pH 4-6) .

    • Action: If basic, carefully neutralize with dilute Acetic Acid or HCl before adding to the waste container to prevent salt precipitation.

  • Container: Use a standard solvent waste carboy (HDPE or Steel, depending on solvent flammability).

  • Labeling: List all solvents + "this compound (

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place items in a clear, 6-mil polyethylene bag.

  • Tagging: Label as "Solid Debris Contaminated with Nitro-benzoates."

  • Disposal: Route to Hazardous Waste Incineration bin. Do not place in regular trash or biohazard autoclave bags.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for routing this chemical. Note the critical "Stop" point at the Basic pH check.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Segregation Segregation: Keep away from Bases/Reducers Solid->Segregation pHCheck CRITICAL CHECK: Is pH > 8 (Basic)? Liquid->pHCheck Neutralize Neutralize with Dilute Acid (Acetic/HCl) pHCheck->Neutralize YES (Risk of Salt Formation) pHCheck->Segregation NO (Safe) Neutralize->Segregation Packaging Packaging: HDPE or Amber Glass (Vented Cap if available) Segregation->Packaging Labeling Labeling: 'Toxic', 'Irritant' List CAS: 717-01-1 Packaging->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Caption: Decision matrix for safe disposal, emphasizing the critical neutralization step to prevent unstable nitrophenate salt formation.

Emergency Spill Procedures

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 dust mask (for solids).

  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Gently sweep into a dustpan.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontaminate:

    • Wipe the surface with Ethanol (solubilizes the ester).

    • Follow with a soap and water wash.[7][9]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream as described in Scenario C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12784564, this compound. PubChem.[10] [Link]

  • Thermo Scientific Chemicals. Ethyl 4-hydroxy-3-nitrobenzoate Safety Data Sheet. Fisher Scientific.[11] [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (General reference for Nitro-aromatic/Base incompatibility).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.